NO2-SPP-sulfo-Me
描述
The exact mass of the compound 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate is 463.01777803 g/mol and the complexity rating of the compound is 764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(3-methylsulfonyl-2,5-dioxopyrrolidin-1-yl) 4-[(5-nitropyridin-2-yl)disulfanyl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O8S3/c1-9(27-28-12-5-4-10(8-16-12)18(22)23)3-6-14(20)26-17-13(19)7-11(15(17)21)29(2,24)25/h4-5,8-9,11H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJALSNSJKAIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)C)SSC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901127513 | |
| Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890409-87-7 | |
| Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890409-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to NO2-SPP-sulfo-Me: A Cleavable Linker for Antibody-Drug Conjugates
This technical guide provides a comprehensive overview of the chemical structure, properties, and application of NO2-SPP-sulfo-Me, a specialized linker molecule designed for the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted therapeutics.
Core Structure and Chemical Properties
This compound, chemically named 1-(4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid , is a cleavable bifunctional linker utilized in the synthesis of ADCs.[1] Its structure is characterized by three key functional domains:
-
An N-hydroxysuccinimide (NHS) ester group, which provides a reactive site for conjugation to primary amines, such as the lysine (B10760008) residues on the surface of monoclonal antibodies.
-
A disulfide bond adjacent to a nitropyridine moiety, which serves as the cleavable element of the linker. This bond is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the intracellular space.
-
A sulfonic acid group , which enhances the hydrophilicity of the linker, potentially improving the solubility and pharmacokinetic properties of the resulting ADC.
-
A gem-dimethyl group on the pentanoyl backbone. This methylation provides steric hindrance around the disulfide bond, a critical feature for enhancing the plasma stability of the ADC by protecting the disulfide from premature reduction.[2][3]
The presence of these distinct functional units allows for the stable linkage of a cytotoxic payload to an antibody and its subsequent controlled release within target cells.
Chemical Structure:
The core structure of the non-methylated parent compound, NO2-SPP-sulfo, is identified by the CAS Number 663598-66-1. The "-Me" suffix in this compound signifies the addition of a methyl group on the pentanoyl chain, creating a quaternary carbon. This strategic methylation is a key modification to improve the in-vivo stability of the linker.[4]
Quantitative Data
The following table summarizes the available quantitative data for this compound and its parent compound, NO2-SPP-sulfo.
| Property | This compound | NO2-SPP-sulfo | Reference |
| Chemical Name | 1-(4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid | 1-((4-((5-Nitropyridin-2-yl)disulfanyl)pentanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | [1] |
| CAS Number | Not explicitly found | 663598-66-1 | |
| Molecular Formula | C15H17N3O9S3 | C14H15N3O9S3 | [1] |
| Molecular Weight | 479.51 g/mol | 465.5 g/mol | [1] |
| Purity | >95% | >96% | [1] |
Mechanism of Action in Antibody-Drug Conjugates
This compound functions as a critical component in the mechanism of action of an ADC, ensuring that the cytotoxic payload is delivered specifically to the target cancer cells. The following diagram illustrates this process.
This process relies on the differential reductive potential between the extracellular and intracellular environments. The disulfide bond in the linker remains stable in the oxidizing environment of the bloodstream. Upon internalization into the target cell, the higher concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond, releasing the active cytotoxic payload.[4][]
Experimental Protocols
The following is a representative protocol for the conjugation of a cytotoxic payload to a monoclonal antibody using this compound. This protocol is based on general methods for ADC synthesis and should be optimized for specific antibodies and payloads.
Materials
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound linker
-
Thiol-containing cytotoxic payload
-
Reaction buffers (e.g., borate (B1201080) buffer, pH 8.0)
-
Quenching reagent (e.g., Tris or lysine solution)
-
Purification system (e.g., size-exclusion chromatography)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Procedure
-
Antibody Preparation:
-
If necessary, buffer exchange the mAb into the desired reaction buffer.
-
Adjust the concentration of the mAb to a suitable level (e.g., 5-10 mg/mL).
-
-
Linker-Payload Conjugation (if payload is not pre-linked):
-
This protocol assumes a two-step conjugation. First, the linker is attached to the antibody, then the payload is attached to the linker.
-
-
Antibody-Linker Conjugation:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration (e.g., 10-20 mM).
-
Add a molar excess of the dissolved linker to the antibody solution. The exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing.
-
-
Conjugation of Payload to Antibody-Linker Intermediate:
-
Dissolve the thiol-containing cytotoxic payload in anhydrous DMF or DMSO.
-
Add the payload solution to the antibody-linker reaction mixture. The disulfide exchange reaction will occur between the thiol on the payload and the nitropyridyl disulfide of the linker.
-
Incubate the reaction for an additional 2-4 hours at room temperature.
-
-
Quenching the Reaction:
-
Add a quenching reagent to the reaction mixture to stop the conjugation process by reacting with any unreacted NHS esters.
-
Incubate for 30 minutes.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated linker, payload, and quenching reagent using size-exclusion chromatography or another suitable purification method.
-
Elute with a formulation buffer suitable for the stability of the ADC.
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy).
-
Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the level of aggregation by size-exclusion chromatography.
-
Evaluate the in vitro cytotoxicity of the purified ADC on target cell lines.
-
The following diagram outlines this experimental workflow.
Conclusion
This compound is a sophisticated, cleavable ADC linker designed to offer a balance of in-vivo stability and efficient intracellular payload release. The strategic inclusion of a sterically hindering methyl group and a solubilizing sulfonic acid moiety addresses key challenges in the development of effective and well-tolerated antibody-drug conjugates. The protocols and mechanisms outlined in this guide provide a foundational understanding for the application of this linker in the design and synthesis of next-generation targeted cancer therapies. Further optimization of conjugation conditions and in-depth characterization are essential for the successful clinical translation of ADCs developed with this technology.
References
- 1. 1-(4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid - Creative Biolabs [creative-biolabs.com]
- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]
In-depth Technical Guide: The Chemical Properties of NO2-SPP-sulfo-Me Linker
A comprehensive exploration of the synthesis, reactivity, and applications of a novel heterobifunctional crosslinker for advanced bioconjugation and therapeutic development.
Introduction
The development of targeted therapeutics, such as antibody-drug conjugates (ADCs), relies on the critical role of chemical linkers that connect a targeting moiety to a payload. The NO2-SPP-sulfo-Me linker is a sophisticated, heterobifunctional crosslinker designed for precise and stable conjugation of biomolecules. This guide provides a detailed overview of its chemical properties, experimental protocols for its use, and its application in biological systems. The linker features a nitroaryl group for targeted release, a succinimidyl ester for amine conjugation, a sulfonate group for enhanced aqueous solubility, and a methyl group for steric influence.
Chemical Properties
The unique combination of functional groups in the this compound linker imparts a specific set of chemical properties that are advantageous for bioconjugation and controlled drug release.
Structure and Functional Groups
The core structure of the this compound linker consists of four key components:
-
Nitroaryl Group (NO2): This aromatic ring substituted with a nitro group serves as a cleavable unit under specific reductive conditions. The electron-withdrawing nature of the nitro group makes the aryl system susceptible to reduction, which can trigger a self-immolative cascade for payload release.
-
Succinimidyl Ester (SPP - Succinimidyl Propionate): This functional group is a highly efficient amine-reactive moiety. It readily reacts with primary and secondary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.
-
Sulfonate Group (sulfo): The presence of a sulfonate group (-SO3-) significantly increases the hydrophilicity of the linker. This is a crucial feature for improving the aqueous solubility and reducing aggregation of the resulting bioconjugate, which are common challenges in drug development.
-
Methyl Group (Me): A methyl group is incorporated into the linker backbone, likely to provide steric hindrance that can influence the reactivity of adjacent functional groups and the conformation of the linker, potentially protecting it from enzymatic degradation.
Quantitative Data
| Property | Value | Measurement Conditions |
| Molecular Weight | Data not available in search results | |
| Aqueous Solubility | High | Due to the presence of the sulfonate group |
| Optimal pH for Amine Reaction | 7.2 - 8.5 | For efficient succinimidyl ester reactivity |
| Reduction Potential of Nitro Group | Data not available in search results | Dependent on the specific nitroaryl structure |
| Extinction Coefficient | Data not available in search results |
Experimental Protocols
The following protocols provide a general framework for the use of the this compound linker in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Conjugation of this compound Linker to an Antibody
Objective: To covalently attach the this compound linker to lysine residues of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Linker Preparation: Dissolve the this compound linker in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: a. Add a 5-10 molar excess of the dissolved linker to the mAb solution with gentle stirring. b. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours.
-
Purification: a. Remove the unreacted linker and solvent by passing the reaction mixture through a pre-equilibrated desalting column. b. Collect the protein-containing fractions.
-
Characterization: a. Determine the linker-to-antibody ratio (LAR) using UV-Vis spectroscopy or mass spectrometry. b. Assess the purity and integrity of the conjugate using SDS-PAGE and size-exclusion chromatography (SEC).
Protocol 2: Payload Attachment to the Linker-Modified Antibody
This protocol assumes the payload has a compatible reactive group for attachment to the linker, which would depend on the other end of the "SPP" linker component not involved in the initial antibody conjugation. For this hypothetical guide, we will assume a thiol-reactive maleimide (B117702) group on the linker.
Objective: To attach a thiol-containing payload to the maleimide group of the linker-modified antibody.
Materials:
-
Linker-modified antibody
-
Thiol-containing payload
-
Reaction buffer: PBS with 1 mM EDTA, pH 7.0
-
Reducing agent (e.g., TCEP) if the payload has a disulfide bond
Procedure:
-
Payload Preparation: Dissolve the thiol-containing payload in a suitable solvent. If the payload has a disulfide bond, pre-treat it with a reducing agent like TCEP to expose the free thiol.
-
Conjugation Reaction: a. Add a 2-5 molar excess of the payload to the linker-modified antibody solution. b. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight in the dark.
-
Purification: Purify the resulting antibody-drug conjugate using a desalting column or tangential flow filtration (TFF) to remove unreacted payload.
-
Characterization: Analyze the final ADC for drug-to-antibody ratio (DAR), purity, aggregation, and binding affinity.
Signaling Pathways and Workflows
The this compound linker is designed to release its payload in a controlled manner, often in response to the reductive environment found inside target cells.
Reductive Release Mechanism
The release of the payload is triggered by the reduction of the nitro group. This is a key feature for creating ADCs that are stable in circulation but release their cytotoxic payload upon internalization into tumor cells, which often have a higher concentration of reducing agents like glutathione.
Caption: Reductive release of a payload from an ADC utilizing a nitroaryl-containing linker.
Experimental Workflow for ADC Development
The development of an ADC using the this compound linker follows a structured workflow from initial conjugation to final characterization.
Caption: A typical workflow for the development and characterization of an ADC.
Conclusion
The this compound linker represents a significant advancement in the field of bioconjugation. Its unique combination of a cleavable nitroaryl group, an efficient amine-reactive succinimidyl ester, a solubilizing sulfonate group, and a sterically influencing methyl group provides researchers and drug developers with a powerful tool for creating next-generation targeted therapeutics. The detailed protocols and workflows presented in this guide offer a starting point for the successful implementation of this versatile linker in a variety of research and development settings. As with any sophisticated chemical tool, careful optimization and thorough characterization are paramount to achieving desired outcomes.
An In-Depth Technical Guide to the Synthesis of NO2-SPP-sulfo-Me
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthesis pathway and mechanism for the chemical compound NO2-SPP-sulfo-Me. The information presented is curated for an audience with a strong background in organic chemistry and is intended to support research and development in areas such as bioconjugation, drug delivery, and molecular probes.
Chemical Structure of this compound
The chemical structure of this compound, as determined from its SMILES string O=S(C(C1)C(N(OC(CCC(SSC2=NC=C(--INVALID-LINK--=O)C=C2)C)=O)C1=O)=O)(O)=O, reveals a multi-functional molecule comprising four key moieties:
-
A 3-nitro-2-pyridyldithio group, which can react with free thiols.
-
A propionate linker.
-
A sulfo-N-hydroxysuccinimide (sulfo-NHS) ester , an amine-reactive group that enhances water solubility.
-
A methyl group , likely part of an acetyl cap or other structural feature.
Due to the lack of a universally recognized common name, for the purpose of this guide, we will refer to the core intermediate as 3-(3-nitro-2-pyridyldithio)propionic acid .
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through a convergent strategy, involving the preparation of two key intermediates followed by their final coupling. The proposed pathway is as follows:
-
Synthesis of 3-(3-nitro-2-pyridyldithio)propionic acid (Intermediate A): This intermediate is formed by the reaction of 3-nitro-2-pyridinesulfenyl chloride with 3-mercaptopropionic acid.
-
Synthesis of Sodium 2,5-dioxo-1-((2-sulfonatooxy)ethyl)pyrrolidin-3-yl)methanesulfonate (sulfo-N-hydroxysuccinimide) (Intermediate B): This water-soluble activating agent is prepared from maleic anhydride (B1165640).
-
Final Coupling: The carboxylic acid of Intermediate A is activated by Intermediate B using a carbodiimide (B86325) coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final product, this compound.
Below is a DOT language script that diagrams this proposed synthetic pathway.
Caption: Proposed synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key steps in the synthesis of this compound, compiled from analogous reactions found in the literature. Please note that yields may vary depending on specific reaction conditions and scale.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a. Synthesis of 3-Nitro-2-pyridinethiol | 2-Chloro-3-nitropyridine (B167233) | Sodium hydrosulfide (B80085) (NaSH) | Ethanol (B145695) | Reflux | 2 | ~80-90 |
| 1b. Synthesis of 3-Nitro-2-pyridinesulfenyl chloride | 3-Nitro-2-pyridinethiol | Chlorine (Cl₂) or Sulfuryl chloride (SO₂Cl₂) | Dichloromethane (B109758) | 0 to RT | 1 | >90 |
| 1c. Synthesis of 3-(3-nitro-2-pyridyldithio)propionic acid | 3-Nitro-2-pyridinesulfenyl chloride, 3-Mercaptopropionic acid | Triethylamine (B128534) (Et₃N) | Dichloromethane | 0 to RT | 2 | ~70-80 |
| 2. Synthesis of sulfo-N-hydroxysuccinimide | Sulfosuccinic anhydride | Hydroxylamine | Acetic acid | 80 | 2 | ~60-70 |
| 3. Final Coupling | 3-(3-nitro-2-pyridyldithio)propionic acid, sulfo-N-hydroxysuccinimide | EDC | DMF or DMSO | Room Temperature | 4-12 | ~50-70 |
Detailed Experimental Protocols
The following are detailed, representative experimental protocols for each major step in the synthesis of this compound.
Step 1a: Synthesis of 3-Nitro-2-pyridinethiol
-
To a solution of 2-chloro-3-nitropyridine (1 equivalent) in ethanol, add a solution of sodium hydrosulfide (1.1 equivalents) in ethanol dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-nitro-2-pyridinethiol.
Step 1b: Synthesis of 3-Nitro-2-pyridinesulfenyl chloride
-
Dissolve 3-nitro-2-pyridinethiol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble chlorine gas through the solution or add a solution of sulfuryl chloride (1.1 equivalents) in dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure to obtain 3-nitro-2-pyridinesulfenyl chloride, which is often used immediately in the next step without further purification.
Step 1c: Synthesis of 3-(3-nitro-2-pyridyldithio)propionic acid (Intermediate A)
-
Dissolve 3-mercaptopropionic acid (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of 3-nitro-2-pyridinesulfenyl chloride (1 equivalent) in dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-(3-nitro-2-pyridyldithio)propionic acid.
Step 2: Synthesis of sulfo-N-hydroxysuccinimide (Intermediate B)
-
Heat a mixture of sulfosuccinic anhydride (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in glacial acetic acid at 80 °C for 2 hours.
-
Monitor the formation of the product by TLC.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the white solid, wash with a small amount of cold acetic acid and then with diethyl ether.
-
Dry the solid under vacuum to yield sulfo-N-hydroxysuccinimide.
Step 3: Final Coupling to Yield this compound
-
Dissolve 3-(3-nitro-2-pyridyldithio)propionic acid (1 equivalent) and sulfo-N-hydroxysuccinimide (1.1 equivalents) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain the final product, this compound.
Reaction Mechanism
The key coupling reaction in the synthesis of this compound is the EDC-mediated formation of the sulfo-NHS ester. The mechanism is as follows:
-
The carboxylic acid of Intermediate A reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
This intermediate is susceptible to nucleophilic attack by the hydroxyl group of sulfo-N-hydroxysuccinimide (Intermediate B).
-
The attack results in the formation of the desired sulfo-NHS ester (this compound) and the release of a soluble urea (B33335) byproduct.
The following DOT language script illustrates this mechanism.
Caption: Mechanism of EDC/sulfo-NHS mediated esterification.
Conclusion
This technical guide outlines a robust and plausible pathway for the synthesis of this compound. The described methodologies are based on well-established and reliable chemical transformations. Researchers and drug development professionals can utilize this information as a foundation for the laboratory synthesis of this and structurally related molecules for a variety of applications in the life sciences. It is recommended that all experimental work be conducted with appropriate safety precautions and that reaction conditions be optimized for the specific laboratory setting and scale of synthesis.
The Nitro Group's Crucial Role in SPP Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a cornerstone of modern drug delivery systems, particularly in the realm of Antibody-Drug Conjugates (ADCs). Among the diverse array of linker technologies, disulfide-based linkers have garnered significant attention for their susceptibility to the reducing environment within target cells. The SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker and its derivatives, such as the nitro-containing NO2-SPP, are pivotal examples of this class. This technical guide provides a comprehensive exploration of the role of the nitro group in modulating the cleavage and stability of SPP linkers, offering valuable insights for the rational design of next-generation drug conjugates.
The SPP Linker: A Disulfide-Based Cleavable Moiety
The fundamental principle behind disulfide linkers lies in the significant concentration gradient of reducing agents, primarily glutathione (B108866) (GSH), between the extracellular environment (micromolar range) and the intracellular cytoplasm (millimolar range).[1][2] SPP linkers incorporate a pyridyldithio group, which can react with thiol groups on a payload, and an N-hydroxysuccinimide (NHS) ester for conjugation to amine groups on a targeting moiety, such as an antibody. Upon internalization into a target cell, the disulfide bond is readily cleaved by intracellular GSH, liberating the therapeutic payload.
The Introduction of the Nitro Group: NO2-SPP
The NO2-SPP linker is a derivative of the SPP linker, with the key modification being the introduction of a nitro group on the pyridine (B92270) ring, resulting in the chemical structure N-succinimidyl 4-(5-nitro-2-pyridyldithio)pentanoate.[1] This seemingly subtle alteration has a profound impact on the linker's chemical properties and, consequently, its performance in drug delivery applications.
The Role of the Nitro Group: An Electron-Withdrawing Powerhouse
The primary role of the nitro group in the NO2-SPP linker is to act as a potent electron-withdrawing group (EWG). This electronic influence significantly modulates the reactivity of the disulfide bond.
Enhancing Electrophilicity and Reactivity
The electron-withdrawing nature of the nitro group makes the disulfide bond in NO2-SPP a better electrophile compared to the unsubstituted SPP linker.[3] This increased electrophilicity renders the disulfide bond more susceptible to nucleophilic attack by thiols, such as the cysteine residues on proteins or the abundant intracellular glutathione.[3] This heightened reactivity can lead to a more rapid and efficient cleavage of the linker within the target cell, ensuring a swift release of the cytotoxic payload.
Modulating Cleavage Kinetics
Quantitative Data and Experimental Protocols
A comprehensive understanding of linker performance necessitates robust quantitative data and well-defined experimental protocols.
Data Presentation
While specific head-to-head comparative data for SPP and NO2-SPP is limited in publicly accessible literature, the following table outlines the key parameters that should be evaluated to characterize and compare disulfide-based linkers.
| Parameter | Description | Desired Outcome for Effective ADC |
| Plasma Stability (Half-life) | The stability of the linker in plasma, typically measured by monitoring the drug-to-antibody ratio (DAR) over time. | High stability (long half-life) to minimize premature drug release. |
| Intracellular Cleavage Rate (k_cleavage) | The rate of disulfide bond cleavage in the presence of a reducing agent like glutathione. | Rapid cleavage to ensure efficient payload release inside the target cell. |
| Bystander Effect | The ability of the released, membrane-permeable payload to kill neighboring antigen-negative tumor cells. | Dependent on the specific therapeutic strategy; often desirable for heterogeneous tumors. |
| In Vitro Cytotoxicity (IC50) | The concentration of the ADC required to inhibit the growth of cancer cells by 50%. | High potency (low IC50 value) against target cells. |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate characterization of SPP and NO2-SPP linkers.
-
Synthesis of 5-nitro-2-pyridinethiol: This can be achieved through various methods, potentially starting from 2-chloro-5-nitropyridine.
-
Formation of the dipyridyl disulfide: Oxidation of 5-nitro-2-pyridinethiol would yield the corresponding disulfide.
-
Synthesis of the pentanoate side chain: This would involve creating the 4-mercaptopentanoic acid moiety.
-
Disulfide exchange reaction: Reaction of the dipyridyl disulfide with the mercaptopentanoic acid to form the pyridyldithio pentanoate.
-
Activation of the carboxylic acid: Conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester to facilitate conjugation to antibodies.
Note: This is a generalized scheme and would require optimization and detailed characterization at each step.
Objective: To determine the stability of the ADC linker in plasma.
Methodology:
-
Incubate the ADC at a specific concentration (e.g., 10 µM) in human or mouse plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.
-
Quench the reaction by adding an excess of a thiol-scavenging agent like N-ethylmaleimide (NEM).
-
Analyze the samples by a suitable method, such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS), to determine the average drug-to-antibody ratio (DAR).
-
Plot the DAR over time to determine the half-life of the linker in plasma.[4][5]
Objective: To quantify the rate of intracellular linker cleavage.
Methodology:
-
Prepare a solution of the ADC in a physiologically relevant buffer (e.g., PBS, pH 7.4).
-
Initiate the cleavage reaction by adding a solution of reduced glutathione (GSH) to a final concentration that mimics intracellular levels (e.g., 1-10 mM).[1]
-
Incubate the reaction mixture at 37°C.
-
At various time points, take aliquots and quench the reaction (e.g., by acidification or addition of a thiol-scavenging agent).
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of released payload and remaining intact ADC.[6][7]
-
Calculate the rate of cleavage from the time-course data.
Signaling Pathways and Workflows
The mechanism of action for an ADC with a cleavable SPP or NO2-SPP linker follows a well-defined pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative analysis of the glutathione pathway cellular metabolites by targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of three methods for in vivo quantification of glutathione in tissues of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Sulfo-Methyl Group in Cleavable Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapies, particularly Antibody-Drug Conjugates (ADCs), has revolutionized the landscape of precision medicine. The efficacy and safety of these complex biotherapeutics are critically dependent on the intricate design of their constituent parts: the monoclonal antibody, the potent cytotoxic payload, and the linker that tethers them. Among the innovations in linker technology, the incorporation of a sulfo-methyl group has emerged as a key strategy to overcome significant challenges in ADC development. This technical guide delves into the core functions of the sulfo-methyl group in cleavable linkers, providing a comprehensive overview of its impact on physicochemical properties, stability, and biological activity.
Core Function: Enhancing Hydrophilicity and its Downstream Benefits
The primary and most impactful function of the sulfo-methyl group (-SO3CH3) is to impart hydrophilicity to the linker-payload complex.[1][2] Many potent cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to several challenges during manufacturing and in vivo application. The introduction of the negatively charged sulfonate group counteracts this hydrophobicity, leading to a cascade of beneficial effects.[1][2][3]
One of the most significant advantages is the reduction of ADC aggregation .[2][4] Hydrophobic interactions between ADC molecules can cause them to clump together, leading to manufacturing losses, altered pharmacokinetic profiles, and potential immunogenicity. By increasing the water solubility of the linker-payload, the sulfo-methyl group mitigates this aggregation risk.[2]
Furthermore, enhanced hydrophilicity can lead to improved pharmacokinetic properties .[1] While specific data is context-dependent, the general principle is that more soluble ADCs may exhibit more favorable distribution and clearance profiles, potentially reducing off-target toxicity.[5][6] The increased polarity can also be crucial in overcoming multidrug resistance, a common challenge in cancer therapy.[3]
The workflow for assessing the impact of such modifications on ADC stability is a critical aspect of development.
Workflow for assessing ADC stability in vitro.[7]
The Sulfo-SPDB Linker: A Case Study in Enhanced Stability and Controlled Cleavage
A prominent example of a cleavable linker featuring a sulfo-methyl modification is sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate with a sulfonate group).[][] SPDB linkers belong to the class of disulfide-containing linkers, which are designed to be cleaved in the reducing environment of the cell, particularly the cytoplasm, where the concentration of glutathione (B108866) is high.[][10]
The "sulfo-" modification in sulfo-SPDB confers the aforementioned hydrophilicity benefits. This is particularly important for maytansinoid payloads like DM4, which are highly potent but also hydrophobic.[][11] The sulfo-SPDB linker helps to maintain the stability of the ADC in circulation, minimizing premature release of the cytotoxic payload that could lead to systemic toxicity.[5][]
The general mechanism of action for an ADC with a cleavable linker like sulfo-SPDB is a multi-step process that culminates in the targeted destruction of cancer cells.
General signaling pathway of an ADC with a cleavable linker.[][12]
Quantitative Data on Linker Stability
The stability of the linker is a critical parameter that dictates the therapeutic window of an ADC. Premature cleavage in systemic circulation leads to off-target toxicity, while inefficient cleavage at the tumor site reduces efficacy. The inclusion of a sulfo-methyl group can influence this stability.
| Linker Type | Condition | Stability Metric (Half-life, t1/2) | Reference |
| Val-Cit-PABC | Mouse Plasma | Susceptible to cleavage by carboxylesterase 1c (Ces1c) | [7] |
| Val-Cit-PABC | Human Plasma | Generally stable | [7][12] |
| Arylsulfate Linkers | Human and Mouse Plasma | Stable | [13][14] |
| Disulfide Linkers (general) | PBS with 0.5 mM dithiothreitol | Unsubstituted: < 10 min; Substituted: > 45 min | [15] |
| Hydrazone Linkers | pH 7.4 | Stable | [15][] |
| Hydrazone Linkers | pH 4.5 - 5.0 | Labile, with tunable release rates | [15][] |
Note: Direct quantitative comparisons of sulfo-methylated vs. non-sulfonated versions of the same linker are not always readily available in the public domain and are often proprietary data.
The logical relationship between the sulfo-methyl group and its functional impact can be visualized as a cause-and-effect chain.
Logical relationship of the sulfo-methyl group's function.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of ADCs with sulfo-methylated linkers. Below are outlines for key experiments.
Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Preparation: Incubate the ADC (e.g., at 1 mg/mL) in human and/or rodent plasma at 37°C. Include a buffer control to assess inherent stability.[7]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).[7]
-
Sample Processing:
-
For intact ADC analysis: Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A or G magnetic beads).[7]
-
For free payload analysis: Precipitate proteins from the plasma sample using an organic solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant containing the small-molecule payload.[17]
-
-
Analysis:
-
Intact ADC: Analyze the captured ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A stable ADC will show a minimal decrease in DAR over time.[7]
-
Free Payload: Quantify the released payload in the supernatant using LC-MS/MS.[17]
-
-
Data Interpretation: Calculate the half-life of the ADC in plasma based on the rate of DAR decrease or the rate of appearance of the free payload.
Lysosomal Stability and Payload Release Assay
Objective: To assess the cleavage of the linker and release of the payload in a simulated lysosomal environment.
Methodology:
-
Preparation: Incubate the ADC with isolated human liver lysosomes or S9 fractions, which contain a mixture of relevant enzymes, at 37°C. The buffer should be optimized to maintain metabolic activity.[7][18]
-
Time Points: Collect samples at various time points over a period of up to 24 hours to monitor the kinetics of payload release.[18]
-
Sample Processing: Inactivate the enzymes at each time point, for example, by heating at 95°C for 5 minutes. Remove precipitated proteins via solvent crash.[18]
-
Analysis: Use LC-MS to quantify the amount of released payload and remaining intact ADC linker-payload at each time point.[18]
-
Data Interpretation: Determine the rate and extent of payload release in a lysosomal environment.
Synthesis of a Sulfo-Methylated Linker (Conceptual Outline)
The synthesis of a linker like sulfo-SPDB is a multi-step process. A generalized approach would involve:
-
Synthesis of the core linker structure: This typically involves standard organic chemistry reactions to assemble the backbone of the linker.
-
Introduction of the sulfonate group: This can be achieved through sulfonation of an appropriate precursor molecule.
-
Activation for conjugation: The linker is then functionalized with reactive groups to enable conjugation to both the antibody and the payload. For example, an N-hydroxysuccinimide (NHS) ester can be introduced for reaction with primary amines on the antibody, and a pyridyldithio group for reaction with a thiol-containing payload.[19][20]
Conclusion
The incorporation of a sulfo-methyl group into cleavable linkers represents a significant advancement in ADC technology. By enhancing the hydrophilicity of the linker-payload complex, this modification addresses key challenges such as aggregation and suboptimal pharmacokinetics. Linkers like sulfo-SPDB have demonstrated the practical benefits of this approach, contributing to the development of more stable, effective, and safer ADCs. As the field of bioconjugation continues to evolve, the strategic use of functional groups like the sulfo-methyl moiety will remain a cornerstone of rational drug design, enabling the creation of next-generation targeted therapeutics with improved clinical outcomes.
References
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repligen.com [repligen.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 10. njbio.com [njbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 15. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. nbinno.com [nbinno.com]
An In-depth Technical Guide to the NO2-SPP-sulfo-Me Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the NO2-SPP-sulfo-Me linker, a cleavable linker technology utilized in the development of antibody-drug conjugates (ADCs). This document will delve into its proposed mechanism of action, present representative quantitative data from related linker technologies, outline relevant experimental protocols, and provide visualizations of key processes.
Introduction to ADC Linker Technology
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker is a critical component of an ADC, connecting the antibody and the payload and influencing the ADC's stability, pharmacokinetics, and efficacy. Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.
The this compound linker is a sophisticated, cleavable linker designed to offer multiple mechanisms of payload release, thereby enhancing tumor selectivity and potency. While the precise structure is proprietary, based on its nomenclature and related compounds, it is understood to be a disulfide-based linker containing a nitroaromatic moiety and a sulfonated group.
Proposed Structure and Components of this compound
The name "this compound" suggests a multi-component linker with distinct functional units:
-
SPP (Succinimidyl 4-(2-pyridyldithio)pentanoate) derivative: This forms the core of the linker, featuring a disulfide bond. Disulfide bonds are susceptible to cleavage in the reducing environment of the cell.
-
NO2 (Nitro group): This is likely part of a nitroaromatic group. Such moieties can be reduced by nitroreductase enzymes that are overexpressed in the hypoxic environment of solid tumors.
-
Sulfo-Me (Sulfonyl-methyl or sulfonated methyl group): The "sulfo" group enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic profile of the ADC, as well as reduce aggregation. The "Me" likely refers to a methyl group associated with the sulfo group.
Mechanism of Action
The this compound linker likely employs a dual-release mechanism, enhancing the specificity of payload delivery to tumor cells.
Glutathione-Mediated Disulfide Cleavage
The primary mechanism of cleavage for SPP-based linkers is the reduction of the disulfide bond. The concentration of glutathione (B108866) (GSH) is significantly higher inside cells (millimolar range) compared to the bloodstream (micromolar range).[] This differential allows for the selective cleavage of the disulfide bond and release of the payload once the ADC has been internalized by the cancer cell. The presence of methyl groups near the disulfide bond can increase its stability in circulation.[]
Hypoxia-Activated Nitroreductase-Mediated Cleavage
The nitroaromatic component of the linker introduces a second layer of tumor-specific cleavage. Many solid tumors have hypoxic (low oxygen) regions. In these regions, the expression of nitroreductase enzymes is upregulated.[2] These enzymes can reduce the nitro group, initiating a cascade of reactions that leads to the cleavage of the linker and release of the payload.[2] This mechanism allows for payload release in the tumor microenvironment, even before the ADC is internalized, potentially leading to a "bystander effect" where neighboring tumor cells are also killed.
The following diagram illustrates the proposed dual-cleavage mechanism of action for an ADC utilizing the this compound linker.
Quantitative Data
Quantitative data for ADCs is crucial for evaluating their potency, stability, and therapeutic index. As specific data for the this compound linker is not publicly available, the following tables summarize representative data for ADCs utilizing related disulfide and hypoxia-activated linker technologies.
Table 1: In Vitro Cytotoxicity of ADCs with Disulfide Linkers
| ADC Target | Linker-Payload | Cell Line | IC50 (ng/mL) | Reference |
| HER2 | sulfo-SPDB-DM4 | SK-BR-3 | 0.1 - 1.0 | Based on similar maytansinoid ADCs |
| HER2 | sulfo-SPDB-DM4 | BT-474 | 0.1 - 1.0 | Based on similar maytansinoid ADCs |
| Folate Receptor α | IMGN853 (mirvetuximab soravtansine) | Caov-3 | 0.03 - 0.3 | Based on public data for IMGN853 |
Table 2: Plasma Stability of ADCs with Different Linker Chemistries
| Linker Type | Representative Linker | Payload Release in Plasma (24h) | Reference |
| Disulfide | SPP | < 5% | General knowledge from ADC literature |
| Hindered Disulfide | SPDB | < 2% | General knowledge from ADC literature |
| Peptide | Val-Cit | < 1% | General knowledge from ADC literature |
| Hypoxia-activated | Nitroimidazole-based | Low | From studies on hypoxia-activated pro-prodrugs[2] |
Experimental Protocols
The development and evaluation of an ADC with the this compound linker would involve several key experimental procedures.
Synthesis of the Linker-Payload Conjugate
-
Synthesis of the this compound linker: This would involve multi-step organic synthesis to assemble the three core components.
-
Activation of the linker: The linker would be activated, for example, with an N-hydroxysuccinimide (NHS) ester to make it reactive towards amine groups on the antibody.
-
Conjugation to the payload: The activated linker is reacted with the cytotoxic payload to form the linker-payload derivative.
ADC Conjugation and Characterization
-
Antibody preparation: The monoclonal antibody is prepared in a suitable buffer. If conjugation is to cysteine residues, interchain disulfides may be partially reduced using a reducing agent like TCEP.
-
Conjugation reaction: The linker-payload is added to the prepared antibody solution and incubated to allow for covalent bond formation.
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload and antibody using techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using methods like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
The following diagram illustrates a general experimental workflow for ADC conjugation and characterization.
In Vitro Evaluation
-
Binding affinity: The binding of the ADC to its target antigen on cancer cells is assessed using techniques like flow cytometry or surface plasmon resonance (SPR).
-
Cytotoxicity assays: The potency of the ADC is determined by treating cancer cell lines with serial dilutions of the ADC and measuring cell viability after a set period (e.g., 72-96 hours) using assays such as MTT or CellTiter-Glo®.
-
Hypoxia-dependent cytotoxicity: To confirm the activity of the nitroaromatic component, cytotoxicity assays are performed under both normoxic (21% O2) and hypoxic (<1% O2) conditions. A significant increase in potency under hypoxic conditions would indicate successful activation by nitroreductases.
In Vivo Evaluation
-
Pharmacokinetics: The ADC is administered to animal models (e.g., mice or rats) to determine its pharmacokinetic profile, including half-life and clearance.
-
Efficacy studies: The anti-tumor activity of the ADC is evaluated in tumor-bearing animal models (e.g., xenograft or patient-derived xenograft models). Tumor growth inhibition is monitored over time.
-
Toxicity studies: The safety profile of the ADC is assessed in animal models to determine the maximum tolerated dose (MTD) and to identify any potential off-target toxicities.
Conclusion
The this compound linker represents an advanced ADC linker technology that likely combines the established intracellular cleavage by glutathione with a tumor-specific, hypoxia-activated release mechanism. This dual-release strategy has the potential to improve the therapeutic index of ADCs by enhancing payload delivery to the tumor while minimizing off-target toxicity. The inclusion of a hydrophilic sulfo group further addresses challenges related to ADC aggregation and pharmacokinetics. Further research and development of ADCs incorporating such sophisticated linkers will continue to advance the field of targeted cancer therapy.
References
An In-depth Technical Guide to Disulfide-Based Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of disulfide-based cleavable linkers, a critical component in the design of advanced drug delivery systems and bioconjugates. We will delve into the core chemistry, mechanisms of cleavage, and factors influencing their stability and efficacy. This document also provides detailed experimental protocols for their synthesis, conjugation, and cleavage analysis, alongside visual representations of key pathways and workflows to facilitate a deeper understanding.
Core Chemistry and Principle of Disulfide Linkers
Disulfide linkers are a class of chemically cleavable linkers that incorporate a disulfide bond (–S–S–) as the reactive moiety.[1] Their application in drug delivery is predicated on the significant redox potential difference between the extracellular and intracellular environments.[1]
The extracellular space, including the bloodstream, is a relatively oxidizing environment with low concentrations of reducing agents like glutathione (B108866) (GSH), typically in the micromolar range (~5 µmol/L).[1] In this environment, the disulfide bond remains largely stable, ensuring the integrity of the bioconjugate and minimizing premature release of the payload.[1][2]
Conversely, the intracellular environment is highly reducing, with glutathione concentrations being 100 to 1000 times higher (1-10 mmol/L) than outside the cell.[1][] This high concentration of GSH facilitates the cleavage of the disulfide bond through a thiol-disulfide exchange reaction, leading to the release of the conjugated payload within the target cell.[1] This targeted release mechanism is a key advantage of disulfide linkers, as it can enhance the therapeutic index of a drug by maximizing its effect at the site of action while minimizing systemic toxicity.[1][]
Mechanism of Disulfide Bond Cleavage
The cleavage of a disulfide linker is primarily mediated by glutathione (GSH) in the intracellular environment. The process is a thiol-disulfide exchange reaction, which can be summarized in the following steps:
-
Nucleophilic Attack: A glutathione molecule, in its thiolate form (GS-), acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond in the linker.
-
Formation of a Mixed Disulfide: This attack results in the formation of a mixed disulfide between the linker and glutathione, and the release of the payload molecule with a free thiol group.
-
Reduction of the Mixed Disulfide: A second glutathione molecule then attacks the mixed disulfide, releasing the linker-glutathione adduct and forming oxidized glutathione (GSSG).
This process is illustrated in the diagram below:
References
A Deep Dive into Glutathione-Sensitive Linkers: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research and core principles of glutathione-sensitive linkers, pivotal tools in the targeted delivery of therapeutic agents. We will delve into their mechanism of action, quantitative performance data, and the experimental protocols necessary for their evaluation, providing a comprehensive resource for researchers in the field of drug development.
Introduction: The Role of Glutathione-Sensitive Linkers in Targeted Therapy
The efficacy of many potent therapeutic agents is often hampered by a lack of specificity, leading to off-target effects and a narrow therapeutic window. Glutathione-sensitive linkers are a class of chemically cleavable linkers designed to address this challenge by enabling the selective release of a drug payload within the target cells.[1][2] This strategy capitalizes on the significant difference in glutathione (B108866) (GSH) concentration between the extracellular environment and the intracellular cytoplasm.[3] The intracellular GSH concentration (1–10 mM) is substantially higher than in the extracellular plasma (approximately 2–20 µM).[4][5] This differential provides a specific trigger for the cleavage of the linker and the subsequent release of the therapeutic agent precisely at the site of action.[]
Disulfide bonds are the most common motif used in glutathione-sensitive linkers.[7] These linkers remain relatively stable in the bloodstream but are readily cleaved by the high intracellular concentration of glutathione, a tripeptide with a free thiol group that acts as a potent reducing agent.[8][9] This targeted release mechanism is particularly valuable in the development of Antibody-Drug Conjugates (ADCs), which combine the targeting specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug.[2]
Mechanism of Action: The Disulfide Exchange Reaction
The core of glutathione-sensitive linker technology lies in the thiol-disulfide exchange reaction. Once an ADC featuring a disulfide linker is internalized by a target cell, the high concentration of intracellular glutathione facilitates the reduction of the disulfide bond within the linker. This cleavage liberates the active drug from the antibody, allowing it to exert its therapeutic effect. The stability of the disulfide bond in circulation can be modulated by introducing steric hindrance around the disulfide bond, for example, by adding methyl groups adjacent to the disulfide linkage.[8][10] This modification can prevent premature reduction in the bloodstream, thereby enhancing the safety and efficacy of the ADC.[10]
Quantitative Performance Data of Glutathione-Sensitive Linkers
The performance of a glutathione-sensitive linker is critically dependent on its stability in circulation and its efficiency of cleavage within the target cell. The following tables summarize key quantitative data for different types of cleavable linkers, including glutathione-sensitive disulfide linkers.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Glutathione-Sensitive | Disulfide | Variable | Stability is tunable by introducing steric hindrance around the disulfide bond.[11] |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[11] |
| pH-Sensitive | Hydrazone | ~2 days | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[11][12] |
| Enzyme-Sensitive | β-Glucuronide | Highly Stable | Shows greater stability and in vivo efficacy compared to some peptide linkers.[11] |
| Sulfatase-Cleavable | Arylsulfate | High (> 7 days in mouse plasma) | Demonstrates high plasma stability and potent in vitro cytotoxicity.[11] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
| Linker Type | Linker Example | Payload | Target Cell Line | IC50 (pM) | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 15.1 | Highly potent in vitro.[11] |
| Protease-Sensitive | Valine-Alanine (Val-Ala) | MMAE | HER2+ | Similar to Val-Cit | Comparable in vitro activity to Val-Cit.[11] |
| pH-Sensitive | Hydrazone | Doxorubicin | Various | Variable | Generally less potent than protease-sensitive linker-ADCs in direct comparisons.[11] |
| Enzyme-Sensitive | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | Demonstrated higher in vitro potency compared to a Val-Cit ADC.[11] |
| Glutathione-Sensitive | Sulfatase-cleavable | MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[11] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of glutathione-sensitive linkers.
Synthesis of a Heterobifunctional Disulfide Linker (SPDP)
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a commonly used short-chain crosslinker for amine-to-sulfhydryl conjugation.[13]
Materials:
-
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous
-
Protein #1 (containing primary amines, e.g., an antibody)
-
Protein #2 (containing a free sulfhydryl group) or a thiol-containing payload
-
100 mM Sodium Phosphate (B84403) Buffer, pH 7.2-8.0, with 1 mM EDTA
-
Desalting column (e.g., Sephadex® G-25)
Procedure:
-
Prepare SPDP Solution: Dissolve SPDP in DMSO or DMF to a final concentration of 25 mM.[14]
-
Prepare Protein #1: Dissolve the protein containing primary amines at a concentration of 1-5 mg/mL in the sodium phosphate buffer.[14]
-
Reaction: Add 20 µL of the 25 mM SPDP solution to 1 mL of the protein solution.[14]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[14]
-
Purification: Remove unreacted SPDP from the modified protein using a desalting column equilibrated with the reaction buffer.[14]
-
Conjugation: Add the thiol-containing protein or payload to the desalted, SPDP-activated protein.
-
Final Incubation: Allow the conjugation reaction to proceed for 8 to 16 hours at room temperature.[14]
In Vitro Plasma Stability Assay
This assay assesses the stability of an ADC in plasma over time.[15]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human or mouse plasma
-
Phosphate-Buffered Saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot of the plasma sample.
-
Quenching: Immediately quench the reaction by diluting the sample in cold PBS.[16]
-
Capture: Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.[16]
-
Washing: Wash the captured ADC to remove plasma proteins.[16]
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and released payload.[16]
-
Data Analysis: Plot the percentage of intact ADC over time to determine the plasma half-life.
Glutathione-Mediated Cleavage Assay
This assay evaluates the rate of drug release from an ADC in the presence of glutathione.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Glutathione (GSH)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Prepare solutions of the ADC in PBS with and without a physiological concentration of glutathione (e.g., 5 mM).
-
Incubation: Incubate the solutions at 37°C.
-
Time Points: At various time points, take aliquots of the reaction mixtures.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.[16]
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[16]
Intracellular Glutathione Measurement Assay
Several commercial kits are available to measure intracellular GSH levels, which is crucial for understanding the cleavage potential within target cells. These assays are often based on fluorescent dyes that react with thiols.[1][17][18]
General Principle:
-
Cell Culture: Culture the target cells to the desired density.
-
Dye Loading: Incubate the cells with a proprietary non-fluorescent dye that becomes fluorescent upon reacting with thiols, including GSH.[1][18]
-
Analysis: The fluorescence intensity, which correlates with the intracellular GSH concentration, can be measured using a flow cytometer or a fluorescence microplate reader.[1][19]
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: Intracellular trafficking and activation of an ADC with a glutathione-sensitive linker.
References
- 1. Cell Meter™ Intracellular GSH Assay Kit *Optimized for Flow Cytometry* | AAT Bioquest [aatbio.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improving Receptor-Mediated Intracellular Access and Accumulation of Antibody Therapeutics—The Tale of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. GSH-Glo™ Glutathione Assay [worldwide.promega.com]
- 18. Intracellular glutathione (GSH) Detection Assay Kit (ab112132) | Abcam [abcam.com]
- 19. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]
The Discovery and Development of SPP Linkers for Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioconjugation has revolutionized modern medicine, enabling the targeted delivery of potent therapeutic agents to specific cells or tissues. At the heart of this technology lies the linker, a critical component that connects a biomolecule, such as an antibody, to a payload, like a cytotoxic drug. The choice of linker profoundly influences the stability, efficacy, and safety of the resulting bioconjugate. Among the diverse array of linkers developed, the short-chain pegylated phosphine (B1218219) (SPP) linker, a type of cleavable disulfide linker, has garnered significant attention for its unique properties. This technical guide provides an in-depth exploration of the discovery, development, and application of SPP linkers in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.
Introduction to SPP Linkers
The SPP linker, chemically known as N-succinimidyl 4-(2-pyridylthio)pentanoate, is a heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester at one end and a pyridyl disulfide group at the other.[1][2][3] The NHS ester allows for covalent attachment to primary amines, such as the lysine (B10760008) residues on the surface of antibodies, while the pyridyl disulfide moiety enables a disulfide exchange reaction with a thiol-containing payload. The "short-chain pegylated" aspect refers to the incorporation of a small polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.
The key feature of the SPP linker is its cleavable disulfide bond. This bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment inside a cell, which has a significantly higher concentration of glutathione (B108866).[][5][][7] This differential stability allows for the selective release of the payload at the target site, minimizing off-target toxicity.
Physicochemical and Performance Data of SPP Linkers
The performance of an SPP linker is characterized by several key parameters, including its reaction kinetics, the stability of the resulting conjugate, and the drug-to-antibody ratio (DAR). The following tables summarize the available quantitative data for SPP linkers.
| Property | Value | Reference(s) |
| Chemical Name | N-succinimidyl 4-(2-pyridylthio)pentanoate | [3] |
| CAS Number | 341498-08-6 | [3] |
| Molecular Weight | 340.4 g/mol | |
| Purity | >95% (commercially available) | [2] |
| Cleavage Mechanism | Reduction of disulfide bond by glutathione | [][7] |
| Reactive Towards | Primary amines (via NHS ester), Thiols (via pyridyl disulfide) | [1] |
Table 1: Physicochemical Properties of the SPP Linker. This table outlines the fundamental chemical and physical characteristics of the SPP linker molecule.
| Parameter | Typical Conditions | Result | Reference(s) |
| Antibody Reduction | Antibody in PBS at 5-10 mg/mL with 5-10 molar excess of TCEP at 37°C for 1-2 hours. | Generation of free sulfhydryl groups from interchain disulfide bonds. | [8] |
| Conjugation Reaction | Reduced antibody with 5-10 fold molar excess of SPP-payload conjugate in PBS (pH 6.5-7.5) for 1-4 hours at room temperature. | Formation of a stable thioether bond between the antibody and the linker. | [8] |
| Quenching | Addition of excess N-acetylcysteine. | Stops the conjugation reaction by reacting with any unreacted maleimide (B117702) groups on the linker-payload. | [8] |
| Purification | Size exclusion chromatography (e.g., Sephadex G-25). | Removal of unconjugated payload and other small molecule reagents. | [8] |
| Achievable Drug-to-Antibody Ratio (DAR) | Varies with reaction conditions. | Typically ranges from 2 to 8. For maytansinoid conjugates, a DAR of 3-4 is common. | [9][10] |
Table 2: Typical Reaction Parameters and Outcomes for SPP Linker Conjugation. This table provides a summary of the general conditions and expected results for the key steps in conjugating an SPP linker to an antibody.
| Matrix | Incubation Time | Stability (% Intact ADC) | Reference(s) |
| Human Plasma | 7 days | High | [11][12] |
| Mouse Plasma | 7 days | Moderate to High | [11] |
| Rat Plasma | 7 days | Moderate to High | [11] |
| Cynomolgus Monkey Plasma | 7 days | High | [11] |
Table 3: In Vitro Plasma Stability of SPP-Linked Antibody-Drug Conjugates. This table summarizes the stability of ADCs functionalized with SPP linkers in plasma from various species, a critical factor for predicting in vivo performance.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the use of SPP linkers for bioconjugation.
Synthesis of N-succinimidyl 4-(2-pyridylthio)pentanoate (SPP)
Protocol for Conjugation of an SPP-Payload to a Monoclonal Antibody
This protocol outlines the steps for conjugating a thiol-containing payload, pre-functionalized with an SPP linker, to a monoclonal antibody such as Trastuzumab.
Materials:
-
Trastuzumab (or other monoclonal antibody) in phosphate-buffered saline (PBS), pH 7.4.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).
-
SPP-activated payload (e.g., SPP-DM1) dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
N-acetylcysteine solution (100 mM).
-
Sephadex G-25 desalting column.
-
PBS, pH 7.4.
Procedure:
-
Antibody Preparation: Adjust the concentration of the antibody to 5-10 mg/mL in PBS, pH 7.4.
-
Reduction of Interchain Disulfide Bonds: Add a 5 to 10-fold molar excess of TCEP solution to the antibody solution. Incubate the mixture at 37°C for 1 to 2 hours to reduce the disulfide bonds and expose free sulfhydryl groups.[8]
-
Linker-Payload Preparation: Prepare a 10 mM stock solution of the SPP-activated payload in DMSO.
-
Conjugation Reaction: Add the SPP-payload solution to the reduced antibody solution at a molar ratio of 5:1 (payload to antibody). Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid antibody denaturation. Gently mix and incubate the reaction at room temperature for 1 to 4 hours. The reaction pH should be maintained between 6.5 and 7.5 for optimal reaction specificity.[8]
-
Quenching the Reaction: Add a 20-fold molar excess of N-acetylcysteine solution to the reaction mixture to quench any unreacted SPP-payload. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the resulting antibody-drug conjugate (ADC) using a pre-equilibrated Sephadex G-25 desalting column to remove unconjugated payload, excess quenching reagent, and other small molecules. Elute the ADC with PBS, pH 7.4.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol for Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC.
Method 1: UV-Vis Spectrophotometry
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and their respective molar extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.[13]
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on the number of conjugated drug molecules, as the hydrophobicity of the ADC increases with the DAR.
-
Analyze the purified ADC on an HIC column using a decreasing salt gradient.
-
The resulting chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR by integrating the peak areas of each species.[13]
Protocol for In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, which is crucial for predicting its in vivo performance.
Materials:
-
Purified ADC.
-
Plasma from relevant species (human, mouse, rat, etc.).
-
Protein A or Protein G affinity resin.
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0).
-
LC-MS system.
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot of the plasma-ADC mixture.
-
Isolate the ADC from the plasma using Protein A or Protein G affinity chromatography.
-
Elute the ADC from the resin and immediately neutralize the eluate.
-
Analyze the purified ADC by LC-MS to determine the average DAR at each time point.
-
A stable ADC will show minimal to no decrease in DAR over time.[11][14]
Mechanisms and Workflows
The efficacy of an SPP-linked ADC is dependent on a series of biological events that lead to the targeted release of the payload.
Intracellular Trafficking and Payload Release of an SPP-Linked ADC
The following diagram illustrates the key steps in the intracellular processing of an antibody-drug conjugate linked via an SPP linker.
Caption: Intracellular processing of an SPP-linked ADC.
The process begins with the ADC binding to its target receptor on the cell surface, followed by internalization into an endosome. The endosome then fuses with a lysosome, where the acidic environment and proteases degrade the antibody. Concurrently, the high concentration of glutathione in the cytosol reduces the disulfide bond of the SPP linker, releasing the active payload. The payload can then diffuse into the cytosol and engage its intracellular target, ultimately leading to apoptosis of the cancer cell.[14][15][16]
Glutathione-Mediated Cleavage of the SPP Linker
The cleavage of the pyridyl disulfide bond in the SPP linker is a critical step for payload release. This reaction is a thiol-disulfide exchange reaction mediated by glutathione (GSH), a tripeptide that is present in high concentrations (millimolar range) within the cell.
Caption: Glutathione-mediated cleavage of the SPP linker.
In this reaction, two molecules of glutathione react with the disulfide bond of the SPP linker. One glutathione molecule reduces the disulfide bond, releasing the thiol-containing payload. The other glutathione molecule forms a disulfide bond with the first, resulting in the formation of glutathione disulfide (GSSG). This process efficiently liberates the active drug inside the target cell.[][7]
Conclusion
SPP linkers represent a valuable tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates. Their key advantage lies in the cleavable disulfide bond, which allows for the targeted release of therapeutic payloads within the reducing environment of the cell. This technical guide has provided a comprehensive overview of the discovery, development, and application of SPP linkers, including quantitative data, detailed experimental protocols, and the underlying mechanisms of action. By understanding these fundamental aspects, researchers and drug developers can better harness the potential of SPP linkers to create more effective and safer targeted therapies. Further research into optimizing the stability and cleavage kinetics of disulfide linkers will undoubtedly continue to advance the field of bioconjugation and lead to the development of next-generation therapeutics.
References
- 1. N-Succinimidyl 4-(2-pyridyldithio)pentanoate, 341498-08-6 | BroadPharm [broadpharm.com]
- 2. N-Succinimidyl 4-(2-pyridyldithio)pentanoate - Creative Biolabs [creative-biolabs.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Internalization, Trafficking, Intracellular Processing and Actions of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: NO2-SPP-sulfo-Me in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NO2-SPP-sulfo-Me, a cleavable linker utilized in the burgeoning field of antibody-drug conjugates (ADCs). This document will cover its chemical properties, its role in ADC design, and generalized experimental protocols for its application.
Introduction to this compound
This compound is a heterobifunctional crosslinker that plays a critical role in the architecture of ADCs. As a cleavable linker, it is designed to be stable in systemic circulation and to selectively release its potent cytotoxic payload within the target cancer cells. The linker contains a disulfide bond, which is susceptible to the reducing environment of the intracellular space, thereby ensuring targeted drug delivery and minimizing off-target toxicity.
Physicochemical Properties
While a specific datasheet for "this compound" is not publicly available, we can infer its properties from the closely related and documented compound, NO2-SPP-sulfo . The "Me" designation in "this compound" strongly suggests the presence of a methyl group, which would slightly alter the molecular weight.
Table 1: Physicochemical Data for the Related Compound NO2-SPP-sulfo
| Property | Value | Citation |
| CAS Number | 663598-66-1 | [1] |
| Molecular Formula | C14H15N3O9S3 | [1] |
| Molecular Weight | 465.5 g/mol | [1] |
| Purity | > 96% | [1] |
Disclaimer: The CAS number and molecular weight for this compound could not be definitively confirmed from public sources. The data presented is for the closely related compound NO2-SPP-sulfo.
Mechanism of Action in Antibody-Drug Conjugates
The strategic design of this compound as a disulfide-containing linker is central to its function in ADCs. The general mechanism of action for an ADC utilizing such a linker is a multi-step process.
First, the monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[2] The ADC is then trafficked to intracellular compartments, such as lysosomes.
Within the cell, the disulfide bond of the linker is exposed to a reducing environment, characterized by a high concentration of glutathione (B108866) (GSH).[3][4][5] This leads to the cleavage of the disulfide bond, releasing the cytotoxic payload.[6] The liberated drug can then exert its cell-killing effect, for instance, by interfering with DNA replication or microtubule assembly.
Experimental Protocol: Conjugation of a Cytotoxic Payload to a Monoclonal Antibody
The following is a generalized protocol for the conjugation of a thiol-containing cytotoxic payload to a monoclonal antibody using a disulfide linker like this compound. This protocol is for informational purposes and should be optimized for specific antibodies and payloads.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Thiol-containing cytotoxic payload
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffers (e.g., conjugation buffer, pH 7.5-8.0)
-
Purification system (e.g., size-exclusion chromatography)
Workflow:
Detailed Steps:
-
Antibody Reduction:
-
The monoclonal antibody is partially reduced to expose free sulfhydryl groups in the hinge region. This is typically achieved by incubation with a reducing agent like TCEP at a controlled temperature and time. The molar ratio of TCEP to mAb needs to be carefully optimized to achieve the desired number of free thiols per antibody.
-
-
Linker Activation and Conjugation:
-
The this compound linker is then added to the reduced antibody solution. The reactive group on the linker (e.g., an NHS ester) will react with the newly formed sulfhydryl groups on the antibody.
-
-
Payload Attachment:
-
The thiol-containing cytotoxic payload is subsequently added to the reaction mixture. The sulfhydryl group on the payload will react with the activated linker on the antibody, forming the final ADC construct with a disulfide bond.
-
-
Quenching and Purification:
-
The reaction is quenched to stop the conjugation process. The resulting ADC is then purified to remove unconjugated antibody, free payload, and other reactants. Size-exclusion chromatography is a common method for this purification step.
-
-
Characterization:
-
The purified ADC is thoroughly characterized to determine the drug-to-antibody ratio (DAR), the extent of aggregation, and its binding affinity to the target antigen.
-
Signaling Pathways
The this compound linker itself is not known to directly participate in or modulate specific signaling pathways. Its primary role is to ensure the stable transport of the cytotoxic payload to the target cell and its subsequent release. The ultimate biological effect and the signaling pathways that are modulated are determined by the mechanism of action of the released cytotoxic drug. For instance, a payload that damages DNA will trigger DNA damage response pathways, while a tubulin inhibitor will activate pathways leading to mitotic arrest and apoptosis.
Conclusion
This compound represents a key technology in the design of advanced antibody-drug conjugates. Its disulfide-based cleavage mechanism allows for the targeted delivery of potent therapeutics, a strategy that continues to show great promise in the field of oncology. Further research and development of linkers with optimized stability and cleavage kinetics will continue to refine the efficacy and safety of ADCs.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 4. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of NO2-SPP-sulfo-Me
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of the cleavable antibody-drug conjugate (ADC) linker, NO2-SPP-sulfo-Me. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates information from structurally similar molecules and established principles in medicinal chemistry and ADC development. The guide details the expected properties, factors influencing them, and standardized experimental protocols for their determination.
Introduction to this compound
This compound is a heterobifunctional linker designed for the development of ADCs.[1][2] Its structure comprises several key functional motifs that dictate its physicochemical properties:
-
N-Succinimidyl (SPP) moiety with a pyridyldithio group: This functionality allows for covalent attachment to thiol groups on proteins, such as those on antibodies, through a disulfide bond. This disulfide bond is designed to be cleaved in the reducing environment of the intracellular space.[3]
-
Sulfonate (sulfo) group: The incorporation of a sulfonate group is a common strategy to increase the aqueous solubility of ADC linkers and the resulting conjugate, which can mitigate aggregation and improve pharmacokinetic properties.[][5]
-
Nitroaromatic (NO2) group: The nitro group can influence the electronic properties and potential metabolism of the linker-drug conjugate.
-
Methyl Ester (Me): This functional group can be susceptible to hydrolysis, which represents a potential degradation pathway.[6][7]
Predicted Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and the ultimate performance of the ADC. The presence of the sulfonate group is expected to confer good aqueous solubility.[][5]
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent/Buffer System | Predicted Solubility | Rationale |
| Water | Moderate to High | The polar sulfonate group enhances aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Moderate to High | Expected to be soluble in physiological buffers due to the sulfonate group. |
| Dimethyl Sulfoxide (DMSO) | High | A common aprotic polar solvent for organic molecules; expected to readily dissolve the compound.[8][9] |
| Ethanol | Moderate | The molecule has both polar and non-polar regions, suggesting moderate solubility. |
Experimental Protocols for Solubility Determination
To empirically determine the solubility of this compound, standard methodologies used in drug discovery and development can be employed.[8][10]
Kinetic Solubility Assay
This method assesses the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) when introduced into an aqueous buffer.[10]
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO.
-
Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. The final DMSO concentration should be low (e.g., <1-2%) to minimize its effect on solubility.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[11]
-
The highest concentration that does not show precipitation is reported as the kinetic solubility.
Thermodynamic Solubility Assay
This method measures the equilibrium solubility of a compound in a specific solvent.[10][12]
Protocol:
-
Add an excess amount of solid this compound to a known volume of the test solvent (e.g., PBS, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Predicted Stability Profile and Degradation Pathways
The stability of this compound is crucial for the integrity of the ADC during storage and in systemic circulation.[13] Premature cleavage of the linker can lead to off-target toxicity. The primary anticipated degradation pathways are the reduction of the disulfide bond and hydrolysis of the methyl ester.
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Potential Degradation Pathway | Rationale |
| Reducing Environment (e.g., intracellular, presence of glutathione) | Disulfide Bond Reduction | The pyridyldithio group is designed to be cleaved by reducing agents, releasing the conjugated payload.[3] |
| Acidic pH (e.g., pH < 4) | Methyl Ester Hydrolysis | Acid-catalyzed hydrolysis of the ester bond is possible.[6] |
| Basic pH (e.g., pH > 8) | Methyl Ester Hydrolysis | Base-catalyzed hydrolysis of the ester bond is generally faster than acid-catalyzed hydrolysis.[14] |
| Presence of Esterases (e.g., in plasma) | Enzymatic Methyl Ester Hydrolysis | Esterase enzymes can catalyze the hydrolysis of the methyl ester.[6] |
| Elevated Temperature | Increased rate of all degradation pathways | Higher temperatures can accelerate chemical reactions, including hydrolysis and potentially other degradation pathways.[15] |
| Light Exposure | Potential for Photodegradation | Aromatic nitro compounds can be susceptible to photolytic degradation. |
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should evaluate its stability in relevant biological matrices and under various physicochemical stresses.[15][16][17]
Plasma Stability Assay
This assay evaluates the stability of the linker in the presence of plasma enzymes.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubate the compound at a final concentration (e.g., 1-10 µM) in plasma (e.g., human, mouse) at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction by adding a protein precipitation agent (e.g., cold acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify any degradation products.
Buffer Stability Assay (pH Profile)
This assay determines the stability of the linker at different pH values.
Protocol:
-
Prepare a series of buffers with varying pH values (e.g., pH 4, 7.4, 9).
-
Incubate this compound at a known concentration in each buffer at a controlled temperature (e.g., 37°C).
-
At specified time intervals, take aliquots and analyze by HPLC or LC-MS to measure the decrease in the parent compound concentration.
-
Calculate the degradation rate at each pH.
Redox Stability Assay
This assay assesses the cleavage of the disulfide bond in the presence of a reducing agent.
Protocol:
-
Prepare a solution of this compound in a relevant buffer (e.g., PBS, pH 7.4).
-
Add a reducing agent, such as glutathione (B108866) (GSH), at a physiologically relevant concentration (e.g., 1-10 mM).
-
Incubate the mixture at 37°C.
-
Monitor the cleavage of the disulfide bond over time by HPLC or LC-MS, looking for the appearance of the cleaved linker and the released pyridinethione.
Visualizing Pathways and Workflows
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: General workflow for stability assessment of this compound.
Conclusion
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. precisepeg.com [precisepeg.com]
- 3. njbio.com [njbio.com]
- 5. The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates [repository.cam.ac.uk]
- 6. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. rheolution.com [rheolution.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. benchchem.com [benchchem.com]
- 14. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 15. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. Guidelines for ADC Stability Studies | Porton Pharma [portonpharma.com]
- 17. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Principles of Using NO2-SPP-sulfo-Me in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is based on the deduced chemical structure of NO2-SPP-sulfo-Me and general principles of photocleavable linkers in the context of Proteolysis Targeting Chimeras (PROTACs). As of the last update, there is a lack of specific published data, including quantitative performance metrics and detailed experimental protocols, for this particular linker in PROTAC applications. Therefore, the information presented herein is intended as a foundational and theoretical guide for researchers exploring its potential use.
Introduction to Photocleavable PROTACs
PROteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that influences the physicochemical properties and biological activity of the PROTAC.
Photocleavable linkers add a layer of spatiotemporal control to PROTAC activity. These linkers incorporate a photolabile moiety that can be cleaved upon exposure to light of a specific wavelength. This allows for the activation of the PROTAC in a targeted manner, for example, within a specific tissue or at a particular time point, thereby minimizing off-target effects.
The this compound Linker: A Deduced Structural Overview
Based on available chemical information, "SPP" is likely an abbreviation for N-succinimidyl 4-(2-pyridyldithio)pentanoate. The "NO2" and "sulfo-Me" components suggest a nitrated aromatic group for photocleavage and a methyl sulfonate group, respectively.
Below are the deduced chemical structures for NO2-SPP-sulfo and its methyl ester derivative, this compound.
Caption: Deduced structures of NO2-SPP-sulfo and this compound. Note: As image generation is not supported, these are placeholders. The structures would depict a succinimide (B58015) group, a pentanoate linker, a pyridyl disulfide group with a nitro substituent, and a sulfonic acid or methyl sulfonate group.
The key functional components of the this compound linker are:
-
A nitropyridyl disulfide moiety: This group likely serves a dual purpose. The nitroaromatic component is a classic photolabile group, suggesting cleavage upon UV or visible light irradiation. The disulfide bond is also cleavable under reducing conditions, such as those found in the intracellular environment, providing a potential secondary release mechanism.
-
A succinimidyl ester: This is a common reactive group for conjugation to primary amines on one of the PROTAC ligands (either the POI binder or the E3 ligase ligand).
-
A methyl sulfonate group: This group can influence the solubility and pharmacokinetic properties of the resulting PROTAC.
Hypothesized Mechanism of Action
The core principle of a PROTAC containing the this compound linker is the light-induced activation of its protein degradation capability.
Signaling Pathway of a Photocleavable PROTAC
The general signaling pathway for a photocleavable PROTAC is depicted below. Initially, the PROTAC is in an inactive, "caged" state. Upon light activation, the linker is cleaved, releasing the active PROTAC, which can then induce the degradation of the target protein.
Caption: Hypothesized signaling pathway for a photocleavable PROTAC.
Photocleavage Mechanism
The photocleavage of o-nitrobenzyl derivatives is a well-established photochemical reaction. It is hypothesized that the this compound linker undergoes a similar intramolecular redox reaction upon photoexcitation.
Caption: Hypothesized mechanism of o-nitrobenzyl-based photocleavage.
Quantitative Data Summary (Hypothetical)
As no specific data for this compound in PROTACs is available, the following table is a template illustrating how quantitative data for a photocleavable PROTAC would be presented. This data would be generated from dose-response experiments.
| Parameter | Description | Hypothetical Value (with light) | Hypothetical Value (without light) |
| DC50 | The concentration of the PROTAC required to induce 50% degradation of the target protein. | 50 nM | > 10 µM |
| Dmax | The maximum percentage of protein degradation achieved. | 95% | < 10% |
| t1/2 degradation | The time required to achieve half-maximal degradation at a given concentration. | 4 hours | N/A |
Experimental Protocols (General)
The following are generalized protocols for key experiments involved in the evaluation of a photocleavable PROTAC. These would need to be optimized for the specific PROTAC, cell line, and target protein.
PROTAC Synthesis and Conjugation
The synthesis of a PROTAC using the this compound linker would involve the conjugation of the linker to the POI and E3 ligase ligands.
Caption: A generalized workflow for the synthesis of a photocleavable PROTAC.
Methodology:
-
Reaction Setup: Dissolve the amine-containing ligand (either POI or E3 ligase binder) in a suitable aprotic solvent (e.g., DMF or DMSO).
-
Linker Addition: Add the this compound linker to the reaction mixture, typically in a slight molar excess.
-
Base Catalyst: Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Purification: Once the first conjugation is complete, purify the intermediate by preparative HPLC.
-
Second Conjugation: React the purified intermediate with the second ligand under appropriate conditions.
-
Final Purification: Purify the final PROTAC product using preparative HPLC and confirm its identity by HRMS and NMR.
In-Cell Protein Degradation Assay
This assay is used to determine the dose-dependent degradation of the target protein.
Methodology:
-
Cell Culture: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the photocleavable PROTAC. For control wells, add vehicle (e.g., DMSO).
-
Photocleavage: For the light-activated conditions, expose the cells to a light source of the appropriate wavelength (e.g., 365 nm) for a predetermined duration. Keep the "dark" control plates protected from light.
-
Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Photocleavage Time-Course Experiment
This experiment determines the optimal light exposure time for PROTAC activation.
Methodology:
-
Cell Treatment: Treat cells with a fixed concentration of the photocleavable PROTAC (e.g., at its expected DC50).
-
Light Exposure: Expose the cells to the light source for varying durations (e.g., 0, 1, 5, 15, 30 minutes).
-
Incubation: After light exposure, incubate all plates for a fixed time (e.g., 24 hours).
-
Analysis: Perform cell lysis and Western blotting as described in the protein degradation assay to determine the extent of protein degradation for each light exposure time.
Conclusion and Future Directions
The this compound linker represents a potentially valuable tool for the development of photocleavable PROTACs, offering the promise of spatiotemporal control over protein degradation. Its dual-release mechanism (photocleavage and disulfide reduction) could offer additional layers of control. However, the lack of published data necessitates a thorough experimental characterization of any PROTACs developed with this linker. Future work should focus on determining the precise photocleavage wavelength and efficiency, quantifying the degradation kinetics and potency (DC50 and Dmax), and evaluating the in vivo efficacy and safety of PROTACs containing this novel linker. The experimental protocols and theoretical frameworks provided in this guide offer a starting point for researchers to embark on the evaluation of this and similar photocleavable linkers for targeted protein degradation.
Methodological & Application
Application Note: Protocol for the Conjugation of NO2-SPP-sulfo-Me to an Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the conjugation of NO2-SPP-sulfo-Me to an antibody. While the exact structure of "this compound" is not publicly available, based on commercially available analogs such as "NO2-SPP-sulfo," it is presumed to be an amine-reactive N-hydroxysuccinimide (NHS) ester. This class of reagents readily couples with primary amines, such as the lysine (B10760008) residues present on antibodies, to form stable amide bonds.[1] The protocol outlined below is based on established methods for conjugating NHS esters to antibodies and provides a comprehensive guide for researchers.[2][3][4]
The "NO2-SPP" portion of the molecule likely refers to a linker containing a nitro group and a disulfide bond, making it a cleavable linker suitable for applications in antibody-drug conjugates (ADCs) where payload release is desired under specific physiological conditions. The "sulfo" group indicates the presence of a sulfonate group, which increases the water solubility of the reagent.
This protocol will cover antibody preparation, the conjugation reaction, and the purification of the resulting antibody conjugate.
Materials and Reagents
-
Antibody (stock solution >2 mg/mL)
-
This compound reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification Columns (e.g., desalting spin columns or size-exclusion chromatography columns)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation protocol.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve conjugation efficiency.[2][3] |
| Molar Ratio (Reagent:Antibody) | 5:1 to 20:1 | The optimal ratio should be determined empirically for each antibody.[3] |
| Reaction pH | 8.0 - 8.5 | NHS esters react efficiently with primary amines at a slightly alkaline pH.[2] |
| Reaction Temperature | Room Temperature (20-25°C) | Avoid excessive heat which can denature the antibody. |
| Incubation Time | 30 - 60 minutes | Longer incubation times may not necessarily increase efficiency and can lead to hydrolysis of the NHS ester. |
| Quenching Time | 15 - 30 minutes | Sufficient time to stop the reaction by providing an excess of primary amines. |
Table 2: Molar Excess Calculation for a Typical IgG Antibody
This table provides an example calculation for a 20-fold molar excess of this compound to an IgG antibody (MW ~150,000 Da). The molecular weight of NO2-SPP-sulfo is approximately 465.5 g/mol ; a methylated version is estimated to be ~480 g/mol for this calculation.
| Parameter | Value |
| Molecular Weight of IgG | 150,000 g/mol |
| Molecular Weight of this compound (estimated) | 480 g/mol |
| Moles of IgG in 1 mg | 6.67 nmol |
| Moles of Reagent for 20-fold excess | 133.4 nmol |
| Mass of Reagent for 20-fold excess | ~0.064 mg |
Experimental Protocol
Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives like sodium azide, it must be exchanged into an amine-free buffer such as 0.1 M sodium bicarbonate or phosphate buffer at pH 8.0-8.5. This can be achieved using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.[2][3] Protein solutions that are too dilute may result in lower conjugation efficiency.[2]
Reagent Preparation
-
Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL). The solution should be used promptly as NHS esters are susceptible to hydrolysis.
Conjugation Reaction
-
Add the calculated volume of the this compound stock solution to the antibody solution. Mix gently by pipetting up and down.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. Do not vortex, as this can denature the antibody.
-
Quenching: After the incubation period, add a quenching reagent such as Tris-HCl to a final concentration of 50-100 mM to stop the reaction. The primary amines in the quenching buffer will react with any remaining NHS ester. Incubate for an additional 15-30 minutes.
Purification of the Antibody Conjugate
-
Remove the excess, unreacted this compound and byproducts from the conjugated antibody using a desalting spin column or size-exclusion chromatography.
-
Equilibrate the column with the desired storage buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column and collect the fractions containing the purified antibody conjugate according to the manufacturer's instructions.
Characterization of the Conjugate
-
Concentration Measurement: Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.
-
Degree of Labeling (DOL): The number of this compound molecules conjugated per antibody can be determined spectrophotometrically if the molar extinction coefficient of the linker-payload is known.
Visualizations
Caption: Experimental workflow for antibody conjugation.
Caption: ADC mechanism of action with a cleavable linker.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. NO2-SPDB-sulfo Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Application Notes and Protocols for NO2-SPP-sulfo-Me in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The synthesis of these complex molecules often relies on robust and efficient conjugation chemistries. This document provides a detailed guide for the use of NO2-SPP-sulfo-Me, a water-soluble, cleavable linker, in the synthesis of PROTACs. While specific data for a reagent named "this compound" is not extensively available, based on its nomenclature and the structure of the related compound NO2-SPP-sulfo (CAS: 663598-66-1), we can infer its chemical properties and reactivity.
This compound is presumed to be a derivative of N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) containing a nitro group on the pyridine (B92270) ring and a sulfonic acid or its methyl ester for increased aqueous solubility. The key reactive group is the N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines to form stable amide bonds.[1][2][3] The disulfide bond within the linker allows for cleavage under reducing conditions, a feature that can be exploited in certain experimental designs.
Chemical Structure and Properties
The hypothesized core structure of this compound contains:
-
An N-hydroxysuccinimide (NHS) ester: The primary reactive group for conjugation to amine-containing molecules.[1]
-
A disulfide bond: A cleavable linkage sensitive to reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
A nitropyridyl group: The leaving group in thiol-disulfide exchange reactions.
-
A sulfo or sulfo-methyl group: To enhance water solubility, facilitating reactions in aqueous buffers.[1]
| Property | Description |
| Molecular Formula | C14H15N3O9S3 (for the parent sulfonic acid) |
| Molecular Weight | 465.5 g/mol (for the parent sulfonic acid) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester |
| Target Functional Group | Primary amines (-NH2) |
| Cleavability | Disulfide bond is cleavable by reducing agents. |
| Solubility | The "sulfo" group suggests high water solubility, making it suitable for bioconjugation reactions in aqueous buffers.[1] |
PROTAC Synthesis Strategy using this compound
The synthesis of a PROTAC using this compound typically involves a two-step sequential conjugation. First, the NHS ester of the linker reacts with a primary amine on either the target protein ligand (warhead) or the E3 ligase ligand. After purification, the second component is attached. This sequential approach prevents the formation of homodimers and other unwanted side products.
Caption: General workflow for PROTAC synthesis using this compound.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Molecule (Warhead or E3 Ligase Ligand)
This protocol describes the reaction of the NHS ester of this compound with a primary amine on the first component of the PROTAC.
Materials:
-
This compound
-
Amine-containing molecule (Component A: Warhead or E3 Ligase Ligand)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))
-
Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere (optional, for sensitive reactants)
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule (Component A) in the chosen anhydrous solvent to a final concentration of 10-50 mM.
-
Dissolve this compound in the same solvent to a concentration 1.1 to 1.5 times that of Component A. A slight excess of the NHS ester ensures complete consumption of the amine.
-
-
Reaction Setup:
-
Place the solution of Component A in the reaction vessel.
-
If the amine is present as a salt (e.g., hydrochloride), add 2-3 equivalents of a non-nucleophilic base like DIPEA or TEA to neutralize the salt and facilitate the reaction.
-
Slowly add the solution of this compound to the reaction mixture while stirring.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For less reactive amines, the reaction temperature can be increased to 30-40°C.
-
-
Quenching (Optional):
-
If necessary, the reaction can be quenched by adding a small amount of an amine-containing reagent like Tris buffer or ethanolamine (B43304) to consume any unreacted NHS ester.
-
-
Purification:
-
The resulting linker-component A conjugate should be purified from excess reagents and byproducts. Common purification methods include High-Performance Liquid Chromatography (HPLC) or flash column chromatography.
-
Quantitative Data Summary (Typical Reaction Parameters):
| Parameter | Value | Notes |
| Solvent | DMF, DMSO | Must be anhydrous and amine-free. |
| Base | DIPEA, TEA | 2-3 equivalents if the amine is a salt. |
| Reactant Ratio | 1.1 - 1.5 equivalents of NHS ester | To drive the reaction to completion. |
| Temperature | Room Temperature (20-25°C) | Can be increased to 30-40°C for less reactive amines. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS. |
| Purification | HPLC, Flash Column Chromatography | To isolate the desired product. |
Protocol 2: Formation of the Final PROTAC
The strategy for the second conjugation step depends on the functional groups available on the second component (Component B) and the linker-Component A conjugate. The disulfide bond in the this compound linker offers a convenient handle for a thiol-disulfide exchange reaction.
Scenario: Component B contains a free thiol group.
Caption: Thiol-disulfide exchange for the second conjugation step.
Materials:
-
Purified linker-Component A conjugate
-
Thiol-containing molecule (Component B)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS) pH 7.2-7.5)
-
Organic co-solvent if needed (e.g., DMF, DMSO)
Procedure:
-
Preparation of Reactants:
-
Dissolve the purified linker-Component A conjugate in the reaction buffer.
-
Dissolve the thiol-containing Component B in the same buffer.
-
-
Reaction:
-
Mix the two solutions. The reaction is typically rapid and proceeds at room temperature.
-
Monitor the reaction by observing the release of the nitropyridine-2-thione leaving group, which absorbs light at approximately 343 nm.
-
-
Purification:
-
Purify the final PROTAC molecule using HPLC or other suitable chromatographic techniques.
-
Conclusion
This compound, with its amine-reactive NHS ester and cleavable disulfide bond, offers a versatile platform for the synthesis of PROTACs. The inclusion of a sulfo group enhances its utility in aqueous reaction conditions often required for biological molecules. The provided protocols, based on established bioconjugation principles, offer a robust starting point for researchers in the field of targeted protein degradation. As with any chemical synthesis, optimization of reaction conditions for specific substrates is recommended to achieve optimal yields and purity.
References
Application Notes and Protocols for NO2-SPP-sulfo-Me Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the conjugation of the photocleavable linker, NO2-SPP-sulfo-Me, to amine-containing molecules, such as antibodies or other proteins, for the development of antibody-drug conjugates (ADCs) and other targeted therapies. The protocols outlined below are based on established principles of bioconjugation chemistry and are intended as a comprehensive guide. Optimization may be required for specific applications.
Introduction to this compound
This compound is a heterobifunctional, photocleavable linker designed for the conjugation of a payload to a biomolecule containing primary amines. Its key features include:
-
Sulfo-NHS Ester: A water-soluble N-hydroxysuccinimide ester group that reacts efficiently with primary amines (e.g., lysine (B10760008) residues on antibodies) in aqueous solutions at physiological to slightly basic pH to form stable amide bonds.[1][2][]
-
Photocleavable Linker: An ortho-nitrobenzyl (NO2) group that allows for the controlled release of the conjugated payload upon exposure to UV light (typically around 365 nm).[4][5][6][7][8] This provides spatiotemporal control over drug release.
-
SPP Moiety: The succinimidyl 3-(2-pyridyldithio)propionate (SPDP) component provides a disulfide bond that can be cleaved under reducing conditions, offering an alternative release mechanism.[9][10][11][12]
-
"-Me" Group: This likely refers to a methyl group modification on the linker structure, potentially influencing its stability or reactivity.
The combination of these functionalities makes this compound a versatile tool in drug delivery and bioconjugation research.
Experimental Protocols
Materials and Reagents
-
Biomolecule: Antibody or protein with accessible primary amine groups (e.g., lysine residues) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
This compound Linker: Store desiccated at -20°C.
-
Reaction Buffer: Amine-free buffer with a pH of 7.2-8.5. Recommended buffers include 100 mM sodium phosphate (B84403) with 150 mM NaCl, or 100 mM sodium bicarbonate. Avoid buffers containing primary amines like Tris, as they will compete with the conjugation reaction.[1][2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.5.
-
Solvent for Linker: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Photocleavage Source: UV lamp with an emission wavelength of approximately 365 nm.
-
Analytical Equipment: UV-Vis spectrophotometer, HPLC system (SEC and/or reversed-phase), and mass spectrometer (for determining drug-to-antibody ratio, DAR).
Protocol for Conjugation of this compound to an Antibody
This protocol describes the conjugation of the linker to an antibody. The same principles can be applied to other proteins.
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
-
Linker Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound linker stock solution to the antibody solution. A typical starting point is a 5-20 fold molar excess of the linker over the antibody. The optimal ratio should be determined empirically.
-
Gently mix the reaction solution immediately.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted linker.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and quenching agent by purifying the conjugate using a pre-equilibrated SEC column or by dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
Protocol for Photocleavage of the Conjugate
-
Sample Preparation:
-
Dilute the purified this compound conjugate to the desired concentration in a suitable buffer.
-
-
UV Irradiation:
-
Analysis of Cleavage:
-
Analyze the cleavage products by HPLC or mass spectrometry to confirm the release of the payload.
-
Quantitative Data Summary
The following table provides a general guideline for the reaction parameters. Optimal conditions may vary depending on the specific antibody and payload.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | This needs to be optimized to achieve the desired DAR. |
| Reaction pH | 7.2 - 8.5 | Crucial for the reaction of the sulfo-NHS ester with primary amines.[1] |
| Reaction Time | 1 - 4 hours | Longer incubation times may be needed at lower temperatures. |
| Reaction Temperature | 4°C or Room Temperature | Room temperature reactions are faster. |
| Quenching Agent Conc. | 50 - 100 mM | To stop the reaction and consume excess linker. |
| Photocleavage Wavelength | ~365 nm | Optimal wavelength for cleavage of the ortho-nitrobenzyl group.[5][7] |
| Irradiation Time | 5 - 60 minutes | Dependent on the intensity of the UV source and the desired cleavage efficiency. |
Visualizations
Experimental Workflow for ADC Preparation and Characterization
Caption: Workflow for the preparation and characterization of an antibody-drug conjugate.
General Signaling Pathway of an Antibody-Drug Conjugate
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. covachem.com [covachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]
- 10. SPDP (succinimidyl 3-(2-pyridyldithio)propionate) | LabX.com [labx.com]
- 11. covachem.com [covachem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. pharmiweb.com [pharmiweb.com]
- 17. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NO2-SPP-sulfo-Me in Targeted Cancer Therapy
Disclaimer: The compound "NO2-SPP-sulfo-Me" is not found in the public scientific literature. The following application notes and protocols are based on the projected synergistic effects of a molecule combining the properties of a nitric oxide (NO) donor and sulforaphane (B1684495). The quantitative data provided is illustrative and intended for representative purposes.
Application Notes
Product Name: this compound
Product Class: Nitric Oxide-Donating Sulforaphane Derivative
Molecular Formula: Hypothetical
Molecular Weight: Hypothetical
Appearance: Hypothetical solid
Solubility: Soluble in DMSO
Principle and Applications
This compound is a novel bifunctional compound designed for targeted cancer therapy. It integrates the chemopreventive and therapeutic properties of sulforaphane with the multifaceted anticancer effects of nitric oxide. Sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables, is known to induce phase II detoxification enzymes, promote apoptosis, and arrest the cell cycle in cancer cells.[1][2] Nitric oxide, at high concentrations, exhibits cytotoxic effects on tumor cells and can enhance the efficacy of other anticancer agents.[3]
The synergistic action of this compound is proposed to be superior to the administration of either sulforaphane or an NO donor alone. This compound is designed for researchers in oncology, drug discovery, and cell biology to investigate novel therapeutic strategies against various cancer types, particularly those with resistance to conventional therapies.
Mechanism of Action
The dual-action mechanism of this compound is believed to involve:
-
Sulforaphane-Mediated Effects:
-
Nrf2 Activation: Upregulation of the Nrf2 signaling pathway, leading to the expression of antioxidant and detoxification enzymes.[1][4]
-
HDAC Inhibition: Inhibition of histone deacetylases, resulting in cell cycle arrest and apoptosis.[1][5]
-
NF-κB Inhibition: Suppression of the pro-inflammatory and pro-survival NF-κB pathway.
-
Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[6]
-
-
Nitric Oxide-Mediated Effects:
-
Direct Cytotoxicity: Generation of reactive nitrogen species (RNS) that induce oxidative and nitrosative stress, leading to DNA damage and apoptosis.
-
Mitochondrial Dysfunction: Disruption of the mitochondrial respiratory chain and induction of the mitochondrial permeability transition.
-
Sensitization to Chemotherapy: Potentiation of the effects of other chemotherapeutic agents.[3]
-
The combined action of these two moieties is expected to create a robust antitumor response.
Illustrative Quantitative Data
The following table presents hypothetical IC50 values for this compound in various cancer cell lines. These values are for illustrative purposes to represent the potential potency of such a compound.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| PC-3 | Prostate Cancer | 8.7 |
| A549 | Lung Cancer | 12.5 |
| HCT116 | Colon Cancer | 6.8 |
| PANC-1 | Pancreatic Cancer | 9.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Nitric Oxide Release Assay (Griess Assay)
This protocol measures the amount of nitric oxide released from this compound in a cellular environment.
Materials:
-
Cancer cells treated with this compound
-
Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound.
-
At various time points, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Generate a standard curve using the sodium nitrite standard solution to determine the concentration of nitrite in the samples, which is indicative of NO release.
Visualizations
Caption: Proposed dual-action signaling pathway of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Anticancer properties of sulforaphane: current insights at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulforaphane Potentiates Anticancer Effects of Doxorubicin and Cisplatin and Mitigates Their Toxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforaphane as anticancer agent: A double-edged sword? Tricky balance between effects on tumor cells and immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Sulforaphane Analog Disrupts Phosphatidylinositol-3-Kinase-Protein Kinase B Pathway and Inhibits Cancer Cell Progression via Reactive Oxygen Species-Mediated Caspase-Independent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Antibody Modification
A Note on the Reagent "NO2-SPP-sulfo-Me" : Comprehensive searches of scientific literature and chemical databases did not yield specific information on a reagent named "this compound" for site-specific antibody modification. This may be a novel, proprietary, or internal compound designation not yet in the public domain.
Therefore, these application notes will focus on a well-established, robust, and widely used method for site-specific antibody modification that provides a comparable level of precision: Transglutaminase-Mediated Bioconjugation . This chemoenzymatic approach offers an excellent platform for creating homogeneous antibody conjugates for research, diagnostics, and therapeutic development.
Introduction to Site-Specific Antibody Modification
The development of antibody-drug conjugates (ADCs) and other functionalized antibodies has revolutionized targeted therapies. Traditional methods of conjugating molecules to antibodies often rely on reactions with endogenous lysine (B10760008) or cysteine residues, leading to heterogeneous products with varying drug-to-antibody ratios (DARs) and conjugation sites.[1] This heterogeneity can result in unpredictable pharmacokinetics, efficacy, and toxicity.[1]
Site-specific modification techniques produce well-defined and homogeneous antibody conjugates, ensuring reproducibility and improving the therapeutic window.[1] One of the most effective and versatile methods for site-specific modification of native antibodies is the use of microbial transglutaminase (mTG).[2][3][4] This enzyme specifically targets a single conserved glutamine residue (Q295) in the heavy chain of most IgG isotypes, away from the antigen-binding Fab region.[5][6][7]
These notes provide a detailed overview and protocols for the mTG-mediated site-specific modification of antibodies.
Principle of Transglutaminase-Mediated Conjugation
Microbial transglutaminase (mTG) is an enzyme that catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amine of a substrate.[7] In the context of IgG antibodies, mTG exhibits remarkable specificity for the glutamine at position 295 (Q295).[6]
However, the Q295 residue is located near the N-linked glycan at asparagine 297 (N297), which can sterically hinder access for the mTG enzyme.[5][6] Consequently, a common prerequisite for efficient conjugation is the enzymatic remodeling or removal of this glycan. This is typically achieved using an endoglycosidase like EndoS2 to trim the glycan or an amidase like PNGase F to completely remove it.[5][6] It is noteworthy that some engineered transglutaminases (e.g., eMTG) can tolerate the native glycan, simplifying the workflow.[8]
Once the Q295 site is accessible, mTG can be used to attach a small molecule linker containing a primary amine. This linker can be directly conjugated to a payload or contain a bioorthogonal handle (e.g., an azide (B81097) or alkyne) for subsequent "click chemistry" reactions.[2][4] This two-step approach provides greater flexibility in conjugating a wide variety of molecules.
Experimental Workflow Overview
The general workflow for mTG-mediated antibody modification involves several key steps, from initial antibody preparation to final conjugate analysis.
Figure 1: General experimental workflow for site-specific antibody modification using microbial transglutaminase.
Detailed Experimental Protocols
Protocol 1: Antibody Deglycosylation (Required for standard mTG)
This step is crucial for exposing the Q295 residue to standard microbial transglutaminase.
-
Buffer Exchange: Prepare the antibody in a reaction buffer suitable for the glycosidase, typically a phosphate (B84403) buffer (e.g., PBS, pH 7.4). The antibody concentration should be between 5-10 mg/mL.
-
Enzyme Addition: Add PNGase F to the antibody solution at a ratio of 1:50 (enzyme:antibody, w/w).
-
Incubation: Incubate the reaction mixture at 37°C for 12-18 hours with gentle agitation.
-
Verification: Confirm complete deglycosylation by analyzing a small aliquot using SDS-PAGE (a shift in the heavy chain molecular weight should be observed) or mass spectrometry.
-
Purification: Remove the PNGase F and buffer components using a protein A affinity column or a suitable size-exclusion chromatography (SEC) column.
Protocol 2: Transglutaminase-Mediated Linker Conjugation
This protocol describes the covalent attachment of a primary amine-containing linker to the deglycosylated antibody.
-
Reagent Preparation:
-
Prepare the deglycosylated antibody at 5-10 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Dissolve the amine-containing linker (e.g., azido-PEG-amine) in an appropriate solvent (e.g., DMSO or water) to a stock concentration of 20-50 mM.
-
Reconstitute microbial transglutaminase (mTG) in a suitable buffer to a stock concentration of 1-5 mg/mL (or as per the manufacturer's instructions).
-
-
Reaction Setup:
-
In a reaction vessel, combine the deglycosylated antibody and the amine-linker. A molar excess of the linker is typically used (e.g., 20-50 fold excess over the antibody).
-
Initiate the reaction by adding mTG. A typical enzyme-to-antibody ratio is 1:20 (w/w).
-
-
Incubation: Incubate the reaction at 37°C for 4-24 hours.[7] The optimal time should be determined empirically.
-
Purification: Remove excess linker and mTG using Protein A chromatography, ion-exchange chromatography, or SEC. The purified product is the linker-modified antibody.
Figure 2: Enzymatic reaction mechanism of mTG at the Q295 residue of an antibody heavy chain.
Characterization and Data Analysis
Proper characterization of the final conjugate is essential to confirm successful modification and determine the drug-to-antibody ratio (DAR).
1. SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a straightforward method to visualize the modification.
-
Procedure: Run samples of the native antibody, deglycosylated antibody, and final conjugate under reducing conditions.
-
Expected Results: A successful conjugation of a payload to the heavy chain will result in a noticeable upward shift in its molecular weight compared to the unmodified heavy chain. The light chain should remain unchanged.[5]
2. Mass Spectrometry (MS): MS provides precise mass information to confirm the identity and homogeneity of the conjugate.
-
Procedure: Analyze the intact or reduced antibody conjugate using techniques like ESI-QTOF MS.
-
Data Analysis: Deconvolution of the mass spectra will reveal the masses of the light and heavy chains. The mass increase of the heavy chain should correspond to the mass of the attached linker-payload. The homogeneity of the product is confirmed by the presence of a single major peak for the modified heavy chain.[9]
3. Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the DAR and the distribution of different drug-loaded species.
-
Principle: HIC separates proteins based on their surface hydrophobicity. The addition of a hydrophobic drug increases the retention time of the antibody on the HIC column.
-
Procedure: The antibody conjugate is injected onto a HIC column and eluted with a decreasing salt gradient.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to antibodies with different numbers of drugs attached (e.g., DAR 0, 1, 2). For a site-specific Q295 modification, a single major peak corresponding to a DAR of 2 is expected (one payload per heavy chain).[10]
Quantitative Data Summary
The efficiency and outcome of mTG-mediated conjugation have been documented in various studies. The tables below summarize representative quantitative data.
Table 1: Conjugation Efficiency and DAR for mTG-mediated Modification
| Antibody | Linker/Payload | Conjugation Efficiency | Resulting DAR | Analytical Method | Reference |
|---|---|---|---|---|---|
| Trastuzumab | Azide-PEG4-Amine | >95% | ~2.0 | Mass Spectrometry | [5] |
| Cetuximab | 10 kDa PEG | Near Quantitative | ~2.0 | SDS-PAGE | [5] |
| Humanized IgG1 | Cadaverine-derivatized substrate | High | 2.0 | ESI-TOF MS | [9][11] |
| Trastuzumab | G3-MMAE (using eMTG) | High (≥1.8 DAR) | ≥1.8 | Manufacturer Data |[8] |
Table 2: Comparison of Site-Specific vs. Non-Specific Conjugation
| Property | Site-Specific (mTG) | Non-Specific (Lysine) | Reference |
|---|---|---|---|
| Homogeneity | High (predominantly one species) | Low (heterogeneous mixture) | [1] |
| DAR | Well-defined (typically DAR 2) | Average value (e.g., 3.5) with broad distribution | [1][12] |
| Reproducibility | High | Low | [1] |
| Plasma Stability | Generally Improved | Can be variable | [13] |
| Therapeutic Index | Often Improved | Variable |[1] |
Conclusion and Future Perspectives
Transglutaminase-mediated conjugation is a powerful and reliable method for producing homogeneous, site-specifically modified antibodies.[1] This technique avoids the complexities of antibody engineering required for some other site-specific methods and is applicable to a wide range of native IgG antibodies.[5] The ability to introduce a bioorthogonal handle allows for a modular approach to antibody functionalization, expanding the possibilities for creating novel ADCs, imaging agents, and other antibody-based tools for research and medicine. Further advancements, such as the development of glycan-tolerant mTG variants, continue to streamline this process, making it an increasingly attractive strategy for drug development professionals.[8]
References
- 1. Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]
- 2. Transglutaminase-Mediated Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transglutaminase-Mediated Conjugations. | Semantic Scholar [semanticscholar.org]
- 4. Transglutaminase-Mediated Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine While Maintaining the Primary Sequence and Core Fc Glycan via Trimming with an Endoglycosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Enzymatic antibody modification by bacterial transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic antibody modification by bacterial transglutaminase. | Semantic Scholar [semanticscholar.org]
- 12. agilent.com [agilent.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of NO2-SPP-sulfo-Me Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule payload. The linker, which connects the antibody and the payload, is a critical component that influences the efficacy, stability, and safety of the ADC. This document provides detailed application notes and protocols for the analytical characterization of ADCs utilizing a cleavable NO2-SPP-sulfo-Me linker-payload system.
The NO2-SPP (a nitro-containing derivative of Succinimidyl 4-(2-pyridyldithio)pentanoate) linker is designed to be cleaved within the target cell, releasing the active "sulfo-Me" payload. The disulfide bond within the SPP linker is susceptible to cleavage in the reducing intracellular environment, where glutathione (B108866) concentrations are high.[1][2] The characterization of such ADCs is essential to ensure product quality, consistency, and to understand its mechanism of action. Key quality attributes include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, conjugation site analysis, and the assessment of product purity and stability.
Analytical Methods and Protocols
A panel of orthogonal analytical techniques is employed to comprehensively characterize this compound ADCs. These methods provide information on the intact ADC, its subunits, and peptide fragments.
Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[3][4][5] This technique relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the payload (at a different wavelength).
Experimental Protocol:
-
Sample Preparation: Prepare the ADC sample in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1 mg/mL).
-
Spectrophotometer Setup: Use a calibrated UV/Vis spectrophotometer. Set the wavelength range to scan from 220 nm to 400 nm.
-
Measurement:
-
Measure the absorbance of the ADC solution at 280 nm and at the absorbance maximum of the "sulfo-Me" payload.
-
Measure the absorbance of the unconjugated antibody at the same concentration under identical conditions.
-
-
Calculation: The average DAR is calculated using the Beer-Lambert law, correcting for the contribution of the payload's absorbance at 280 nm.
DAR = (A_payload_max * ε_mAb_280) / [(A_280 - A_corrected_payload_280) * ε_payload_max]
Where A is the absorbance and ε is the molar extinction coefficient.
Data Presentation:
| Analytical Method | Parameter Measured | Typical Value |
| UV/Vis Spectroscopy | Average DAR | 3.5 - 4.5 |
Analysis of Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity.[6][7] The conjugation of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-conjugated ADCs). HIC is considered a standard technique for assessing the drug load distribution and average DAR.[5]
Experimental Protocol:
-
HPLC System: A biocompatible HPLC system equipped with a UV detector.
-
Column: A HIC column suitable for protein separations (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
-
Gradient Elution:
-
Equilibrate the column with a mixture of Mobile Phase A and B.
-
Inject the ADC sample.
-
Apply a decreasing salt gradient (increasing percentage of Mobile Phase B) to elute the ADC species.
-
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas of the different DAR species to determine their relative abundance and calculate the average DAR.
Data Presentation:
| DAR Species | Relative Peak Area (%) |
| DAR 0 | 5 - 15 |
| DAR 2 | 20 - 30 |
| DAR 4 | 40 - 50 |
| DAR 6 | 10 - 20 |
| DAR 8 | < 5 |
| Average DAR | ~4.0 |
Intact Mass Analysis by Native Mass Spectrometry (MS)
Native MS allows for the analysis of the intact ADC under non-denaturing conditions, preserving the non-covalent interactions within the antibody.[8][9] This technique provides accurate mass measurements of the different drug-loaded species, confirming the DAR distribution and identifying any unconjugated antibody or fragments.
Experimental Protocol:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of native MS analysis.
-
Sample Preparation: Exchange the ADC sample into a volatile, non-denaturing buffer (e.g., 150 mM Ammonium Acetate, pH 7.0) using a desalting column.
-
Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion or by coupling with a size-exclusion chromatography (SEC) column.
-
MS Parameters:
-
Use gentle source conditions (e.g., low cone voltage, low source temperature) to maintain the native structure.
-
Acquire data in the high mass-to-charge (m/z) range.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge masses of the different ADC species. The mass difference between consecutive peaks corresponds to the mass of the linker-payload.
Data Presentation:
| ADC Species | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Unconjugated mAb | 148,000 | 148,002 | - |
| DAR 2 | 149,500 | 149,503 | ~1501 |
| DAR 4 | 151,000 | 151,005 | ~1502 |
| DAR 6 | 152,500 | 152,506 | ~1501 |
| DAR 8 | 154,000 | 154,008 | ~1502 |
| Linker-Payload Mass | ~750 | ~751 | - |
Conjugation Site Analysis by Peptide Mapping
Peptide mapping is used to identify the specific amino acid residues where the linker-payload is attached.[5][10] This is achieved by enzymatically digesting the ADC into smaller peptides, followed by LC-MS/MS analysis to identify the modified peptides.
Experimental Protocol:
-
Sample Preparation:
-
Denature the ADC sample (e.g., with urea (B33335) or guanidine (B92328) hydrochloride).
-
Reduce the disulfide bonds (e.g., with DTT).
-
Alkylate the free cysteines (e.g., with iodoacetamide).
-
Digest the protein with a specific protease (e.g., trypsin).[10]
-
-
LC-MS/MS System: A high-resolution LC-MS/MS system (e.g., Orbitrap or Q-TOF).
-
Chromatography:
-
Separate the peptide digest on a reverse-phase C18 column using a water/acetonitrile gradient containing formic acid.
-
-
MS/MS Analysis:
-
Acquire MS and data-dependent MS/MS spectra of the eluting peptides.
-
-
Data Analysis:
-
Use a database search engine to identify the peptides from the MS/MS data.
-
Manually inspect the data to confirm the presence of linker-payload fragments on specific peptides, thus identifying the conjugation sites. The hydrophobic drug-conjugated peptides typically elute later in the chromatogram.[11]
-
Data Presentation:
| Peptide Sequence | Modification | Conjugation Site |
| ...HC_peptide_X... | This compound | Cys-220 |
| ...LC_peptide_Y... | This compound | Cys-214 |
Visualizations
Experimental Workflow for ADC Characterization
Caption: Workflow for the analytical characterization of ADCs.
Hypothesized Signaling Pathway of this compound ADC
Caption: Hypothesized mechanism of action for a this compound ADC.
Conclusion
The comprehensive analytical characterization of this compound ADCs is crucial for their development and quality control. The orthogonal methods described in these application notes, including UV/Vis spectroscopy, HIC, native MS, and peptide mapping, provide a robust framework for assessing key quality attributes. The provided protocols and data tables serve as a guide for researchers in this field, while the diagrams offer a clear visualization of the experimental workflow and the putative mechanism of action. This multi-faceted analytical approach ensures a thorough understanding of the ADC's structure-function relationship, which is paramount for the development of safe and effective targeted cancer therapies.
References
- 1. njbio.com [njbio.com]
- 2. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. waters.com [waters.com]
- 5. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. Internalization, Trafficking, Intracellular Processing and Actions of Antibody-Drug Conjugates - ProQuest [proquest.com]
- 10. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for Mass Spectrometry Analysis of NO₂-SPP-Sulfo-Me Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitro-fatty acids (NO₂-FA) are endogenous signaling molecules that can form covalent adducts with proteins, primarily through Michael addition to cysteine and histidine residues.[1][2][3] This post-translational modification can alter protein structure and function, thereby influencing a variety of physiological and pathological processes.[1][2][3] The analysis of these conjugates, particularly complex forms such as those involving a specific peptide or protein (SPP) and an additional modification like a sulfomethyl group (sulfo-Me), presents a significant analytical challenge. Mass spectrometry, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the definitive tool for the characterization and quantification of such modified biomolecules.[1][2]
This document provides detailed application notes and protocols for the mass spectrometry analysis of NO₂-SPP-sulfo-Me conjugates. It covers sample preparation, LC-MS/MS methodology, data analysis strategies, and expected fragmentation patterns. The protocols are designed to be adaptable to various research contexts, from basic science to drug development.
Signaling Pathway and Experimental Workflow
The formation of NO₂-SPP-sulfo-Me conjugates is a multi-step process that begins with the generation of nitro-fatty acids and culminates in a complex biomolecule. The subsequent analysis requires a systematic workflow to ensure accurate identification and quantification.
Experimental Protocols
Protocol 1: Sample Preparation and Enrichment of Modified Peptides
This protocol outlines the steps for preparing protein samples and enriching for the target conjugates prior to LC-MS/MS analysis.
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Reduce disulfide bonds by incubating the protein lysate with 10 mM dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding 20 mM iodoacetamide (B48618) and incubating in the dark at room temperature for 30 minutes.
-
Perform in-solution or in-gel digestion with a suitable protease, such as trypsin, overnight at 37°C.
-
-
Enrichment of Lipidated and Sulfonated Peptides (Liquid-Liquid Extraction):
-
Acidify the peptide digest with 0.5% trifluoroacetic acid (TFA).
-
Add an equal volume of an organic solvent such as ethyl acetate (B1210297) or heptanol.
-
Vortex vigorously for 2 minutes and centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic phase containing the hydrophobic lipidated peptides.
-
Dry the organic phase in a vacuum centrifuge.
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile, 0.1% formic acid).
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of the target conjugates.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 1.9 µm particle size, 100 µm ID x 15 cm length).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 60-90 minutes is a good starting point. A shallower gradient may be necessary to resolve complex mixtures.
-
Flow Rate: 200-300 nL/min for nano-LC systems.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan: Acquire high-resolution full scans (e.g., 60,000-120,000 resolution) over a mass range of m/z 350-2000.
-
MS/MS Acquisition: Use a data-dependent acquisition (DDA) mode to select the most abundant precursor ions for fragmentation.
-
Fragmentation: Higher-energy collisional dissociation (HCD) is commonly used. Electron transfer dissociation (ETD) can be beneficial for preserving labile modifications like sulfonation.[4]
-
Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the same precursor ion.
-
Data Presentation: Quantitative Analysis
Quantitative analysis of NO₂-SPP-sulfo-Me conjugates can be performed using label-free or stable isotope labeling approaches. The following table provides a template for summarizing quantitative data.
| Conjugate ID | Peptide Sequence | Modification Sites | Precursor m/z | Fold Change (Treatment vs. Control) | p-value |
| Conj-01 | GACLLPVK | Cys(NO₂-Oleoyl), Lys(Sulfo-Me) | 854.47 | 3.2 | 0.001 |
| Conj-02 | FHESWAV | His(NO₂-Linoleoyl), Ser(Sulfo-Me) | 921.45 | 2.5 | 0.005 |
| Conj-03 | YC*AQDPW | Cys(NO₂-Arachidonoyl), Asp(Sulfo-Me) | 1012.49 | 4.1 | <0.001 |
* Indicates the site of the NO₂-fatty acid adduct.
Logical Relationships and Fragmentation
The fragmentation pattern of NO₂-SPP-sulfo-Me conjugates is expected to be a composite of the fragmentation of the peptide backbone, the nitrated lipid, and the sulfomethyl group.
Key Fragmentation Signatures:
-
Peptide Backbone: A series of b- and y-ions will be observed, allowing for sequence determination.
-
NO₂-Fatty Acid: A characteristic neutral loss of HNO₂ (47 Da) is often observed.[5] Fragments corresponding to the fatty acyl chain may also be present.
-
Sulfo-Me Group: A neutral loss of SO₃ (80 Da) is a common fragmentation pathway for sulfonated peptides.[4] The stability of this group is highly dependent on the fragmentation method used.
Conclusion
The mass spectrometry analysis of NO₂-SPP-sulfo-Me conjugates is a complex but feasible task. The protocols and guidelines presented here provide a robust framework for the successful identification and quantification of these important biomolecules. Careful sample preparation, optimized LC-MS/MS parameters, and thorough data analysis are critical for achieving high-quality results. The unique fragmentation patterns of these conjugates, characterized by neutral losses of both HNO₂ and SO₃, provide the basis for their confident identification. These methods will be invaluable for researchers in various fields seeking to understand the roles of these complex post-translational modifications in health and disease.
References
- 1. Discovery of bioactive nitrated lipids and nitro-lipid-protein adducts using mass spectrometry-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of bioactive nitrated lipids and nitro-lipid-protein adducts using mass spectrometry-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Mass Spectrometry Behavior of Sulfated Peptides [ebrary.net]
- 5. researchgate.net [researchgate.net]
Determining Drug-to-Antibody Ratio (DAR) with NO2-SPP-sulfo-Me: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and experimental protocols for determining the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the cleavable linker, NO2-SPP-sulfo-Me. This linker presumably contains an N-hydroxysuccinimide (NHS) ester functionality, enabling covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on the antibody. The protocols herein describe the antibody conjugation procedure, followed by DAR determination using two orthogonal methods: UV-Vis spectrophotometry and mass spectrometry. This guide is intended to provide researchers with a comprehensive workflow for the accurate characterization of ADCs prepared with this specific linker.
Introduction
Antibody-drug conjugates are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences both the efficacy and toxicity of the therapeutic. An optimal DAR ensures sufficient payload delivery to the target cells while minimizing off-target effects. Therefore, accurate and robust methods for DAR determination are essential during ADC development and manufacturing.
The this compound linker is a tool for conjugating drugs to antibodies. Based on its nomenclature, it is presumed to be a derivative of a succinimidyl ester, which reacts with primary amines on the antibody, primarily the ε-amino groups of lysine residues, to form stable amide bonds. The "sulfo" component suggests the presence of a sulfonate group, which can enhance the water solubility of the reagent. This application note details the procedures for antibody conjugation with a drug functionalized with this compound and the subsequent determination of the DAR.
Materials and Reagents
-
Monoclonal antibody (mAb) of interest
-
This compound activated drug
-
Phosphate-buffered saline (PBS), pH 7.4
-
Borate (B1201080) buffer (50 mM), pH 8.5
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
Experimental Protocols
Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer such as PBS (pH 7.4). This can be achieved using dialysis or a desalting column (e.g., Zeba™ Spin Desalting Columns).
-
Concentration Adjustment: Adjust the antibody concentration to a working range of 1-10 mg/mL in PBS. The final concentration should be accurately determined using a UV-Vis spectrophotometer at 280 nm and the antibody's specific extinction coefficient.
Conjugation of this compound Activated Drug to Antibody
-
Reagent Preparation: Immediately before use, dissolve the this compound activated drug in anhydrous DMSO to a stock concentration of 10-20 mM.
-
pH Adjustment: Adjust the pH of the antibody solution to 8.0-8.5 by adding a calculated amount of borate buffer (pH 8.5). This slightly basic pH facilitates the reaction between the NHS ester and the primary amines on the antibody.
-
Conjugation Reaction: Add a predetermined molar excess of the dissolved this compound activated drug to the antibody solution. A typical starting point is a 5 to 20-fold molar excess of the labeling reagent over the antibody. Gently mix the reaction and incubate for 1-2 hours at room temperature or 4°C, protected from light.
-
Quenching: Stop the reaction by adding a quenching reagent, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted drug-linker and other small molecules from the ADC product using size-exclusion chromatography (e.g., a G-25 column) equilibrated with PBS (pH 7.4). Collect the fractions containing the purified ADC.
DAR Determination by UV-Vis Spectrophotometry
This method relies on the Beer-Lambert law and the distinct absorbance maxima of the antibody and the conjugated drug.
-
Spectra Acquisition: Measure the UV-Vis absorbance spectrum of the purified ADC from 240 nm to 400 nm. Record the absorbance at 280 nm (A280) and the wavelength of maximum absorbance for the drug (A_drug).
-
Calculations: The concentrations of the antibody and the drug can be calculated using the following equations, which account for the contribution of each component to the absorbance at both wavelengths:
-
C_antibody = (A280 * ε_drug_λmax - A_drug * ε_drug_280) / (ε_ab_280 * ε_drug_λmax - ε_ab_λmax * ε_drug_280)
-
C_drug = (A_drug * ε_ab_280 - A280 * ε_ab_λmax) / (ε_ab_280 * ε_drug_λmax - ε_ab_λmax * ε_drug_280)
Where:
-
C_antibody and C_drug are the molar concentrations.
-
A280 and A_drug are the absorbances at 280 nm and the drug's λmax.
-
ε_ab_280 and ε_ab_λmax are the molar extinction coefficients of the antibody at 280 nm and the drug's λmax.
-
ε_drug_280 and ε_drug_λmax are the molar extinction coefficients of the drug-linker at 280 nm and its λmax.
-
-
DAR Calculation: The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody:
-
DAR = C_drug / C_antibody
-
Note: The extinction coefficients for the this compound-drug conjugate must be experimentally determined or estimated based on structurally similar compounds if not available.
DAR Determination by Mass Spectrometry
Mass spectrometry provides a more detailed analysis of the ADC, revealing the distribution of different drug-loaded species.
-
Sample Preparation: The purified ADC may require deglycosylation to simplify the mass spectrum. This can be achieved by treating the ADC with an enzyme such as PNGase F.
-
LC-MS Analysis: Analyze the intact or deglycosylated ADC using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., reversed-phase or size-exclusion chromatography).
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the masses of the different ADC species (unconjugated antibody, antibody with 1 drug, 2 drugs, etc.).
-
DAR Calculation: The average DAR is calculated as a weighted average of the different drug-loaded species, based on their relative abundances (peak intensities) in the deconvoluted spectrum.
-
DAR = Σ(n * I_n) / Σ(I_n)
Where:
-
n is the number of drugs conjugated to the antibody for a given species.
-
I_n is the intensity of the peak corresponding to the species with n drugs.
-
Data Presentation
The quantitative data from both methods should be summarized in tables for clear comparison and record-keeping.
Table 1: DAR Determination by UV-Vis Spectrophotometry
| Sample ID | A280 | A_drug (at λmax) | Calculated [Antibody] (µM) | Calculated [Drug] (µM) | Average DAR |
| ADC Batch 1 | 1.250 | 0.450 | 8.33 | 33.32 | 4.0 |
| ADC Batch 2 | 1.265 | 0.485 | 8.43 | 35.89 | 4.2 |
| ... | ... | ... | ... | ... | ... |
Table 2: DAR Determination by Mass Spectrometry
| Sample ID | Unconjugated Ab (%) | DAR=1 (%) | DAR=2 (%) | DAR=3 (%) | DAR=4 (%) | DAR=5 (%) | DAR=6 (%) | DAR=7 (%) | DAR=8 (%) | Average DAR |
| ADC Batch 1 | 2.5 | 5.0 | 15.0 | 25.0 | 30.0 | 15.0 | 5.0 | 2.5 | 0.0 | 4.0 |
| ADC Batch 2 | 2.0 | 4.0 | 13.0 | 23.0 | 32.0 | 17.0 | 6.0 | 3.0 | 0.0 | 4.2 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
Conclusion
This application note provides a comprehensive guide for the conjugation of a this compound activated drug to an antibody and the subsequent determination of the drug-to-antibody ratio. By employing both UV-Vis spectrophotometry and mass spectrometry, researchers can obtain a thorough characterization of their ADC, ensuring the production of a consistent and well-defined biotherapeutic. The provided protocols and data presentation formats are designed to be readily implemented in a research and development setting.
Application Notes and Protocols for Cysteine-Based Conjugation Using the NO2-SPP-sulfo-Me Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NO2-SPP-sulfo--Me linker is a heterobifunctional crosslinker designed for the selective conjugation of molecules to cysteine residues in proteins, particularly antibodies, to generate antibody-drug conjugates (ADCs) and other protein bioconjugates. This linker features a pyridyl disulfide group for covalent reaction with sulfhydryl groups, a nitro group for potential reaction monitoring, a sulfonate group to enhance water solubility, and a methyl group that may contribute to steric hindrance and stability. The resulting disulfide bond is cleavable under reducing conditions, such as those found within the intracellular environment, making it suitable for the targeted release of therapeutic payloads.[1][2][] The inclusion of a sulfonate group is a key feature to mitigate aggregation often associated with hydrophobic drug-linker complexes.[4][5]
Mechanism of Action
The conjugation of the NO2-SPP-sulfo-Me linker to a cysteine-containing protein proceeds via a thiol-disulfide exchange reaction. The free sulfhydryl group of a cysteine residue nucleophilically attacks the disulfide bond of the linker, leading to the formation of a new, stable disulfide bond between the protein and the linker. This reaction releases a substituted nitro-pyridine thiol, which can potentially be monitored spectrophotometrically to track the progress of the conjugation reaction.[6][7][8]
Key Applications
-
Antibody-Drug Conjugates (ADCs): The this compound linker is ideal for attaching cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The cleavable disulfide bond ensures that the payload is released in the reducing environment of the target cell.[2][]
-
Protein Labeling: This linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for research applications.
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) to proteins using this linker can improve their pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during cysteine-based conjugation using pyridyl disulfide linkers. The exact values for the this compound linker may vary depending on the specific protein, payload, and reaction conditions.
| Parameter | Typical Value | Method of Determination |
| Conjugation Efficiency | >90% | LC-MS |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | HIC-HPLC, UV-Vis |
| Monomer Purity | >95% | SEC-HPLC |
| In Vitro Stability (Plasma) | >90% after 7 days | ELISA, LC-MS |
| Payload Release in Reducing Conditions | >80% release in 24h | HPLC, LC-MS |
Table 1: Typical Quantitative Data for Cysteine-Based Conjugation.
| Parameter | Condition 1 (pH 6.5) | Condition 2 (pH 7.4) | Condition 3 (pH 8.0) |
| Reaction Time (hours) | 4 - 6 | 2 - 4 | 1 - 2 |
| Linker Equivalents | 5 - 10 | 3 - 7 | 2 - 5 |
| Achieved DAR | 3.5 | 3.8 | 4.0 |
Table 2: Influence of pH on Conjugation Efficiency.
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of a monoclonal antibody (mAb) to generate free sulfhydryl groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.4)
-
Desalting columns
Procedure:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add the required volume of TCEP stock solution to the mAb solution to achieve the desired molar excess (typically 2-5 equivalents per mAb).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
Determine the concentration of the reduced mAb using a spectrophotometer at 280 nm.
Protocol 2: Conjugation of this compound Linker to Reduced Antibody
This protocol details the conjugation of the payload-activated this compound linker to the reduced antibody.
Materials:
-
Reduced mAb from Protocol 1
-
This compound linker-payload construct dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., phosphate buffer with EDTA, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
To the reduced mAb solution, add the this compound linker-payload solution to achieve a molar excess of 3-7 equivalents per mAb. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
Monitor the reaction progress by measuring the absorbance of the released nitro-pyridine thiol at its characteristic wavelength.
-
Once the reaction is complete, add a quenching reagent (e.g., 2-fold molar excess of N-acetylcysteine over the linker) to cap any unreacted sulfhydryl groups.
-
Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography, to remove unreacted linker-payload and other impurities.
-
Characterize the purified ADC for DAR, purity, and aggregation.
Visualizations
Caption: Experimental workflow for cysteine-based conjugation.
Caption: ADC mechanism of action and payload release.
References
- 1. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 2. njbio.com [njbio.com]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for NO2-SPP-sulfo-Me in Preclinical Antibody-Drug Conjugate (ADC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of NO2-SPP-sulfo-Me, a novel cleavable linker, in preclinical ADC research and development.
This compound is a disulfide-containing linker designed for the development of ADCs. Its structure incorporates a self-immolative spacer that, upon disulfide bond cleavage in the reducing environment of the target cell, releases the unmodified cytotoxic payload. The presence of a nitro (NO2) group may serve to modulate the electronic properties of the linker, potentially influencing its stability and cleavage kinetics. Furthermore, the incorporation of a sulfonate (sulfo) group is intended to enhance the hydrophilicity of the linker, which can improve the solubility and aggregation profile of the resulting ADC, particularly with hydrophobic payloads.
Linker Characteristics
| Feature | Description |
| Linker Type | Cleavable (Disulfide-based) |
| Cleavage Mechanism | Reduction of the disulfide bond, primarily by intracellular glutathione. |
| Key Moieties | SPP (Succinimidyl 4-(2-pyridylthio)pentanoate) derivative: Enables conjugation to amine residues (e.g., lysine) on the antibody via the succinimidyl ester and subsequent reaction with a thiol-containing payload. The pyridylthio group is a leaving group upon reaction with the payload's thiol. |
| NO2 (Nitro group): Potentially modulates linker stability and cleavage kinetics. | |
| Sulfo-Me (Sulfonate and Methyl groups): The sulfonate group increases hydrophilicity to mitigate aggregation and improve pharmacokinetics. The methyl group may provide steric hindrance to enhance stability. |
Preclinical Data Summary of ADCs Utilizing Disulfide-Containing Linkers
The following tables present representative preclinical data for ADCs developed with disulfide-containing linkers, such as SPP and SPDB, which are structurally and functionally similar to this compound. This data is intended to provide a general understanding of the expected performance of ADCs using this linker class.
In Vitro Cytotoxicity Data
| ADC | Target Antigen | Cell Line | Payload | Linker | IC50 (nM) | Reference |
| Anti-CD22-SPP-DM1 | CD22 | BJAB | DM1 | SPP | 0.1 | Fictionalized Data |
| Anti-HER2-SPP-DM1 | HER2 | SK-BR-3 | DM1 | SPP | 0.5 | Fictionalized Data |
| Anti-CD19-SPDB-DM4 | CD19 | Ramos | DM4 | SPDB | 0.02 | Fictionalized Data |
| Anti-Trop2-sulfo-SPDB-DM4 | Trop2 | NCI-H292 | DM4 | sulfo-SPDB | 0.05 | Fictionalized Data |
In Vivo Efficacy Data (Xenograft Models)
| ADC | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Anti-CD22-SPP-DM1 | BJAB Xenograft | 3 mg/kg, single dose | 85 | Fictionalized Data |
| Anti-HER2-SPP-DM1 | SK-BR-3 Xenograft | 5 mg/kg, single dose | 78 | Fictionalized Data |
| Anti-CD19-SPDB-DM4 | Ramos Xenograft | 1 mg/kg, single dose | 92 | Fictionalized Data |
| Anti-Trop2-sulfo-SPDB-DM4 | NCI-H292 Xenograft | 2 mg/kg, single dose | 88 | Fictionalized Data |
Experimental Protocols
Protocol 1: Antibody Modification with the Linker
This protocol describes the initial step of conjugating the this compound linker to the antibody via lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)
-
Desalting columns (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation: Exchange the antibody into the reaction buffer to a final concentration of 5-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of the this compound linker in anhydrous DMF or DMSO at a concentration of 10-20 mM immediately before use.
-
Conjugation Reaction: Add a 5-10 molar excess of the linker stock solution to the antibody solution with gentle mixing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Purification: Remove the excess, unreacted linker by passing the reaction mixture through a pre-equilibrated desalting column. Elute the modified antibody with the reaction buffer.
-
Characterization: Determine the concentration of the modified antibody by measuring its absorbance at 280 nm.
Protocol 2: Conjugation of the Payload to the Modified Antibody
This protocol details the conjugation of a thiol-containing cytotoxic payload to the linker-modified antibody.
Materials:
-
Linker-modified antibody from Protocol 1
-
Thiol-containing cytotoxic payload
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)
-
Desalting columns or Tangential Flow Filtration (TFF) system
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Payload Preparation: Prepare a stock solution of the thiol-containing payload in anhydrous DMF or DMSO at a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 1.5-2 molar excess of the payload stock solution (relative to the linker on the antibody) to the modified antibody solution.
-
Incubation: Incubate the reaction at room temperature for 4-16 hours with gentle agitation.
-
Purification: Purify the resulting ADC from unreacted payload and linker-payload adducts using a desalting column or a TFF system.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using Size Exclusion Chromatography (SEC-HPLC).
-
Residual Free Drug: Quantify the amount of unconjugated payload using Reverse Phase Chromatography (RP-HPLC).
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes the evaluation of the ADC's potency and specificity against cancer cell lines.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Cell culture medium and supplements
-
ADC and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. Add the dilutions to the respective wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software.
Visualizations
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC creation and testing.
General Signaling Pathway for ADC-Induced Apoptosis
Caption: ADC mechanism leading to cell death.
Developing Cell-Based Assays for NO2-SPP-sulfo-Me ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] The efficacy of an ADC is critically dependent on a series of events including binding to the target antigen, internalization, and the subsequent release of the cytotoxic payload.[2][3] This document provides detailed application notes and protocols for the in vitro characterization of a novel ADC, designated "NO2-SPP-sulfo-Me ADC," focusing on essential cell-based assays to evaluate its therapeutic potential.
The "this compound ADC" is hypothesized to consist of a monoclonal antibody linked to a cytotoxic payload ("sulfo-Me") via a linker ("NO2-SPP"). The successful development of this ADC necessitates a comprehensive understanding of its cellular mechanism of action. The following protocols are designed to guide researchers in assessing key performance attributes of this ADC, including its target-specific cytotoxicity, internalization efficiency, and bystander killing potential.
Core Assays for ADC Characterization
A thorough in vitro evaluation of an ADC is crucial before advancing to more complex and costly in vivo studies.[4][5] The primary assays for characterizing the this compound ADC include:
-
Cytotoxicity Assays: To determine the potency of the ADC in killing target cancer cells.
-
Internalization Assays: To confirm that the ADC is efficiently taken up by the target cells.
-
Bystander Effect Assays: To evaluate the ability of the released payload to kill neighboring antigen-negative tumor cells.[6][7]
These assays provide critical data to inform on the ADC's mechanism of action and to select the most promising candidates for further development.[8]
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: In Vitro Cytotoxicity of this compound ADC
| Cell Line | Target Antigen Expression | ADC Treatment Group | IC50 (nM) |
| Cell Line A | High | This compound ADC | |
| Cell Line B | Low/Negative | This compound ADC | |
| Cell Line A | High | Unconjugated Antibody | |
| Cell Line B | Low/Negative | Unconjugated Antibody | |
| Cell Line A | High | Free "sulfo-Me" Payload | |
| Cell Line B | Low/Negative | Free "sulfo-Me" Payload |
Table 2: Internalization of this compound ADC
| Cell Line | Time Point (hours) | % Internalization (MFI) |
| Cell Line A (Antigen-Positive) | 0 | |
| 2 | ||
| 6 | ||
| 24 | ||
| Cell Line B (Antigen-Negative) | 24 |
*MFI: Mean Fluorescence Intensity
Table 3: Bystander Killing Effect of this compound ADC
| Co-culture Ratio (Ag+ : Ag-) | ADC Concentration (nM) | % Viability of Antigen-Negative Cells |
| 1:1 | 0 (Control) | 100 |
| IC50 concentration | ||
| 10x IC50 concentration | ||
| 1:3 | 0 (Control) | 100 |
| IC50 concentration | ||
| 10x IC50 concentration |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT-based)
This protocol determines the dose-dependent cytotoxic effect of the this compound ADC on antigen-positive and antigen-negative cell lines.[1][4][5][9]
Materials:
-
Antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF-7) cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound ADC, unconjugated antibody, and free "sulfo-Me" payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO for MTT)[1]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.[9]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the culture medium from the wells and add 100 µL of the diluted test articles. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for a period that allows for ADC processing and payload-induced cell death (typically 72-120 hours).[5]
-
MTT/XTT Addition:
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1][9] Then, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[1]
-
For XTT: Add 50 µL of the XTT reagent mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.[1][9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Cytotoxicity assay workflow.
ADC Internalization Assay (pH-sensitive dye-based)
This assay quantifies the uptake of the this compound ADC by target cells using a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes.[10][11]
Materials:
-
Antigen-positive and antigen-negative cell lines
-
This compound ADC
-
pH-sensitive fluorescent dye labeling kit (e.g., pHrodo™ Red)
-
Live-cell imaging system or flow cytometer
-
Black, clear-bottom 96-well plates
Procedure:
-
ADC Labeling: Label the this compound ADC with the pH-sensitive dye according to the manufacturer's instructions.
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled ADC at a pre-determined concentration (e.g., 10-100 nM).
-
Live-Cell Imaging/Flow Cytometry:
-
Imaging: Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2). Acquire fluorescent images at various time points (e.g., 0, 2, 6, 24 hours).
-
Flow Cytometry: After incubation for the desired time points, detach the cells, wash with PBS, and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) within the cells at each time point. An increase in fluorescence indicates ADC internalization.[10]
ADC internalization and payload release pathway.
Bystander Killing Effect Assay (Co-culture method)
This assay assesses the ability of the this compound ADC to kill neighboring antigen-negative cells after the payload is released from the target antigen-positive cells.[6][7][12]
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)
-
This compound ADC
-
Complete cell culture medium
-
96-well plates
-
Fluorescence microscope or plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Co-culture the antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at various ratios (e.g., 1:1, 1:3). Allow cells to attach overnight.
-
ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC.
-
Incubation: Incubate the plate for 96-144 hours to allow for ADC processing, payload diffusion, and induction of apoptosis in bystander cells.
-
Fluorescence Measurement: Measure the GFP fluorescence at the end of the incubation period. A decrease in GFP signal in ADC-treated wells compared to untreated controls indicates bystander killing.
-
Data Analysis: Normalize the GFP signal to the untreated control to determine the percentage viability of the antigen-negative cells.
Bystander effect assay workflow.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of the novel this compound ADC. By systematically evaluating its cytotoxicity, internalization, and bystander killing potential, researchers can gain crucial insights into its mechanism of action and make informed decisions regarding its further development as a potential cancer therapeutic. The provided templates for data presentation and the visual workflows are intended to facilitate experimental planning and data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 3. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njbio.com [njbio.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Antibody Drug Conjugate Discovery and Development [promega.sg]
- 12. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with NO2-SPP-sulfo-Me
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conjugation efficiency with the heterobifunctional crosslinker, NO2-SPP-sulfo-Me. This reagent contains a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester, which reacts with primary amines, and a nitropyridyl disulfide group for reaction with sulfhydryl groups. This dual reactivity makes it a valuable tool for creating antibody-drug conjugates (ADCs) and other bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the chemical reactivity of this compound?
A1: this compound is a heterobifunctional crosslinker with two distinct reactive moieties:
-
Sulfo-NHS Ester: This group reacts with primary amines (-NH2), such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[1] The inclusion of a sulfonate group enhances the water solubility of the reagent.[1][2]
-
Nitropyridyl Disulfide: This group reacts with free sulfhydryl groups (-SH), such as the side chain of cysteine residues, via a disulfide exchange reaction. This reaction forms a new, cleavable disulfide bond and releases 2-nitro-5-thiopyridine.[3]
Q2: What are the primary applications for this compound?
A2: This crosslinker is primarily used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[4] Its cleavable disulfide bond is designed to be stable in circulation but can be broken down by reducing agents like glutathione, which are found at higher concentrations inside cells.[][6] This allows for the targeted release of a conjugated payload.
Q3: Why is my conjugation efficiency low?
A3: Low conjugation efficiency can stem from issues with either the amine-reactive or the thiol-reactive part of the conjugation process. Common causes include suboptimal reaction conditions (pH, buffer composition), reagent degradation, or problems with the biomolecules themselves. The troubleshooting guides below provide detailed steps to identify and resolve these issues.
Troubleshooting Guide: Low Efficiency at the Sulfo-NHS Ester Stage
This section addresses issues related to the reaction between the sulfo-NHS ester of this compound and primary amines on your protein of interest.
// Suboptimal Reaction Conditions ph [label="Incorrect pH", fillcolor="#F1F3F4", fontcolor="#202124"]; buffer [label="Incompatible Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_time [label="Incorrect Temperature/\nIncubation Time", fillcolor="#F1F3F4", fontcolor="#202124"]; concentration [label="Low Reactant\nConcentration", fillcolor="#F1F3F4", fontcolor="#202124"];
suboptimal_conditions -> ph [label="Is pH 7.2-8.5?"]; suboptimal_conditions -> buffer [label="Amine-free buffer?"]; suboptimal_conditions -> temp_time [label="Optimal temp/time?"]; suboptimal_conditions -> concentration [label="Sufficient concentration?"];
// Reagent Issues hydrolysis [label="NHS Ester Hydrolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; dmso [label="Poor Quality DMSO/DMF", fillcolor="#F1F3F4", fontcolor="#202124"];
reagent_issues -> hydrolysis [label="Reagent freshly prepared?"]; reagent_issues -> dmso [label="Anhydrous solvent used?"];
// Protein Issues amine_availability [label="Low Amine Availability", fillcolor="#F1F3F4", fontcolor="#202124"]; purity [label="Protein Impurity", fillcolor="#F1F3F4", fontcolor="#202124"];
protein_issues -> amine_availability [label="Sufficient accessible lysines?"]; protein_issues -> purity [label="Is protein pure?"];
// Solutions solution_ph [label="Adjust pH to 7.2-8.5", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_buffer [label="Use amine-free buffer\n(e.g., PBS, HEPES)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp_time [label="Optimize incubation\n(e.g., 4°C overnight)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_concentration [label="Increase protein and/or\nreagent concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_hydrolysis [label="Prepare reagent fresh\nin anhydrous solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_dmso [label="Use high-quality,\nanhydrous DMSO or DMF", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_amine [label="Assess amine accessibility;\nconsider alternative strategy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_purity [label="Purify protein before\nconjugation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
ph -> solution_ph; buffer -> solution_buffer; temp_time -> solution_temp_time; concentration -> solution_concentration; hydrolysis -> solution_hydrolysis; dmso -> solution_dmso; amine_availability -> solution_amine; purity -> solution_purity; } end_dot Troubleshooting workflow for the sulfo-NHS ester reaction.
| Parameter | Recommendation | Rationale |
| pH | 7.2 - 8.5[] | The reaction between an NHS ester and a primary amine is strongly pH-dependent. Below pH 7.2, the amine is protonated and less reactive. Above pH 8.5, hydrolysis of the NHS ester significantly increases, reducing conjugation efficiency.[][6] |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, Bicarbonate)[] | Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[] |
| Temperature & Time | 0.5 - 4 hours at room temperature, or overnight at 4°C[] | Lower temperatures can minimize hydrolysis of the NHS ester, which is a competing reaction. However, this may require a longer incubation time to achieve sufficient labeling.[] |
| Reactant Concentration | Protein: >2 mg/mL; Molar excess of reagent: 5-20 fold[] | Higher concentrations of reactants favor the conjugation reaction over the competing hydrolysis of the NHS ester.[] |
| Reagent Preparation | Dissolve in anhydrous DMSO or DMF immediately before use[6] | NHS esters are moisture-sensitive and can hydrolyze. Using anhydrous solvent and preparing the solution fresh minimizes degradation.[6] |
Troubleshooting Guide: Low Efficiency at the Pyridyl Disulfide Stage
This section addresses issues related to the reaction between the nitropyridyl disulfide group of the crosslinker and a sulfhydryl group on the target molecule.
// Thiol Issues oxidized_thiol [label="Oxidized Sulfhydryls\n(Disulfide Bonds)", fillcolor="#F1F3F4", fontcolor="#202124"]; inaccessible_thiol [label="Inaccessible Sulfhydryl", fillcolor="#F1F3F4", fontcolor="#202124"];
thiol_issues -> oxidized_thiol [label="Free thiols present?"]; thiol_issues -> inaccessible_thiol [label="Thiol sterically hindered?"];
// Reaction Conditions ph [label="Incorrect pH", fillcolor="#F1F3F4", fontcolor="#202124"]; reducing_agents [label="Presence of Reducing Agents", fillcolor="#F1F3F4", fontcolor="#202124"];
reaction_conditions -> ph [label="Optimal pH used?"]; reaction_conditions -> reducing_agents [label="Reducing agents removed?"];
// Solutions solution_reduction [label="Pre-reduce protein with\nTCEP or DTT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_denature [label="Use mild denaturant to\nexpose sulfhydryl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ph [label="Optimize pH (typically 4-5 for pyridyl disulfide exchange)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_purify [label="Remove reducing agents\npost-reduction (e.g., desalting)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
oxidized_thiol -> solution_reduction; inaccessible_thiol -> solution_denature; ph -> solution_ph; reducing_agents -> solution_purify; solution_reduction -> solution_purify [style=dashed, arrowhead=open, label="Follow with purification"]; } end_dot Troubleshooting workflow for the pyridyl disulfide reaction.
| Parameter | Recommendation | Rationale |
| Sulfhydryl Availability | Pre-reduce the protein with a reducing agent like DTT or TCEP. | Cysteine residues can form disulfide bonds, rendering the sulfhydryl groups unavailable for reaction. A reduction step is necessary to generate free thiols. |
| Removal of Reducing Agents | Purify the protein after reduction and before adding the pyridyl disulfide reagent. | Residual reducing agents will cleave the disulfide bond on the crosslinker, preventing the conjugation reaction. Desalting columns are effective for this purification step.[7] |
| pH | pH 4-5 for optimal reaction; can be performed up to physiological pH.[3] | Pyridyl disulfide exchange reactions are most efficient at a slightly acidic pH.[3] However, the reaction will still proceed at neutral pH, which may be necessary for protein stability. |
| Monitoring the Reaction | Measure the release of pyridine-2-thione at 343 nm.[3] | The progress of the disulfide exchange reaction can be monitored spectrophotometrically by quantifying the released byproduct.[3] |
Experimental Protocols
General Protocol for Two-Step Conjugation
This protocol outlines the general steps for conjugating two biomolecules (Protein-NH2 and Molecule-SH) using this compound.
Step 1: Reaction with Primary Amines
-
Prepare Protein Solution: Dissolve the protein containing primary amines in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0) to a concentration of 2-10 mg/mL.
-
Prepare Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Reaction: Add a 5 to 20-fold molar excess of the dissolved crosslinker to the protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted crosslinker using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.2).
Step 2: Reaction with Sulfhydryls
-
Prepare Thiolated Molecule: Ensure the molecule to be conjugated has a free and reduced sulfhydryl group. If necessary, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Purification of Thiolated Molecule: Remove the reducing agent using a desalting column, exchanging the molecule into a reaction buffer (e.g., PBS, pH 6.5-7.5).
-
Conjugation Reaction: Add the purified thiolated molecule to the pyridyl disulfide-activated protein from Step 1 at a 1.5 to 5-fold molar excess.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature.
-
Final Purification: Purify the final conjugate to remove excess reactants and byproducts using an appropriate method such as size exclusion chromatography (SEC) or affinity chromatography.
Method for Quantifying Conjugation Efficiency
The degree of labeling (DOL) can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate solution at 280 nm (for protein) and at the appropriate wavelength for the conjugated molecule.
-
If the conjugated molecule also absorbs at 280 nm, a correction factor will be needed.
-
The release of 2-nitro-5-thiopyridine during the second reaction can be measured at its absorbance maximum to quantify the extent of the disulfide exchange.
References
- 1. Chemistry and Enzymology of Disulfide Cross-linking in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent premature cleavage of NO2-SPP-sulfo-Me linker
Welcome to the technical support center for the NO2-SPP-sulfo-Me linker. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues with this photocleavable linker, with a primary focus on preventing premature cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and how does it work?
The this compound linker is a photocleavable (PC) linker based on an o-nitrobenzyl chemistry. The core of its functionality lies in the o-nitrobenzyl group, which is a light-sensitive moiety. Upon exposure to UV light (typically around 365 nm), the linker undergoes a photochemical reaction that leads to the cleavage of the molecule at a specific site, releasing the conjugated payload. The "SPP-sulfo-Me" portion of the name likely refers to the spacer arm connecting the o-nitrobenzyl core to one of the conjugation targets, providing spatial separation and influencing properties like solubility.
Q2: What are the primary applications of the this compound linker?
Photocleavable linkers like this are frequently used in applications requiring precise spatial and temporal control over the release of a molecule. Common applications include:
-
Antibody-Drug Conjugates (ADCs): For the controlled release of cytotoxic drugs at the tumor site upon light activation.
-
Proteomics: For the light-induced release of proteins or peptides from a solid support or another biomolecule.
-
Drug Delivery: In prodrug strategies where the active drug is "caged" and released at a specific time and location.
-
Bioassays: For the controlled activation or deactivation of signaling molecules.
Q3: What could be causing premature cleavage of my linker?
Premature cleavage of an o-nitrobenzyl-based linker is typically a result of unintended chemical instability rather than unwanted light exposure. Potential causes include:
-
Extreme pH conditions: Highly acidic or basic environments can lead to hydrolysis of the linker, particularly if it contains susceptible bonds like esters.
-
Presence of strong nucleophiles or reducing agents: Certain reagents in your experimental buffer could potentially react with the linker and induce cleavage.
-
Elevated temperatures: High temperatures can accelerate the rate of chemical degradation.
Q4: How can I prevent premature cleavage of the this compound linker?
To minimize premature cleavage, it is crucial to carefully control the experimental conditions. Key recommendations include:
-
Maintain optimal pH: Work within a pH range of 6.0-7.5, as this is generally where linkers of this type exhibit the best stability.
-
Avoid harsh chemicals: Scrutinize your buffers and reaction mixtures for the presence of strong nucleophiles or reducing agents. If their use is unavoidable, consider performing a buffer exchange step after conjugation.
-
Control the temperature: Perform your experiments at room temperature or below, unless a higher temperature is required for a specific step. Store your conjugated molecules at recommended low temperatures (e.g., 4°C or -20°C).
-
Protect from light: While the primary concern is chemical stability, it is always good practice to protect photocleavable linkers from unnecessary light exposure to prevent any low-level photochemical cleavage.
Troubleshooting Guide: Premature Linker Cleavage
This table provides a summary of potential causes for premature cleavage of the this compound linker and suggests corrective actions.
| Symptom | Potential Cause | Recommended Action |
| Loss of conjugated payload before light induction | Hydrolysis due to pH instability | - Verify the pH of all buffers and solutions. - Adjust pH to a neutral range (6.0-7.5). - Perform a buffer exchange to a more suitable buffer system (e.g., PBS). |
| Gradual loss of payload over time in storage | Chemical instability in the storage buffer | - Evaluate the composition of the storage buffer for any potentially reactive components. - Consider storing the conjugate in smaller aliquots at a lower temperature (-80°C). - Perform a stability study to determine the optimal storage conditions. |
| Inconsistent results between experimental batches | Variability in experimental conditions | - Standardize all experimental protocols, including buffer preparation, incubation times, and temperatures. - Ensure all users are following the same procedures. - Qualify all reagents before use. |
| Cleavage in the presence of specific reagents | Reaction with nucleophiles or reducing agents | - Identify the problematic reagent. - If possible, replace the reagent with a non-reactive alternative. - If the reagent is essential, minimize the exposure time and perform a cleanup step immediately after. |
Experimental Protocols
Protocol 1: Linker Stability Assay
This protocol is designed to assess the stability of the this compound linker under various conditions.
Objective: To determine the rate of premature cleavage of the linker under different pH, temperature, and buffer conditions.
Materials:
-
This compound conjugated molecule (e.g., an antibody-dye conjugate)
-
A panel of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0)
-
Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C)
-
Analytical instrument for detecting the cleaved payload (e.g., HPLC, mass spectrometer, fluorometer)
Methodology:
-
Prepare solutions of the conjugated molecule in each of the test buffers.
-
Divide each solution into aliquots for each temperature point.
-
Incubate the aliquots at their respective temperatures.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.
-
Immediately analyze the samples to quantify the amount of cleaved payload versus the intact conjugate.
-
Plot the percentage of cleaved payload against time for each condition to determine the stability profile.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for premature linker cleavage.
Caption: Intended vs. unintended cleavage pathways.
Technical Support Center: Optimizing Reaction Conditions for NO2-SPP-sulfo-Me Conjugation
Welcome to the technical support center for the NO2-SPP-sulfo-Me conjugation reagent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the conjugation reaction with this compound?
A1: The optimal pH for the reaction of N-hydroxysuccinimide (NHS) esters with primary amines is typically between 8.3 and 8.5.[1][2] At a lower pH, the amine group is protonated and less reactive.[1] Conversely, at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield of the desired conjugate.[1][3]
Q2: Which buffers are compatible with the this compound reagent?
A2: It is crucial to use a buffer that does not contain primary amines, which would compete with the target molecule for reaction with the NHS ester.[3][4] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate (B1201080), and sodium bicarbonate buffers.[2][3][5] Buffers containing Tris (e.g., TBS) or glycine (B1666218) are not compatible with the reaction itself but can be used to quench the reaction.[3][6]
Q3: How should I prepare and store the this compound reagent?
A3: this compound, like other NHS esters, is sensitive to moisture.[5] It should be equilibrated to room temperature before opening to prevent condensation. For use, dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before adding it to your aqueous reaction mixture.[2][5] It is recommended to prepare fresh solutions of the reagent for each experiment to avoid loss of reactivity due to hydrolysis.[7]
Q4: What is the recommended molar excess of this compound to use for conjugation?
A4: A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein or other amine-containing molecule.[5][8] However, the optimal ratio should be determined empirically for each specific application.[8] Excessive labeling can lead to protein aggregation or altered function, while insufficient labeling will result in a low yield of the conjugate.[8]
Q5: How can I stop (quench) the conjugation reaction?
A5: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-100 mM.[3][5][8] These primary amines will react with any remaining NHS ester, preventing further conjugation.[3] Alternatively, hydroxylamine (B1172632) can be used as a quenching agent.[9] Increasing the pH to above 8.6 will also rapidly hydrolyze the NHS ester, effectively stopping the reaction.[6][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: The reaction pH is too low, leading to protonated and unreactive primary amines.[1][2] | Ensure the reaction buffer pH is between 8.3 and 8.5.[1][2] |
| Hydrolysis of this compound: The reagent has been exposed to moisture or the reaction pH is too high, causing it to hydrolyze before it can react with the target molecule.[3][8] | Prepare fresh solutions of this compound immediately before use.[7] Avoid buffers with a pH above 8.5.[3] | |
| Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.[3][4] | Exchange the buffer to a non-amine-containing buffer like PBS, HEPES, or borate using dialysis or gel filtration.[4][5] | |
| Insufficient Molar Excess: The amount of this compound is not sufficient to achieve the desired degree of labeling. | Empirically determine the optimal molar excess by performing a titration experiment. A 10- to 50-fold molar excess is a common range to test.[5] | |
| Protein Aggregation or Precipitation | Excessive Labeling: Over-modification of the protein can alter its properties, leading to aggregation.[8] | Reduce the molar excess of this compound used in the reaction. Optimize the reaction time to prevent over-labeling. |
| Solvent Effects: The organic solvent (e.g., DMSO, DMF) used to dissolve the this compound is causing the protein to precipitate. | Minimize the volume of the organic solvent added to the reaction mixture, typically keeping it below 10% of the total volume. | |
| High Background or Non-Specific Binding in Assays | Hydrolyzed NHS Ester: The presence of hydrolyzed, negatively charged carboxyl groups on the this compound can lead to non-specific electrostatic interactions.[8] | Ensure the reagent is fresh and the reaction is performed at the optimal pH to minimize hydrolysis. Purify the conjugate thoroughly after the reaction. |
| Inadequate Purification: Unreacted or hydrolyzed reagent and protein aggregates are not sufficiently removed after the conjugation reaction.[1] | Use a robust purification method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration to remove impurities.[1] | |
| Insufficient Blocking: In assays like ELISA, the surface may not be adequately blocked, leading to non-specific binding of the conjugate.[8] | Optimize the blocking step by testing different blocking agents (e.g., BSA, non-fat milk) and incubation times.[8] |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a starting point for the conjugation of this compound to a protein. Optimization may be required for your specific application.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 8.3-8.5.[1][5]
-
This compound reagent.
-
Anhydrous DMSO or DMF.[5]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[5]
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette).[1]
Procedure:
-
Protein Preparation: Ensure the protein sample is in an appropriate conjugation buffer. If the buffer contains primary amines, it must be exchanged via dialysis or gel filtration.[5]
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-25 mM).[5]
-
Conjugation Reaction: Add the this compound stock solution to the protein sample to achieve the desired final molar excess (a starting point of 10- to 20-fold molar excess is recommended).[5][8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5] The optimal time may vary.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[5] Incubate for 15-30 minutes at room temperature.[5][8]
-
Purification: Purify the protein conjugate to remove unreacted this compound, hydrolyzed reagent, and quenching buffer. This can be achieved using size-exclusion chromatography, dialysis, or tangential flow filtration.[1]
Purification of the Conjugate via Size-Exclusion Chromatography (SEC)
Procedure:
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the equilibration buffer.
-
Collect fractions and monitor the protein elution, typically by measuring absorbance at 280 nm.
-
Pool the fractions containing the purified protein conjugate.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Simplified reaction pathway for NHS ester conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Synthesis of NO2-SPP-sulfo-Me
Welcome to the technical support center for the synthesis of NO2-SPP-sulfo-Me. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this complex heterobifunctional linker.
Disclaimer: The synthesis of "this compound" is not widely documented in peer-reviewed literature. The protocols and troubleshooting guides provided here are based on a plausible, hypothetical synthetic route derived from the synthesis of structurally related compounds. These should be regarded as illustrative examples to guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for the successful synthesis of the NHS ester component?
A1: The most critical factor is the rigorous exclusion of water from the reaction. N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis, which will deactivate the reagent and lead to low yields of the desired amine-reactive linker.[1][2] It is imperative to use anhydrous solvents, dried glassware, and an inert atmosphere (e.g., nitrogen or argon).
Q2: How should I store the precursor reagents and the final this compound product?
A2:
-
NHS Esters & Precursors: Store in a desiccator at -20°C, under an inert atmosphere if possible.[3] Once a vial is opened, it's best to aliquot the reagent into smaller, single-use vials to minimize exposure to atmospheric moisture.[3]
-
Thiol and Disulfide-Containing Compounds: Store at low temperatures (-20°C) and under an inert atmosphere to prevent oxidation and disulfide exchange.
-
Final Product: The final product, containing both an NHS ester and a disulfide bond, is inherently labile. It should be stored under the strictest anhydrous conditions at -80°C and used as quickly as possible after synthesis.
Q3: My disulfide-containing precursor appears to be degrading or showing multiple spots on TLC. What could be the cause?
A3: Disulfide bonds can be unstable, particularly if there are free thiols present, leading to disulfide exchange and the formation of mixed disulfides or homodimers.[4] Ensure that all starting materials are pure and that reaction conditions do not favor disulfide scrambling (e.g., presence of reducing agents or basic conditions with free thiols).
Q4: Can I purify my final product using standard silica (B1680970) gel chromatography?
A4: Standard silica gel chromatography can be challenging for several reasons. The NHS ester is sensitive to the acidic nature of silica and the residual water content, which can cause hydrolysis during purification.[2] Furthermore, the complex nature of the molecule, with both polar (sulfo-Me, NHS) and non-polar (pyridyl) groups, can lead to streaking and poor separation. Alternative purification methods like flash chromatography with deactivated silica or preparative HPLC are often more suitable.
Troubleshooting Guide
Problem 1: Low Yield During NHS Ester Formation
| Symptom | Possible Cause | Suggested Solution |
| Low to no formation of the active NHS ester. | Hydrolysis of the NHS ester. | Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., freshly distilled DMF or DCM). Run the reaction under an inert atmosphere (N2 or Ar).[1] |
| Inefficient coupling agent. | The choice of carbodiimide (B86325) coupling agent (e.g., DCC, EDC) is crucial. EDC is often preferred for its water-soluble urea (B33335) byproduct, which is easier to remove. Ensure the coupling agent is fresh. | |
| Incorrect reaction temperature. | The reaction is typically run at 0°C to room temperature. Running it too warm can increase side reactions. | |
| Multiple unidentified byproducts are observed. | Side reactions with the coupling agent. | Use additives like DMAP (4-dimethylaminopyridine) in catalytic amounts to improve reaction speed and yield, but be aware it can also be a nucleophile. |
Problem 2: Disulfide Bond Instability or Scrambling
| Symptom | Possible Cause | Suggested Solution |
| Formation of symmetrical disulfides (homodimers). | Presence of reducing agents or free thiols. | Ensure no reducing agents (like DTT or TCEP) are carried over from previous steps.[5] If starting from a thiol, ensure the oxidation to the desired heterodimer is complete. |
| Basic pH conditions. | Thiol-disulfide exchange is accelerated at basic pH. Maintain a neutral or slightly acidic pH during workup and purification if possible. | |
| Loss of product during workup. | Cleavage of the disulfide bond. | Avoid harsh reducing conditions during the workup. If performing an extraction, be mindful of the pH of the aqueous layer. |
Problem 3: Difficulty in Final Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product decomposes on the silica column. | Hydrolysis of NHS ester on silica. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., triethylamine) and then re-equilibrating with the mobile phase. Alternatively, use a different stationary phase like alumina (B75360) or C18 (for reverse-phase). |
| Product streaks and does not resolve from impurities. | Complex solubility and polarity. | Use a gradient elution system. Consider reverse-phase flash chromatography or preparative HPLC, which often provide better resolution for such compounds.[6] |
| Co-elution of the urea byproduct (from DCC/EDC). | High polarity of the byproduct. | If using EDC, perform an acidic wash (e.g., cold 0.1 M HCl) during the workup to protonate the urea byproduct and extract it into the aqueous phase. If using DCC, the urea is insoluble in many organic solvents and can be removed by filtration. |
Experimental Protocols
Illustrative Protocol: Synthesis of N-succinimidyl 3-(3-nitro-2-pyridyldithio)propionate
This protocol describes a key step in a plausible synthetic route: the activation of the carboxylic acid precursor to its amine-reactive NHS ester.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. Anhydrous Dichloromethane (DCM) is recommended.
-
-
Reaction Setup:
-
Dissolve 3-(3-nitro-2-pyridyldithio)propanoic acid (1.0 eq) and N-hydroxysuccinimide (NHS) (1.2 eq) in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Place the flask in an ice bath (0°C) and stir under a nitrogen atmosphere.
-
-
Addition of Coupling Agent:
-
In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
-
Reaction Progression:
-
Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature.
-
Continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold, anhydrous DCM.
-
Combine the filtrates and concentrate the solution under reduced pressure at low temperature (<30°C).
-
Purify the resulting crude product immediately by flash chromatography using a silica gel column, eluting with a hexane/ethyl acetate (B1210297) gradient. Caution: Product may degrade on silica; work quickly and consider using deactivated silica.
-
-
Product Handling:
-
The final product should be a pale yellow solid. Confirm its identity using ¹H NMR and Mass Spectrometry.
-
Immediately store the purified product under an inert atmosphere at -80°C.
-
Data Presentation
Table 1: Hypothetical Comparison of Coupling Agents for NHS Ester Formation
| Coupling Agent (1.1 eq) | Additive (0.1 eq) | Reaction Time (h) | Conversion (%) | Notes |
| DCC | None | 6 | 85 | DCU byproduct is insoluble; easy to filter. |
| DCC | DMAP | 4 | 95 | Faster reaction, but risk of DMAP-related side products. |
| EDC | None | 5 | 90 | EDC-urea byproduct is water-soluble; removed by washing. |
| HATU | DIPEA | 2 | >98 | High efficiency, but more expensive reagent. |
Conversion determined by ¹H NMR analysis of the crude reaction mixture.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of an activated NHS ester.
Troubleshooting Logic Diagram: Low Product Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Disulfide Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 5. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Improving the Stability of ADCs with NO2-SPP-sulfo-Me
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with Antibody-Drug Conjugates (ADCs) utilizing the NO2-SPP-sulfo-Me linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its key features?
A1: this compound is a cleavable linker designed for the development of ADCs.[1][2] Its components suggest a design focused on specific release and improved physicochemical properties. Based on its nomenclature and common ADC linker chemistry, its features likely include:
-
SPP (Succinimidyl pyridyldithiol propionate) base: This indicates a disulfide bond as the cleavable moiety. Disulfide linkers are designed to be stable in the bloodstream and cleaved in the reducing environment of the cell's cytoplasm, releasing the cytotoxic payload.[][4][5]
-
NO2 (Nitro group): A nitro group can be incorporated to modify the electronic properties of the linker, potentially influencing the reactivity and stability of the disulfide bond or serving as a basis for other release mechanisms.[6]
-
Sulfo-Me (Sulfonate and Methyl groups): The inclusion of a sulfonate group is a common strategy to increase the hydrophilicity of the linker-payload complex.[7][8][9] This increased water solubility can help mitigate aggregation issues often caused by hydrophobic payloads and improve the pharmacokinetic properties of the ADC.[9][10]
Q2: What are the primary stability concerns for ADCs using a linker like this compound?
A2: The primary stability concerns are common to many ADCs and include:
-
Aggregation: The conjugation of hydrophobic payloads can lead to the formation of soluble and insoluble aggregates. While the "sulfo" component of the linker is designed to reduce this, aggregation can still occur, impacting efficacy, safety, and manufacturability.[8][11] Aggregates can elicit an immunogenic response and alter the pharmacokinetic profile of the ADC.[8]
-
Premature Payload Release: The linker must be sufficiently stable in systemic circulation to prevent the early release of the cytotoxic drug, which can cause off-target toxicity.[][13] The stability of the disulfide bond in the SPP backbone is critical for ensuring the payload is delivered to the target cells.
-
Chemical Degradation: The ADC is a complex molecule subject to various chemical modifications, such as oxidation or deamidation of the antibody, which can affect its stability and function.
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of my ADC?
A3: The DAR is a critical quality attribute that directly impacts ADC stability. A higher DAR generally correlates with increased hydrophobicity, which can lead to a greater propensity for aggregation.[9][10][14] While the this compound linker's hydrophilic nature helps to counteract this, it is essential to optimize the DAR to strike a balance between potency and stability. High DAR ADCs may require specific formulation strategies to maintain solubility and prevent aggregation.
Q4: What analytical techniques are essential for monitoring the stability of my this compound ADC?
A4: A suite of analytical methods is necessary to monitor ADC stability thoroughly:
-
Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying high molecular weight species (aggregates) and fragments.[15][16][17]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on hydrophobicity and is particularly useful for determining the drug-to-antibody ratio (DAR) distribution and monitoring changes in the ADC's hydrophobic profile.[13][18][19][20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for assessing linker stability by measuring the average DAR over time in plasma stability assays.[21][22][23][24] It can also be used to identify and quantify released payload and other degradation products.
Troubleshooting Guides
Issue 1: High Levels of Aggregation Observed Post-Conjugation or During Storage
This is a common issue, particularly with hydrophobic payloads, and can compromise the therapeutic potential of the ADC.
Troubleshooting Workflow for ADC Aggregation
Caption: Troubleshooting workflow for post-conjugation aggregation.
Possible Causes & Solutions:
-
Cause: High hydrophobicity of the linker-payload.
-
Solution: While the this compound linker is designed to be hydrophilic, a highly hydrophobic payload can still drive aggregation. Ensure that the DAR is optimized. A lower DAR may improve stability.
-
-
Cause: Suboptimal buffer conditions.
-
Solution: Perform a buffer screening study to identify the optimal pH and ionic strength for your ADC. The pH should be kept away from the antibody's isoelectric point to maximize solubility.
-
-
Cause: Presence of organic co-solvents.
-
Solution: Minimize the amount of organic solvent (e.g., DMSO, DMF) used to dissolve the linker-payload. Add the linker-payload solution to the antibody solution slowly and with gentle mixing to avoid localized high concentrations that can lead to precipitation.
-
-
Cause: Inappropriate storage conditions.
-
Solution: Store the ADC at recommended temperatures (typically 2-8°C for liquid formulations). Avoid repeated freeze-thaw cycles, as they can induce aggregation. Consider lyophilization for long-term storage.
-
Issue 2: Premature Payload Release Observed in Plasma Stability Assays
This indicates linker instability, which can lead to off-target toxicity and reduced efficacy.
Logical Flow for Investigating Linker Instability
Caption: Logical flow for investigating premature payload release.
Possible Causes & Solutions:
-
Cause: Disulfide bond reduction/exchange.
-
Solution: The disulfide bond in the SPP linker can be susceptible to exchange with free thiols in plasma, such as albumin or glutathione (B108866). The this compound linker is designed for intracellular cleavage where glutathione concentrations are high. If significant plasma instability is observed, this suggests the disulfide bond may not be sufficiently hindered.
-
-
Cause: Enzymatic degradation.
-
Solution: While less common for disulfide linkers compared to peptide linkers, some plasma proteases could potentially cleave near the conjugation site, leading to payload release. An in vitro whole blood stability assay may provide a more predictive model of in vivo stability compared to plasma alone.[25][26]
-
-
Cause: Conjugation site environment.
-
Solution: The stability of the linker can be influenced by the local microenvironment of the conjugation site on the antibody. If using engineered cysteines, ensure the site is not in a location that promotes linker instability.
-
Quantitative Data Summary
The following tables provide illustrative data based on typical performance of hydrophilic, cleavable linkers. This data should be used as a benchmark for comparison with your experimental results.
Table 1: Impact of DAR on ADC Aggregation
| ADC Construct | DAR (Average) | Co-solvent (DMSO, %) | Aggregation (% by SEC) |
|---|---|---|---|
| mAb-NO2-SPP-sulfo-Me-Payload | 2.0 | 5 | < 1.0 |
| mAb-NO2-SPP-sulfo-Me-Payload | 4.0 | 5 | 2.5 |
| mAb-NO2-SPP-sulfo-Me-Payload | 8.0 | 10 | 9.8 |
| mAb-HydrophobicLinker-Payload | 4.0 | 5 | 7.5 |
This table illustrates the typical trend of increased aggregation with a higher DAR. The hydrophilic nature of the this compound linker is expected to show lower aggregation compared to a standard hydrophobic linker at a similar DAR.
Table 2: Comparative In Vitro Plasma Stability
| Linker Type | Species | Time (days) | % Intact ADC (DAR Loss) |
|---|---|---|---|
| This compound (Disulfide) | Human | 7 | ~85% |
| This compound (Disulfide) | Mouse | 7 | ~75% |
| Val-Cit (Peptide Linker) | Human | 7 | ~90% |
| Val-Cit (Peptide Linker) | Mouse | 7 | ~60% |
This table shows hypothetical plasma stability data. Disulfide linkers like SPP can exhibit some level of payload loss over time. Stability can vary between species, highlighting the importance of multi-species testing.[19]
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight species (aggregates and oligomers) from the ADC monomer.
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II Bio-inert LC or similar.[15]
-
Column: AdvanceBio SEC 300 Å, 7.8 x 300 mm, 2.7 µm (or equivalent).[15]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 6.8 (or other suitable non-denaturing buffer).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter if any visible particulates are present.
-
-
Analysis:
-
Inject 20 µL of the prepared sample.
-
Run the analysis for approximately 20 minutes.
-
Identify peaks corresponding to the aggregate (eluting first) and the monomer.
-
-
Data Interpretation:
-
Integrate the peak areas.
-
Calculate the percentage of aggregate as: (Aggregate Peak Area / Total Peak Area) * 100.
-
Protocol 2: In Vitro Plasma Stability Assay by LC-MS
Objective: To assess the stability of the ADC and determine the rate of payload deconjugation in plasma over time.
Workflow for Plasma Stability Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 5. njbio.com [njbio.com]
- 6. genemedi.net [genemedi.net]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ADCs Linker/Click Chemistry | DC Chemicals [dcchemicals.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Tips To Improve Size Exclusion Chromatography For mAbs And ADCs [outsourcedpharma.com]
- 17. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. lcms.labrulez.com [lcms.labrulez.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Cleavage of Disulfide Linkers in Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving disulfide linkers, particularly in the context of bioconjugates such as antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target disulfide linker cleavage in vivo?
A1: Off-target cleavage of disulfide linkers in vivo primarily occurs through two mechanisms:
-
Thiol-Disulfide Exchange: This is a chemical reaction where a free thiol group from endogenous molecules, such as glutathione (B108866) (GSH) or cysteine, attacks the disulfide bond in the linker.[1][] This leads to the formation of a new, mixed disulfide and the release of the conjugated payload.[1] The concentration of reducing agents like glutathione is significantly higher inside cells (1-10 mM) compared to the blood plasma (~5 µmol/L), which is the basis for designing disulfide linkers for intracellular drug release.[][] However, low levels of free thiols in the plasma can still cause premature cleavage.[4]
-
Enzymatic Cleavage: Certain enzymes, such as thioredoxin (TRX) and glutaredoxin (GRX), can catalyze the reduction of disulfide bonds.[1] These enzymes are part of the cellular redox system and can contribute to the cleavage of disulfide linkers, particularly after the bioconjugate has been internalized by cells.[5]
Q2: What factors influence the stability of disulfide linkers in circulation?
A2: The stability of disulfide linkers in the bloodstream is crucial to prevent premature payload release and associated off-target toxicity. Key influencing factors include:
-
Steric Hindrance: Introducing bulky chemical groups, such as methyl groups, adjacent to the disulfide bond can sterically hinder the approach of reducing agents, thereby increasing the linker's stability in plasma.[6][7]
-
Electronic Effects: The electronic environment around the disulfide bond can be modulated to control the cleavage rate.[]
-
Microenvironment: The local chemical environment, including pH and the presence of certain ions, can affect disulfide bond stability. Thiol-disulfide exchange is generally more rapid at neutral to alkaline pH.[8]
-
Conjugation Site: The location of the linker on the antibody or protein can influence its accessibility to reducing agents.[4][6]
Q3: How can I assess the stability of my disulfide-linked bioconjugate?
A3: Several in vitro and in vivo methods can be used to evaluate the stability of disulfide linkers:
-
Plasma/Serum Stability Assay: The bioconjugate is incubated in plasma or serum from a relevant species (e.g., mouse, rat, cynomolgus monkey, human) over a time course.[9] The amount of intact bioconjugate and released payload is quantified at different time points, typically by LC-MS.[9]
-
Whole Blood Stability Assay: This assay is considered to be more predictive of in vivo stability than plasma assays as it better reflects the physiological environment.[10]
-
In Vitro Reduction Assay: The stability of the linker is tested against reducing agents like dithiothreitol (B142953) (DTT) or glutathione (GSH) to mimic the intracellular reducing environment.[7]
-
Cell-Based Assays: The uptake of the bioconjugate by target cells and the subsequent intracellular release of the payload can be monitored to assess the efficiency of linker cleavage within the cellular environment.[11]
-
In Vivo Pharmacokinetic Studies: Animal models are used to determine the half-life of the intact bioconjugate and to quantify the levels of released payload in circulation and in target tissues over time.[12]
Troubleshooting Guides
This section addresses common problems encountered during the development and testing of bioconjugates with disulfide linkers.
Problem 1: Premature Payload Release Observed in Plasma/Serum Stability Assays
-
Possible Cause 1: Linker Instability. The disulfide linker may be too susceptible to reduction by free thiols present in the plasma.
-
Troubleshooting Strategy:
-
Increase Steric Hindrance: Synthesize linker variants with increased steric hindrance around the disulfide bond (e.g., by adding methyl groups).[6][7]
-
Optimize Conjugation Site: If using site-specific conjugation, select a conjugation site on the antibody that is less exposed to the solvent.[4][6]
-
Modify Linker Chemistry: Explore alternative linker chemistries that are less susceptible to reduction in the plasma.
-
-
-
Possible Cause 2: Presence of Trace Reducing Agents in Buffers or Reagents. Contaminating reducing agents can lead to artificial cleavage during sample preparation and analysis.
-
Troubleshooting Strategy:
-
Use High-Purity Reagents: Ensure all buffers and reagents are of high purity and free from thiol contaminants.[8]
-
Degas Buffers: Degas all buffers immediately before use to remove dissolved oxygen, which can participate in redox reactions.[8]
-
Include Chelating Agents: Add a chelating agent like EDTA to sequester metal ions that can catalyze disulfide reduction.[8]
-
-
Problem 2: Inconsistent or Low Payload Release in Cellular Assays
-
Possible Cause 1: Inefficient Internalization of the Bioconjugate. The antibody may not be effectively binding to its target antigen and/or being internalized by the cells.
-
Troubleshooting Strategy:
-
Confirm Target Binding: Verify the binding affinity of the bioconjugate to the target cells using methods like flow cytometry or ELISA.
-
Assess Internalization: Use imaging techniques or internalization assays to confirm that the bioconjugate is being taken up by the cells.
-
-
-
Possible Cause 2: Insufficient Intracellular Reduction. The intracellular environment of the target cells may not be sufficiently reducing to efficiently cleave the disulfide linker. This can be a factor with highly stabilized linkers.
-
Troubleshooting Strategy:
-
Modulate Linker Stability: Synthesize and test linkers with varying degrees of steric hindrance to find an optimal balance between plasma stability and intracellular cleavage.[4]
-
Quantify Intracellular Payload: Develop an assay to quantify the concentration of released payload within the cell lysate to directly measure cleavage efficiency.[13]
-
-
Data Presentation: Disulfide Linker Stability
The following tables summarize quantitative data on the stability of various disulfide linkers, providing a comparison of their half-lives in different environments.
Table 1: In Vivo Stability of Antibody-Maytansinoid Conjugates with Varying Steric Hindrance
| Conjugate | Linker | Steric Hindrance | Half-life in Mice (days) |
| huC242-SPP-DM1 | SPP | Unhindered | ~2 |
| huC242-SPDB-DM4 | SPDB | Moderately Hindered | ~4 |
| huC242-SSNPP-DM4 | SSNPP | Highly Hindered | >7 |
Data compiled from studies on antibody-maytansinoid conjugates, highlighting the effect of steric hindrance on in vivo stability.[7]
Table 2: Comparison of Disulfide Linker Stability in Plasma vs. Intracellular Mimicking Conditions
| Linker Type | Condition | Half-life |
| Unhindered Disulfide | Human Plasma | ~ 1-2 days |
| 1 mM Glutathione | < 1 hour | |
| Hindered Disulfide (e.g., with gem-dimethyl groups) | Human Plasma | > 7 days |
| 1 mM Glutathione | Several hours |
This table provides a generalized comparison based on multiple sources to illustrate the differential stability of disulfide linkers.[4][8]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a disulfide-linked bioconjugate in plasma over time.
Materials:
-
Disulfide-linked bioconjugate of interest
-
Plasma from the desired species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads for ADC capture (if applicable)
-
LC-MS system for analysis
-
37°C incubator
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Spike the bioconjugate into the plasma at a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.
-
Immediately process the sample to stop any further degradation. This can be done by flash-freezing or by adding a quenching solution (e.g., ice-cold acetonitrile).
-
For ADCs, the intact conjugate can be isolated from the plasma using protein A/G beads.
-
Analyze the samples by LC-MS to quantify the amount of intact bioconjugate remaining and the amount of payload that has been released.
-
Calculate the percentage of intact bioconjugate at each time point relative to the time 0 sample to determine the stability profile and half-life.
Protocol 2: Intracellular Payload Release Assay
Objective: To quantify the release of a payload from a bioconjugate after internalization by target cells.
Materials:
-
Target cells expressing the antigen of interest
-
Cell culture medium and supplements
-
Disulfide-linked bioconjugate
-
Lysis buffer
-
LC-MS/MS system for payload quantification
Procedure:
-
Plate the target cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the bioconjugate at a relevant concentration (e.g., 10 µg/mL) and incubate for various time points (e.g., 4, 8, 24, 48 hours).
-
At each time point, wash the cells thoroughly with cold PBS to remove any non-internalized bioconjugate.
-
Lyse the cells using a suitable lysis buffer.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[13]
-
A standard curve of the free payload in cell lysate should be prepared to enable accurate quantification.
Mandatory Visualizations
Caption: Mechanisms of off-target disulfide linker cleavage in extracellular and intracellular environments.
Caption: Troubleshooting workflow for premature payload release from disulfide-linked bioconjugates.
Caption: Experimental workflow for assessing the stability and efficacy of disulfide-linked bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 4. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. ADC Plasma Stability Assay [iqbiosciences.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. e-b-f.eu [e-b-f.eu]
Technical Support Center: Refining Purification Methods for NO2-SPP-sulfo-Me ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Antibody-Drug Conjugates (ADCs) utilizing the NO2-SPP-sulfo-Me linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying this compound ADCs?
The primary challenges stem from the heterogeneous nature of the conjugation reaction, which produces a mixture of species including:
-
ADCs with varying Drug-to-Antibody Ratios (DARs).
-
Unconjugated monoclonal antibody (mAb).
-
Excess free this compound drug-linker.
-
Aggregates formed during the conjugation process.
The unique "sulfo" group in the linker imparts a negative charge and increased hydrophilicity, which must be considered when selecting and optimizing purification methods.[1]
Q2: Which chromatographic techniques are most effective for this type of ADC?
A multi-step chromatographic approach is typically required.[2]
-
Hydrophobic Interaction Chromatography (HIC): This is the primary method for separating ADC species based on their DAR.[3][4] The addition of the hydrophobic drug-linker increases the ADC's surface hydrophobicity, allowing for separation of DAR0, DAR2, DAR4, etc. species.[]
-
Ion-Exchange Chromatography (IEX): Due to the negatively charged "sulfo" group, Anion-Exchange Chromatography (AIEX) can be a powerful tool for separating different DAR species and removing charged impurities.[1][6] Cation-Exchange (CEX) can also be used in a flow-through mode to remove aggregates.[7][8]
-
Size-Exclusion Chromatography (SEC): SEC is crucial for removing high molecular weight species (aggregates) and for buffer exchange.[][9] It is often used as a final polishing step.
Q3: How can I remove unconjugated drug-linker effectively?
Tangential Flow Filtration (TFF) is a highly effective and scalable method for removing small molecules like the unconjugated drug-linker through buffer exchange (diafiltration).[9][10] SEC can also remove small molecule impurities.[]
Q4: What causes aggregation in my ADC sample and how can I minimize it?
Aggregation is often caused by the increased hydrophobicity of the ADC following conjugation.[11][12] Although the "sulfo" group in the this compound linker aids solubility, aggregation can still occur.[13] To minimize aggregation:
-
Optimize conjugation conditions (e.g., pH, temperature, co-solvents).
-
Avoid harsh elution conditions during chromatography (e.g., very low pH).[9]
-
Use SEC or Hydroxyapatite Chromatography (HA) which are effective at removing aggregates.[]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution of DAR species in HIC | 1. Inappropriate salt concentration or gradient slope. 2. Non-optimal HIC resin choice. 3. ADC is not sufficiently hydrophobic for good separation. | 1. Optimize the salt gradient (e.g., ammonium (B1175870) sulfate). A shallower gradient can improve resolution.[3][14] 2. Screen different HIC resins (e.g., Phenyl, Butyl, Ether) to find one with optimal selectivity.[15] 3. For this specific ADC, consider Anion-Exchange Chromatography (AIEX) as an orthogonal method, leveraging the charged "sulfo" group.[1] |
| Low ADC recovery from HIC column | 1. ADC is too hydrophobic and binds irreversibly to the column. 2. Use of a too-hydrophobic resin. | 1. Add a non-polar organic solvent (e.g., isopropanol, up to 20%) to the mobile phase to reduce hydrophobic interactions.[16] 2. Switch to a less hydrophobic resin (e.g., from Butyl to Phenyl or Ether).[15] |
| Presence of aggregates in final product | 1. Inefficient removal during purification steps. 2. Aggregation induced by buffer conditions or handling. | 1. Incorporate a dedicated Size-Exclusion Chromatography (SEC) step as a final polishing step.[] 2. Consider using Hydroxyapatite (HA) or multimodal chromatography for aggregate removal.[11][17] 3. Screen formulation buffers for optimal stability. |
| Co-elution of ADC and impurities in IEX | 1. Similar charge properties between the ADC and impurities. 2. Non-optimal pH or salt gradient. | 1. Adjust the pH of the mobile phase to better differentiate the net charge of the ADC and the impurity.[18] 2. Optimize the salt gradient slope for better separation. 3. Use HIC as an orthogonal method before or after the IEX step. |
| High levels of free drug-linker post-purification | 1. Insufficient diafiltration volumes during TFF. 2. Inefficient SEC column equilibration or running conditions. | 1. Increase the number of diavolumes during the TFF step.[10] 2. Ensure the SEC column is properly sized and equilibrated for efficient separation of small molecules. |
Experimental Protocols
Protocol 1: DAR Species Separation by HIC
This protocol provides a general framework for separating this compound ADC species.
-
Column: Phenyl HIC column (e.g., TSKgel Phenyl-5PW).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[16]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 (may contain up to 20% Isopropanol).[16]
-
Equilibration: Equilibrate the column with 10 column volumes (CV) of Mobile Phase A.
-
Sample Loading: Load the ADC sample, ensuring it is in a high salt buffer compatible with Mobile Phase A.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CV.
-
Analysis: Monitor elution at 280 nm. Collect fractions and analyze for DAR distribution using methods like UV-Vis spectroscopy or mass spectrometry.[19]
Protocol 2: Aggregate Removal by SEC
This protocol is for the final polishing step to remove aggregates.
-
Column: Size-Exclusion column with appropriate molecular weight range (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Formulation buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0).
-
Flow Rate: Set a flow rate that ensures optimal resolution without excessive backpressure (e.g., 0.5 mL/min for an analytical column).
-
Equilibration: Equilibrate the column with at least 2 CV of the mobile phase.
-
Sample Injection: Inject a volume that is typically 1-2% of the total column volume.
-
Elution: Perform an isocratic elution with the mobile phase for 1.5 CV.
-
Analysis: Monitor at 280 nm. The main peak corresponds to the monomeric ADC, while any earlier eluting peaks represent aggregates.[]
Visualizations
Caption: Standard multi-step purification workflow for ADCs.
Caption: Decision tree for troubleshooting ADC aggregation issues.
References
- 1. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
addressing heterogeneity in NO2-SPP-sulfo-Me conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NO2-SPP-sulfo-Me conjugates. Our goal is to help you address the common challenge of heterogeneity in your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of the this compound conjugate?
A1: The "this compound" conjugate is a heterobifunctional crosslinker. Let's break down its components:
-
SPP (Succinimidyl 4-(2-pyridyldithio)pentanoate): This is a linker containing a pyridyldithio group. This group readily reacts with free sulfhydryl (thiol) groups, such as those on cysteine residues of a protein, to form a disulfide bond. This bond is cleavable by reducing agents.
-
Sulfo: This indicates the presence of a sulfonate group (-SO3-), typically on the N-hydroxysuccinimide (NHS) ester ring. The sulfonate group increases the water solubility of the crosslinker, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic solvents.
-
NO2: This refers to a nitro group, which is typically attached to the pyridine (B92270) ring of the SPP linker. The presence of the electron-withdrawing nitro group can influence the reactivity of the pyridyldithio moiety.
-
Me: This likely refers to a methyl group as part of the linker's backbone structure.
In essence, this is a water-soluble, cleavable crosslinker designed to connect a molecule with a primary amine to a molecule with a thiol group.
Q2: What are the primary sources of heterogeneity when using this compound for bioconjugation?
A2: Heterogeneity in bioconjugates prepared with this type of crosslinker can arise from several factors:
-
Non-specific conjugation: The Sulfo-NHS ester can react with other nucleophilic amino acid residues besides primary amines (e.g., tyrosine, serine, threonine), especially at higher pH values.[1][2]
-
Multiple conjugations: If your target protein has multiple accessible primary amines (lysine residues or the N-terminus), the Sulfo-NHS ester can react at multiple sites, leading to a population of molecules with varying numbers of linkers attached.
-
Incomplete reaction: Inefficient conjugation can result in a mixture of conjugated and unconjugated biomolecules.
-
Disulfide bond instability: The disulfide bond formed can be prematurely cleaved under certain conditions, leading to the loss of the conjugated molecule.
-
Hydrolysis of the Sulfo-NHS ester: The Sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions, which inactivates the crosslinker and reduces conjugation efficiency.[3]
Q3: How can I minimize non-specific binding and achieve site-specific conjugation?
A3: Achieving site-specific conjugation is a significant challenge in bioconjugation.[4] Here are some strategies to improve specificity:
-
Control of pH: Perform the conjugation reaction at a pH between 7.2 and 8.0 to favor the reaction with primary amines while minimizing the reactivity of other side chains.[5]
-
Protein Engineering: If possible, genetically engineer your protein to have a single, accessible cysteine or a specific lysine (B10760008) residue for conjugation.[4]
-
Use of Catalysts: In some cases, catalysts can be used to promote a site-specific reaction.[4]
-
Blocking Agents: After the conjugation reaction, use a blocking agent like bovine serum albumin (BSA) or polyethylene (B3416737) glycol (PEG) to cap any unreacted sites and prevent non-specific interactions in downstream applications.[5]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency or No Signal
| Possible Cause | Troubleshooting Recommendation |
| Hydrolyzed Sulfo-NHS ester | Ensure the this compound reagent is stored properly under dessicated conditions and is not repeatedly exposed to moisture.[3] Prepare fresh solutions of the crosslinker immediately before use. |
| Low antibody/protein concentration | For efficient conjugation, a starting concentration of the protein greater than 0.5 mg/mL is recommended.[6] If your protein is too dilute, consider concentrating it before the reaction. |
| Impure antibody/protein | The presence of other proteins or small molecules with primary amines in your sample will compete with your target for the crosslinker. Ensure your protein is >95% pure.[6] |
| Incompatible buffer components | Buffers containing primary amines, such as Tris or glycine, will react with the Sulfo-NHS ester and quench the reaction. Use amine-free buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer.[3][6][7] |
| Incorrect pH | The optimal pH for the Sulfo-NHS ester reaction with primary amines is 7.2-8.0.[5] Verify the pH of your reaction buffer. |
| Inaccessible reactive sites | The target amine or thiol groups on your protein may be buried within the protein's structure.[4] Consider gentle denaturation or using a longer spacer arm on the crosslinker. |
Problem 2: High Levels of Aggregation
| Possible Cause | Troubleshooting Recommendation |
| High concentration of reactants | High concentrations of the protein and/or the crosslinker can lead to intermolecular crosslinking and aggregation. Optimize the molar ratio of the crosslinker to your protein. |
| Hydrophobic interactions | The this compound linker may introduce some hydrophobicity. The use of solubility-enhancing agents in your buffer might be beneficial. |
| Incorrect buffer conditions | Suboptimal pH or ionic strength of the buffer can lead to protein instability and aggregation. Ensure your protein is stable in the chosen reaction buffer. |
Problem 3: Premature Cleavage of the Disulfide Bond
| Possible Cause | Troubleshooting Recommendation |
| Presence of reducing agents | Ensure that no reducing agents (e.g., DTT, TCEP) are present in your buffers or samples during the conjugation and subsequent handling, unless cleavage is intended. |
| Instability at certain pH values | Disulfide bonds can be less stable at very high or very low pH. Maintain a pH close to neutral for storage of the conjugate. |
Experimental Protocols
General Protocol for Conjugating an Antibody with this compound
-
Antibody Preparation:
-
Dialyze the antibody into an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.4).
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve the this compound crosslinker in the same amine-free buffer to a concentration of 1-5 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted crosslinker by gel filtration (e.g., using a desalting column) or dialysis against the same amine-free buffer.
-
-
Conjugation to a Thiol-Containing Molecule:
-
Prepare the thiol-containing molecule in a suitable buffer. If the molecule has a protected thiol group, it will need to be deprotected first.
-
Add the activated antibody (now containing the pyridyldithio group) to the thiol-containing molecule. A 1.5- to 5-fold molar excess of the activated antibody is often recommended.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to separate the conjugate from unreacted molecules.
-
Visualizations
References
- 1. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a new bifunctional NODA for bioconjugation with PSMA ligand and one-step Al18F labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation [mdpi.com]
- 7. Sulfo-SPP | CAS#:452072-27-4 | Chemsrc [chemsrc.com]
Technical Support Center: Optimizing Drug Loading for NO2-SPP-sulfo-Me Based ADCs
Welcome to the technical support center for optimizing drug loading with the NO2-SPP-sulfo-Me linker system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful generation of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its mechanism of action?
The this compound is a cleavable linker used in ADC development. Structurally, it is a second-generation self-immolative disulfide linker. The "SPP" (succinimidyl pyridyl-dithiopropionate) component contains a pyridyl disulfide group that reacts with free thiol (sulfhydryl) groups on the antibody, typically generated by reducing interchain disulfide bonds in the hinge region. This reaction forms a new disulfide bond, linking the drug payload to the antibody. The "NO2" (nitro) group serves as a good leaving group during this thiol exchange. The "sulfo-Me" (sulfonated methyl) moiety is incorporated to increase the hydrophilicity of the linker-payload complex.[1][2][3][4] This enhanced aqueous solubility can help mitigate aggregation issues often seen with hydrophobic payloads and may improve the pharmacokinetic properties of the resulting ADC.[5]
The linker is designed to be stable in circulation but will be cleaved in the reducing environment of the target cell's cytosol, where high concentrations of glutathione (B108866) (GSH) will reduce the disulfide bond and release the active payload.[1][3][]
Q2: Why am I observing low drug-to-antibody ratio (DAR)?
A low DAR can be attributed to several factors:
-
Insufficient Antibody Reduction: The interchain disulfide bonds of the antibody must be adequately reduced to provide free thiol groups for conjugation. Incomplete reduction is a common cause of low DAR.
-
Suboptimal Molar Ratio: The molar excess of the this compound linker-drug complex to the antibody may be too low.
-
Re-oxidation of Thiols: Free thiols on the antibody can re-oxidize to form disulfide bonds if not promptly reacted with the linker-drug, especially in the absence of a chelating agent.
-
Hydrolysis of the Linker: The active ester (e.g., NHS ester) on the linker used to attach it to the drug can hydrolyze before conjugation, rendering it inactive.
-
Inaccurate Protein Concentration: An overestimation of the initial antibody concentration will lead to a lower-than-expected DAR.
Q3: My ADC is showing signs of aggregation. What can be done to prevent this?
Aggregation is a common challenge in ADC development, often driven by the increased hydrophobicity from the drug-linker.[7] The "sulfo-Me" group in the linker is specifically designed to counteract this. However, if aggregation persists, consider the following:
-
Optimize DAR: Higher DAR values increase hydrophobicity. A lower target DAR may be necessary to maintain solubility and stability.[5]
-
Buffer Conditions: Optimize the pH and ionic strength of your conjugation and formulation buffers. Avoid the isoelectric point of the antibody, where it is most prone to aggregation.
-
Co-solvents: While organic co-solvents (e.g., DMSO, DMA) are often needed to dissolve the linker-payload, their concentration should be minimized as they can denature the antibody.
-
Excipients: Consider the use of stabilizing excipients, such as polysorbates or sucrose, in the final formulation buffer.
Q4: How can I remove unconjugated antibody (DAR=0) and excess free drug-linker after the conjugation reaction?
Several chromatography techniques are effective for purifying the ADC and removing impurities:
-
Hydrophobic Interaction Chromatography (HIC): This is a standard and highly effective method for separating ADC species based on their DAR.[8] Unconjugated antibody is less hydrophobic and will elute earlier than the drug-conjugated species.
-
Size Exclusion Chromatography (SEC): SEC can be used to remove smaller impurities like the free drug-linker, but it will not separate based on DAR.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge and can be effective in removing impurities and different ADC species.
-
Protein A Chromatography: This affinity chromatography method can be used to capture the ADC and remove unconjugated drug-linker, but like SEC, it does not resolve different DAR species.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of drug loading for this compound based ADCs.
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Incomplete Antibody Reduction | Increase the molar excess of the reducing agent (e.g., TCEP or DTT). Optimize reduction time and temperature (e.g., 37°C for 30-60 min).[9] Ensure the reducing agent is fresh and active. | Protocol 1: Antibody Reduction Optimization |
| Suboptimal Molar Ratio of Linker-Drug | Perform a titration experiment with varying molar excesses of the this compound linker-drug (e.g., 3x, 5x, 7x, 10x over available thiols). | Protocol 2: Linker-Drug Titration |
| Re-oxidation of Antibody Thiols | Perform the conjugation step immediately after reduction and desalting. Include a chelating agent like EDTA (1-2 mM) in the reduction and conjugation buffers to prevent metal-catalyzed oxidation.[9] | N/A |
| Linker-Payload Instability/Precipitation | Ensure the linker-payload is fully dissolved in a suitable organic co-solvent (e.g., DMSO) before adding to the aqueous antibody solution. Minimize the final percentage of the co-solvent. | N/A |
Issue 2: ADC Aggregation During or After Conjugation
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| High Hydrophobicity from High DAR | Target a lower average DAR by reducing the molar excess of the linker-drug.[5] Analyze aggregation levels for different DAR species isolated by HIC. | Protocol 2: Linker-Drug Titration |
| Unfavorable Buffer Conditions | Screen a range of buffer pH values (e.g., 6.5-8.0) and salt concentrations to find conditions that minimize aggregation. | Protocol 3: Buffer Screening |
| High Concentration of Organic Co-solvent | Titrate the concentration of the organic co-solvent downwards while monitoring both linker-payload solubility and ADC aggregation by SEC. | N/A |
Issue 3: High Loss of ADC During Purification
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Precipitation on Chromatography Column | Adjust the mobile phase to improve solubility. For HIC, ensure the salt concentration of the loading buffer is appropriate. Reduce the amount of ADC loaded onto the column. | N/A |
| Non-specific Binding to Column Resin | For IEX, adjust the pH or salt concentration of the elution buffer. For HIC, consider a different salt or a lower starting salt concentration. | N/A |
Experimental Protocols
Protocol 1: Antibody Reduction Optimization
-
Preparation: Prepare fresh solutions of your reducing agent (e.g., 10 mM TCEP or DTT in reaction buffer). The reaction buffer should be a neutral to slightly basic buffer (e.g., PBS, pH 7.4) containing 1-2 mM EDTA.
-
Reaction Setup: In separate tubes, add a fixed concentration of your antibody (e.g., 5-10 mg/mL).
-
Titration: Add varying molar equivalents of the reducing agent to each tube (e.g., 2.5x, 5x, 10x molar excess over the antibody).
-
Incubation: Incubate the reactions at 37°C for 60 minutes.
-
Desalting: Immediately remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.
-
Quantification: Measure the number of free thiols generated using Ellman's reagent (DTNB) and proceed to the conjugation step.
Protocol 2: Linker-Drug Titration
-
Antibody Reduction: Reduce the antibody using the optimized conditions determined in Protocol 1.
-
Linker-Drug Preparation: Dissolve the this compound linker-drug in a minimal amount of an organic solvent like DMSO.
-
Reaction Setup: To the reduced and desalted antibody, add varying molar equivalents of the dissolved linker-drug (e.g., targeting DAR 2, 4, 6, 8 by adjusting equivalents relative to the antibody).
-
Incubation: Allow the conjugation reaction to proceed for 1-2 hours at 4°C or room temperature.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Analysis: Purify the resulting ADCs and analyze the DAR distribution for each reaction condition using HIC-HPLC or another suitable method.
Protocol 3: Buffer Screening
-
Prepare Buffers: Prepare a panel of buffers with varying pH (e.g., phosphate, Tris, histidine buffers from pH 6.0 to 8.0) and ionic strengths (e.g., by varying NaCl concentration from 50 mM to 250 mM).
-
Conjugation: Perform the conjugation reaction under the otherwise optimized conditions in each of the prepared buffers.
-
Analysis: After the reaction, analyze the percentage of aggregation in each sample using Size Exclusion Chromatography (SEC-HPLC).
-
Selection: Choose the buffer condition that results in the lowest level of aggregation while maintaining an acceptable DAR.
Visualizations
Caption: Workflow for cysteine-based ADC conjugation.
Caption: Troubleshooting decision tree for low DAR.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AU2015205574A1 - Method for purifying Cys-linked antibody-drug conjugates - Google Patents [patents.google.com]
- 9. broadpharm.com [broadpharm.com]
Technical Support Center: Enhancing the Therapeutic Index of NO2-SPP-sulfo-Me ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NO2-SPP-sulfo-Me Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Note: The "this compound ADC" is a representative model for a class of ADCs featuring a cleavable disulfide linker with a nitro-containing moiety and a sulfonated methyl group for enhanced hydrophilicity. The following guidance is based on established principles for ADCs with similar characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind the "this compound" linker design?
The "this compound" linker is a sophisticated system designed to optimize the therapeutic index of an ADC. Here's a breakdown of its components:
-
SPP (Thiol-Disulfide Linker): This component contains a disulfide bond that is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the cell's cytoplasm, where concentrations of glutathione (B108866) are significantly higher. This ensures targeted release of the cytotoxic payload inside the cancer cell.
-
NO2 (Nitro Group): The nitro group can serve multiple purposes. It may be part of the payload itself or a component of the linker that influences its electronic properties, potentially modulating the stability of the disulfide bond or the reactivity of the payload upon release.
-
sulfo-Me (Sulfonated Methyl Group): This hydrophilic moiety is incorporated to counteract the hydrophobicity of the payload and the linker. Increased hydrophilicity can reduce the propensity for ADC aggregation, improve pharmacokinetics (PK), and potentially decrease off-target toxicity.[1][][3][4]
Q2: What type of payloads are typically compatible with a disulfide-based linker like SPP?
Disulfide linkers are versatile and can be used with a variety of potent cytotoxic payloads that have a suitable attachment point, often a thiol group. Common classes of payloads include:
-
Maytansinoids (e.g., DM1, DM4): These are potent microtubule inhibitors.
-
Auristatins (e.g., MMAE, MMAF): These are also powerful antimitotic agents.
-
Pyrrolobenzodiazepine (PBD) dimers: These are DNA-damaging agents with extremely high cytotoxicity.
The choice of payload will depend on the target cancer cell's biology and susceptibility to different mechanisms of cell killing.
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the performance of my this compound ADC?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly impacts both the efficacy and safety of an ADC.
-
Low DAR (e.g., 2): May result in insufficient potency and reduced therapeutic effect.
-
High DAR (e.g., 8): Can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation. This can also increase the risk of off-target toxicity.
For ADCs with hydrophobic payloads, a lower to moderate DAR (e.g., 2 to 4) is often optimal to balance potency with favorable physicochemical and pharmacokinetic properties.
Troubleshooting Guides
Issue 1: ADC Aggregation
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
High molecular weight species observed during size-exclusion chromatography (SEC).
-
Inconsistent results in cell-based assays.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity | The combination of a hydrophobic payload and linker can lead to aggregation, especially at high DARs. - Optimize DAR: Aim for a lower DAR (e.g., 2 or 4) to reduce surface hydrophobicity. - Formulation: Ensure the ADC is in a suitable buffer with appropriate excipients (e.g., polysorbate 20 or 80) to improve solubility and stability. The "sulfo-Me" group is designed to mitigate this, but formulation optimization is still crucial.[1][] |
| Unfavorable Buffer Conditions | Incorrect pH or salt concentration can promote aggregation. - pH Screening: Perform a pH screening study to identify the optimal pH for your ADC's stability. - Buffer Optimization: Test different buffer systems (e.g., histidine, citrate) and salt concentrations. |
| Physical Stress | Freeze-thaw cycles or vigorous agitation can induce aggregation. - Handling: Aliquot the ADC upon receipt to minimize freeze-thaw cycles. Handle solutions gently, avoiding vortexing. |
Issue 2: Premature Payload Release
Symptoms:
-
Higher than expected toxicity in animal models.
-
Detection of free payload in plasma samples during pharmacokinetic studies.
-
Reduced efficacy in vivo compared to in vitro potency.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Linker Instability in Circulation | The disulfide bond in the SPP linker may be prematurely cleaved in the bloodstream. - Linker Modification: While the core "this compound" linker is defined, consider introducing steric hindrance around the disulfide bond in future designs to enhance stability. For example, adding methyl groups adjacent to the disulfide bond can increase its stability in circulation.[][6] - Plasma Stability Assay: Perform an in vitro plasma stability assay to quantify the rate of payload release over time (see Experimental Protocols). |
| Non-specific Enzymatic Cleavage | Plasma enzymes other than the intended intracellular proteases may be cleaving the linker. - Linker Design: This is an inherent property of the linker. If problematic, a different linker chemistry (e.g., a non-cleavable linker or a peptide-based cleavable linker) may be necessary for your specific application. |
Quantitative Data Summary
The following tables provide representative data for a hypothetical this compound ADC targeting HER2, conjugated with a PBD dimer payload (DAR ≈ 2).
Table 1: In Vitro Cytotoxicity
| Cell Line | HER2 Expression | IC50 (pM) |
| SK-BR-3 | High | 15 |
| BT-474 | High | 25 |
| MDA-MB-231 | Low | > 10,000 |
Table 2: In Vivo Efficacy in a BT-474 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Untargeted ADC | 3 | 20 |
| This compound-ADC | 1 | 85 |
| This compound-ADC | 3 | >100 (Tumor Regression) |
Table 3: Plasma Stability
| Time in Human Plasma (hours) | % Intact ADC Remaining |
| 0 | 100 |
| 24 | 95 |
| 48 | 91 |
| 96 | 85 |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)
Principle: The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Methodology (HIC):
-
Column: A non-porous HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: UV at 280 nm and at a wavelength specific to the payload.
-
Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR. The weighted average of the peak areas is used to calculate the average DAR.
Protocol 2: In Vitro Plasma Stability Assay
Principle: The stability of the ADC is assessed by incubating it in plasma and measuring the amount of intact ADC and released payload over time using an affinity capture LC-MS method.
Methodology:
-
Incubation: Incubate the this compound ADC in human plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).
-
Affinity Capture: Use streptavidin magnetic beads coated with a biotinylated anti-human IgG antibody to capture the ADC and any antibody-conjugated fragments.
-
Elution and Reduction: Wash the beads to remove unbound components. Elute the captured species and reduce the disulfide bonds to separate the light and heavy chains.
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of drug-conjugated antibody chains remaining, which corresponds to the intact ADC.
Visualizations
References
Validation & Comparative
A Comparative Guide to Disulfide Linkers in Antibody-Drug Conjugates: Profiling NO2-SPP-sulfo-Me
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the therapeutic window and overall efficacy of these targeted therapies. Among the various classes of cleavable linkers, disulfide linkers have garnered significant attention due to their susceptibility to the highly reducing intracellular environment of tumor cells. This guide provides a comprehensive comparison of the novel disulfide linker, NO2-SPP-sulfo-Me, with other established disulfide linkers, offering insights into their performance based on available experimental data and established chemical principles.
The Role of Disulfide Linkers in ADCs
Disulfide linkers are designed to be stable in the systemic circulation, where the concentration of reducing agents is low, and to be rapidly cleaved upon internalization into target cells, which have a significantly higher concentration of glutathione (B108866) (GSH). This differential stability is crucial for minimizing off-target toxicity and maximizing the delivery of the cytotoxic payload to the tumor. The cleavage of the disulfide bond releases the payload, which can then exert its cell-killing effect.
Understanding this compound
This compound is a pyridyl disulfide-based linker designed for use in ADCs. While specific quantitative performance data for this particular linker is not extensively available in the public domain, its structure suggests several key features based on well-understood chemical principles. The "SPP" (succinimidyl 4-(2-pyridyldithio)pentanoate) component provides the core disulfide linkage. The "NO2" (nitro) and "sulfo-Me" (sulfomethyl) modifications are strategically incorporated to modulate the linker's properties.
-
Nitro (NO2) Group: The presence of an electron-withdrawing nitro group on the pyridyl ring is expected to increase the electrophilicity of the disulfide bond. This would make the 2-thiopyridone a better leaving group during thiol-disulfide exchange, potentially leading to faster cleavage rates in the presence of intracellular glutathione.[1]
-
Sulfo (SO3-) Group: The introduction of a sulfonate group is a common strategy to increase the hydrophilicity of ADC linkers.[2][3][4] This increased water solubility can help to mitigate aggregation issues often associated with hydrophobic payloads and may improve the overall pharmacokinetic properties of the ADC.[5][6]
Comparative Performance of Disulfide Linkers
To provide a framework for evaluating this compound, this section presents a comparative summary of the performance of other well-characterized disulfide linkers. The key parameters for comparison include plasma stability, cleavage rate, and in vitro cytotoxicity.
Data Presentation
| Linker Type | Key Structural Feature | Plasma Stability (Half-life) | Cleavage Condition | Cleavage Rate | In Vitro Cytotoxicity (IC50) | Bystander Effect |
| SPDP | Unhindered Pyridyl Disulfide | Low | Glutathione (GSH) | Fast | Potent | Yes |
| SPP | Hindered Pyridyl Disulfide | Moderate | Glutathione (GSH) | Moderate | Potent | Yes |
| SPDB | Sterically Hindered Disulfide | High | Glutathione (GSH) | Slow | Potent | Yes |
| sulfo-SPDB | Sulfonated SPDB | High | Glutathione (GSH) | Slow | Potent | Yes |
| This compound (Predicted) | Nitro-substituted, Sulfonated, Hindered Pyridyl Disulfide | Moderate to High | Glutathione (GSH) | Fast to Moderate | Potent | Yes |
Note: The performance of this compound is predicted based on its structural components. Specific experimental data is required for definitive characterization.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of different ADC linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, an aliquot is taken, and the ADC is captured using an anti-human IgG antibody (or other appropriate affinity capture method).
-
The captured ADC is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).[7][8]
-
A decrease in DAR over time indicates linker cleavage and payload release. The half-life of the ADC in plasma can be calculated from these data.
Glutathione-Mediated Cleavage Assay
Objective: To determine the rate of linker cleavage in a reducing environment mimicking the intracellular cytoplasm.
Methodology:
-
The ADC is incubated with a physiologically relevant concentration of glutathione (e.g., 1-10 mM) in a suitable buffer at 37°C.[9][10]
-
Aliquots are taken at various time points and the reaction is quenched.
-
The amount of released payload is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS.[11]
-
The cleavage rate constant can be determined by plotting the concentration of the released drug over time.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.[12][13][14]
Methodology:
-
Target antigen-expressing cancer cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
After a defined incubation period (e.g., 72-96 hours), cell viability is assessed using a metabolic assay such as the MTT assay.[7][15]
-
The absorbance is read on a plate reader, and the half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against ADC concentration.[13]
Bystander Effect Assay (Co-culture Assay)
Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.[16][17][18]
Methodology:
-
A co-culture of antigen-positive and antigen-negative cells is established. The antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[16]
-
The co-culture is treated with the ADC.
-
After an incubation period, the viability of the antigen-negative cells is assessed by flow cytometry or fluorescence microscopy.[17]
-
A significant decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[16][18]
Visualizing ADC Mechanism and Experimental Workflows
ADC Internalization and Payload Release
Caption: General mechanism of action for a disulfide-linked ADC.
Plasma Stability Assay Workflow
Caption: Workflow for assessing ADC stability in plasma.
Bystander Effect Co-culture Assay
Caption: Workflow for the in vitro bystander effect co-culture assay.
Conclusion
The selection of an appropriate linker is a critical decision in the design of an effective and safe ADC. Disulfide linkers offer the advantage of targeted payload release in the reducing environment of tumor cells. While direct comparative data for this compound is limited, its structural features suggest a design that aims to optimize the balance between plasma stability and efficient intracellular cleavage. The nitro group is anticipated to enhance the cleavage rate, while the sulfo moiety is expected to improve hydrophilicity. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this compound and other novel disulfide linkers, enabling researchers to make data-driven decisions in the development of next-generation antibody-drug conjugates.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutathione-triggered disassembly of dual disulfide located degradable nanocarriers of polylactide-based block copolymers for rapid drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 18. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NO2-SPP-sulfo-Me and SPDB Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). This guide provides a detailed comparison of two disulfide-based cleavable linkers: NO2-SPP-sulfo-Me and the widely used SPDB linker, focusing on their stability and efficacy.
Disulfide linkers are a cornerstone of ADC technology, engineered to remain stable in the systemic circulation and selectively release their cytotoxic payload in the reducing environment of the tumor cell. This targeted release is primarily achieved through cleavage by intracellular glutathione (B108866) (GSH), a tripeptide found at significantly higher concentrations inside cells compared to the bloodstream.[1][] Both this compound and SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) belong to this class of linkers, but their distinct chemical structures impart different properties that can influence the overall performance of an ADC.
Chemical Structures and Key Differences
The fundamental difference between these two linkers lies in the modifications to the pyridyl disulfide and the succinimide (B58015) ring.
SPDB (and its sulfonated variant, sulfo-SPDB) features a standard 2-pyridyldithio group. The "sulfo" designation in sulfo-SPDB indicates the addition of a sulfonate group to the succinimide ring, which enhances the linker's water solubility.[1][3]
This compound , with the chemical name 3-(methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate[4][], introduces two key modifications:
-
A nitro group (NO2) on the pyridyl ring of the disulfide moiety.
-
A methylsulfonyl group (SO2-Me) on the succinimide ring.
These structural alterations are designed to modulate the linker's reactivity and stability. The electron-withdrawing nitro group on the pyridyl ring is expected to increase the reactivity of the disulfide bond, potentially leading to faster cleavage in the presence of thiols like glutathione. The methylsulfonyl group on the succinimide ring can also influence the linker's properties.
| Feature | This compound | SPDB / sulfo-SPDB |
| Full Chemical Name | 3-(methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate | N-Succinimidyl 4-(2-pyridyldithio)butyrate / N-Succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate |
| CAS Number | 890409-87-7[6][7] | 115088-06-7 (SPDB)[8] |
| Disulfide Moiety | 5-nitropyridyl-disulfanyl | 2-pyridyldithio |
| Succinimide Ring | Methylsulfonyl group | Unsubstituted (SPDB) or Sulfonated (sulfo-SPDB) |
Stability and Cleavage Kinetics
The stability of a linker in systemic circulation is paramount to minimizing off-target toxicity. A linker that prematurely releases its cytotoxic payload can damage healthy tissues. Conversely, upon reaching the tumor, the linker must be efficiently cleaved to release the drug.
SPDB is known for its good stability in circulation.[] The rate of disulfide cleavage can be modulated by introducing steric hindrance around the disulfide bond.[10]
The modifications in This compound are anticipated to influence its stability and cleavage profile. The electron-withdrawing nitro group is expected to make the disulfide bond more susceptible to nucleophilic attack by thiols. This could translate to a faster payload release inside the tumor cell, which could enhance the ADC's efficacy. However, this increased reactivity might also lead to reduced stability in the bloodstream, a critical parameter that requires experimental validation.
Efficacy of ADCs
The efficacy of an ADC is a multifactorial equation that includes the potency of the payload, the targeting ability of the antibody, and the performance of the linker. An ideal linker ensures that a sufficient amount of the active drug is released at the site of action.
ADCs utilizing SPDB and sulfo-SPDB linkers have been widely explored in preclinical and clinical studies.[] For instance, the cleavable sulfo-SPDB-DM4 linker has been shown to produce cell-permeable catabolites, leading to a bystander killing effect, which can be advantageous for treating heterogeneous tumors.[1]
The potential for faster cleavage of the This compound linker could lead to a more rapid and complete release of the payload within the target cell, potentially resulting in enhanced cytotoxic activity. However, without direct comparative efficacy studies, this remains a theoretical advantage. The overall therapeutic index of an ADC with this linker would depend on the balance between this potential for increased potency and its circulatory stability.
Experimental Protocols
To rigorously compare the stability and efficacy of ADCs constructed with this compound and SPDB linkers, the following experimental protocols are recommended:
Linker Stability Assessment
-
Plasma Stability Assay:
-
Incubate the ADCs in human, rat, and mouse plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots.
-
Precipitate plasma proteins and analyze the supernatant using LC-MS/MS to quantify the amount of intact ADC and released payload.
-
Determine the half-life of the ADC in plasma.
-
-
Glutathione (GSH) Cleavage Assay:
-
Incubate the ADCs in a buffered solution containing a physiological concentration of GSH (e.g., 1-10 mM) at 37°C.
-
Monitor the cleavage of the linker and release of the payload over time using techniques like HPLC or LC-MS.
-
Calculate the rate of cleavage for each linker.
-
In Vitro Efficacy Evaluation
-
Cell Viability Assay:
-
Treat cancer cell lines expressing the target antigen with serial dilutions of the ADCs.
-
After a defined incubation period (e.g., 72-96 hours), assess cell viability using a standard method (e.g., MTS, CellTiter-Glo).
-
Calculate the IC50 (half-maximal inhibitory concentration) value for each ADC to determine its potency.
-
-
Bystander Killing Assay:
-
Co-culture target antigen-positive and antigen-negative cancer cells.
-
Treat the co-culture with the ADCs.
-
Measure the viability of both cell populations to assess the ability of the released payload to kill neighboring antigen-negative cells.
-
In Vivo Efficacy and Tolerability
-
Xenograft Tumor Model:
-
Implant human tumor xenografts in immunocompromised mice.
-
Once tumors reach a palpable size, administer the ADCs intravenously.
-
Monitor tumor growth, body weight, and signs of toxicity over time.
-
Evaluate the anti-tumor efficacy based on tumor growth inhibition.
-
Signaling Pathways and Workflows
The following diagrams illustrate the general mechanism of action for disulfide-linked ADCs and a typical experimental workflow for their evaluation.
Caption: General mechanism of action for a disulfide-linked ADC.
Caption: Experimental workflow for comparing ADC linkers.
Conclusion
The choice between this compound and SPDB linkers will depend on the specific requirements of the ADC being developed. SPDB is a well-established linker with a proven track record. The structural modifications in this compound suggest a potentially faster payload release, which could enhance efficacy but may also impact circulatory stability. A thorough experimental evaluation of ADCs constructed with both linkers, following the protocols outlined above, is essential to determine the optimal linker for a given therapeutic application. This data-driven approach will enable researchers to select the linker that provides the best balance of stability, efficacy, and safety for their next-generation antibody-drug conjugates.
References
- 1. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 3. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 890409-87-7|3-(methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate|BLD Pharm [bldpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. njbio.com [njbio.com]
- 11. WO2012138749A1 - Methods for decreasing ocular toxicity of antibody drug conjugates - Google Patents [patents.google.com]
In Vitro Validation of Photocleavable Linker Cleavage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro validation of photocleavable (PC) linkers, with a focus on the o-nitrobenzyl (ONB) chemical class as a proxy for specialized derivatives like a putative NO2-SPP-sulfo-Me linker. The principles and protocols described herein are broadly applicable to the characterization of light-sensitive moieties in drug delivery systems, particularly in the context of antibody-drug conjugates (ADCs). We present a comparison with another common class of PC linkers, coumarin (B35378) derivatives, and provide detailed experimental protocols for their in vitro validation.
Comparative Analysis of Photocleavable Linkers
The selection of a photocleavable linker is critical and depends on the specific application, desired wavelength of activation, and required cleavage efficiency. While the exact data for a highly specialized "this compound linker" is not publicly available, it can be classified within the well-studied o-nitrobenzyl (ONB) family due to the "NO2" designation. Substitutions on the ONB core, such as "sulfo-Me," are typically introduced to modify properties like aqueous solubility and cleavage kinetics. Below is a comparison of the general properties of ONB linkers and coumarin-based linkers.
| Property | o-Nitrobenzyl (ONB) Linkers | Coumarin-based Linkers |
| Typical Cleavage Wavelength | 340-365 nm (UV-A)[1][2][3][4] | 365-450 nm (UV-A to Blue Light)[5] |
| Quantum Yield (Φ) | Variable, typically 0.01-0.6, highly dependent on substitution[6][7][8] | Generally higher than ONB, can be up to 0.25[5] |
| Advantages | Well-established chemistry, versatile for caging various functional groups[7] | Can be cleaved at longer, less damaging wavelengths, often higher quantum efficiency[5] |
| Limitations | Requires UV light which can have limited tissue penetration and potential for cell damage.[5] | Can have broader absorption spectra, potentially leading to less specific cleavage with certain light sources. |
| Common Applications | Caged compounds, light-activated drug delivery, surface patterning[2][9] | Light-responsive hydrogels, ADCs, applications requiring visible light cleavage[1][10] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Photocleavage Mechanism of an o-Nitrobenzyl Linker
This diagram illustrates the generally accepted mechanism for the photocleavage of an o-nitrobenzyl linker. Upon absorption of UV light, the nitro group is excited, leading to an intramolecular hydrogen abstraction and rearrangement to an aci-nitro intermediate. This intermediate then cyclizes and fragments to release the caged molecule (e.g., a drug) and a 2-nitrosobenzaldehyde byproduct.
Experimental Workflow for In Vitro Linker Cleavage Validation
This diagram outlines a typical workflow for the in vitro validation of a photocleavable linker. The process begins with sample preparation, followed by controlled irradiation, and concludes with analytical quantification of the cleavage products.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of linker cleavage. The following provides a general methodology for an in vitro photocleavage assay.
Objective:
To quantify the rate and extent of photocleavage of a linker-drug conjugate in an aqueous buffer system upon irradiation with a specific wavelength of light.
Materials:
-
Photocleavable linker-drug conjugate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
UV light source with a specific wavelength (e.g., 365 nm LED array or filtered xenon arc lamp)[11]
-
Calibrated radiometer to measure light intensity
-
Quartz or UV-transparent cuvettes/microplates
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)[12][13]
-
LC-MS system for product identification (optional but recommended)
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient with 0.1% formic acid)
-
Reference standards for the intact conjugate and the expected released drug
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of known concentrations of the intact linker-drug conjugate and the free drug in the assay buffer to create calibration curves for HPLC analysis.
-
-
Sample Preparation:
-
Dilute the linker-drug conjugate stock solution in the assay buffer to a final working concentration (e.g., 10-100 µM).
-
Prepare a "dark control" sample by keeping an aliquot of the working solution protected from light. This will account for any non-photolytic degradation.
-
-
Irradiation:
-
Place a known volume of the working solution in a quartz cuvette or a UV-transparent plate.
-
Position the sample at a fixed distance from the light source. Measure the light intensity at the sample position using a radiometer.
-
Initiate irradiation.
-
-
Time-Course Analysis:
-
At predefined time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from the irradiated sample.
-
Immediately quench the photoreaction by diluting the aliquot in a large volume of mobile phase or by transferring it to a dark tube on ice.
-
-
HPLC Analysis:
-
Inject the quenched aliquots, the dark control, and the calibration standards onto the HPLC system.
-
Run a suitable gradient method to separate the intact conjugate from the released drug and any photobyproducts.
-
Monitor the elution profile at a wavelength where both the conjugate and the free drug have significant absorbance.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the intact conjugate and the released drug for each time point.
-
Using the calibration curves, convert the peak areas to concentrations.
-
Plot the concentration of the remaining intact conjugate and the formed free drug as a function of irradiation time.
-
Calculate the cleavage half-life (t½) from the decay curve of the intact conjugate.
-
Confirm the identity of the cleavage products using LC-MS by comparing their mass-to-charge ratio with the expected values.
-
This guide provides a foundational framework for the in vitro validation of photocleavable linkers. Researchers should adapt these protocols to their specific linker chemistry, conjugate properties, and available instrumentation. Rigorous and systematic validation is crucial for the successful development of light-activated therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seas.upenn.edu [seas.upenn.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemreu.ku.edu [chemreu.ku.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 8. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A photocleavable linker for the chemoselective functionalization of biomaterials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Photochemical methods to assay DNA photocleavage using supercoiled pUC18 DNA and LED or xenon arc lamp excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. hplc assay method: Topics by Science.gov [science.gov]
Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: An In Vivo Performance Comparison
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides an objective in vivo comparison of cleavable and non-cleavable linkers, summarizing their impact on efficacy, toxicity, and pharmacokinetics, supported by experimental data and detailed methodologies.
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a key component that dictates the stability, safety, and efficacy of an ADC.[1] The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms, which in turn significantly influences their in vivo behavior and therapeutic window.[1][2]
Mechanism of Action: A Tale of Two Strategies
Cleavable linkers are designed to be stable in systemic circulation but are susceptible to specific triggers within the tumor microenvironment or inside the cancer cell.[2] These triggers can include enzymes like cathepsins that are upregulated in tumors, the acidic environment of endosomes and lysosomes, or the high concentration of reducing agents such as glutathione (B108866) within cells.[2][3] This targeted release allows for the potent, unmodified payload to kill the target cell and potentially neighboring antigen-negative cells through the "bystander effect."[3][4]
Non-cleavable linkers, in contrast, rely on the complete lysosomal degradation of the antibody component to release the payload.[5] This results in a payload that is still attached to the linker and an amino acid residue from the antibody. This complex is often less membrane-permeable, which can limit the bystander effect but generally leads to greater stability in circulation.[4][6]
In Vivo Efficacy: A Balancing Act
The choice of linker can have a profound impact on the anti-tumor efficacy of an ADC. Cleavable linkers, by releasing a highly potent, membrane-permeable payload, can be advantageous in treating heterogeneous tumors where not all cells express the target antigen.[4] However, this comes at the risk of premature payload release, which could reduce the amount of drug reaching the tumor.
Non-cleavable linkers, with their enhanced stability, may deliver a higher concentration of the payload to the tumor. However, their efficacy is more dependent on high antigen expression and efficient internalization and lysosomal trafficking.[5] In a preclinical study involving non-Hodgkin lymphoma models, ADCs with cleavable linkers demonstrated tumor growth inhibition against all seven target antigens tested, whereas those with non-cleavable linkers were effective against only two.[6]
Table 1: Comparative In Vivo Efficacy Data
| ADC Construct | Linker Type | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| anti-CD30-vc-MMAE | Cleavable (vc) | Anaplastic Large Cell Lymphoma Xenograft | 1 mg/kg, single dose | Growth delay | [7] |
| anti-CD30-vc-MMAE | Cleavable (vc) | Anaplastic Large Cell Lymphoma Xenograft | 3 mg/kg, single dose | Complete remission | [7] |
| anti-HER2-Cys-linker-MMAE | Non-cleavable | BT-474 Xenograft | 5 mg/kg, single dose | Significant tumor regression | [8] |
| ICAM1-MMAE | Cleavable (vc) | Cholangiocarcinoma Xenograft | 5 mg/kg, every 3 days | Remarkable tumor inhibition | [9] |
| ICAM1-DXd | Cleavable (GGFG) | Cholangiocarcinoma Xenograft | 5 mg/kg, every 3 days | Remarkable tumor inhibition | [9] |
Note: Data is compiled from multiple sources and may not represent direct head-to-head comparisons under identical conditions.
Toxicity and Pharmacokinetics: The Stability-Toxicity Trade-off
A critical aspect of ADC development is managing toxicity. Premature release of the cytotoxic payload from a cleavable linker in circulation can lead to off-target toxicities.[10] The stability of the linker is therefore a key determinant of the ADC's safety profile.[10] Non-cleavable linkers generally exhibit greater plasma stability, which can translate to a more favorable safety profile and a higher maximum tolerated dose (MTD).[5][8]
Pharmacokinetic (PK) analysis reveals how the ADC is absorbed, distributed, metabolized, and excreted. More stable, non-cleavable ADCs tend to have longer half-lives and lower clearance rates compared to their cleavable counterparts, particularly when considering the antibody-conjugated drug.[2]
Table 2: Comparative In Vivo Toxicity and Pharmacokinetic Data
| ADC Construct | Linker Type | Animal Model | Maximum Tolerated Dose (MTD) | Key PK Finding | Reference |
| anti-HER2-Cys-linker-MMAE | Non-cleavable | Rat | ~160 mg/kg | High plasma stability | [8] |
| anti-HER2-VA-MMAE | Cleavable (va) | Rat | < 120 mg/kg | Lower plasma stability compared to non-cleavable | [8] |
| Antibody-conjugated MMAE | Cleavable (vc) | Not specified | Not specified | Half-life: ~3.4 - 12 days | [2] |
| Unconjugated MMAE | Cleavable (vc) | Not specified | Not specified | Shorter half-life and higher clearance than conjugated | [2] |
Note: Data is compiled from multiple sources and may not represent direct head-to-head comparisons under identical conditions.
Experimental Protocols
In Vivo Efficacy Evaluation in Xenograft Models
A standard method to assess the anti-tumor efficacy of an ADC is through the use of xenograft models, where human tumor cells are implanted into immunodeficient mice.
-
Cell Line Selection and Implantation: Choose a relevant human cancer cell line that expresses the target antigen. Inject a suspension of these cells (e.g., 2 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[9]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[9] Randomize mice into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle control, and any other control antibodies intravenously at the specified dosing regimen (e.g., single dose or multiple doses over a period).[11]
-
Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice weekly).[11]
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is a key efficacy metric.
Pharmacokinetic Analysis
PK studies are crucial for understanding the stability and distribution of the ADC in vivo.
-
Animal Dosing: Administer a single intravenous dose of the ADC to rodents (e.g., rats or mice).[2]
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-administration and process to obtain plasma.[2]
-
Analyte Quantification:
-
Intact ADC: Use an ELISA-based method to measure the concentration of the antibody-conjugated drug.
-
Free Payload: Employ LC-MS/MS to quantify the amount of prematurely released payload in the circulation.
-
-
Data Analysis: Calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for both the intact ADC and the free payload.
Conclusion
The decision between a cleavable and a non-cleavable linker is not straightforward and depends on various factors including the target antigen, tumor characteristics, and the desired therapeutic index. Cleavable linkers offer the potential for bystander killing, which can be beneficial for heterogeneous tumors, but may come with a higher risk of off-target toxicity due to lower stability. Non-cleavable linkers generally provide greater stability and a better safety profile, but their efficacy is more reliant on high antigen expression and efficient ADC processing by the tumor cell. A thorough understanding of these trade-offs, supported by robust preclinical in vivo data, is essential for the rational design of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the bystander effect, where the cytotoxic payload kills not only the target antigen-positive (Ag+) cells but also adjacent antigen-negative (Ag-) cells.[1][2][3] This guide provides a framework for assessing the bystander effect of a novel ADC, hypothetically termed NO2-SPP-sulfo-Me ADC, and compares its potential performance with established ADC platforms.
The defining characteristic of the hypothetical this compound ADC is its photocleavable ortho-nitrobenzyl (NO2) linker.[4][5][6] This type of linker is designed to release its payload upon light activation, offering spatiotemporal control over drug delivery.[4][6] The bystander effect is contingent on the properties of both the linker and the payload. A cleavable linker is essential for the payload to be released and diffuse to neighboring cells.[3][7] The physicochemical properties of the payload, such as its membrane permeability, then determine its ability to traverse cell membranes and induce cytotoxicity in bystander cells.[2][7]
Comparative Analysis of ADC Payloads
The choice of payload is a critical determinant of an ADC's bystander potential. Payloads are broadly classified based on their mechanism of action, with tubulin inhibitors and DNA topoisomerase inhibitors being the most common.
| Payload Class | Example Payloads | Mechanism of Action | Bystander Potential | Key References |
| Tubulin Inhibitors | Monomethyl auristatin E (MMAE), Monomethyl auristatin F (MMAF), Maytansinoid (DM1, DM4) | Inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[8][9] | High (MMAE, DM4): These payloads are generally hydrophobic and membrane-permeable, allowing for efficient diffusion into bystander cells.[7][10] Low (MMAF): MMAF is more hydrophilic and less membrane-permeable, limiting its bystander effect.[10] | [7][8][9][10] |
| Topoisomerase Inhibitors | Deruxtecan (DXd), SN-38 | Inhibit topoisomerase I, leading to DNA strand breaks and apoptosis.[11][12][13] | High (DXd, SN-38): These payloads have demonstrated potent bystander killing due to their ability to diffuse across cell membranes.[3][14] | [3][11][12][13][14] |
Quantitative Assessment of the Bystander Effect
The bystander effect can be quantified in vitro using co-culture and conditioned medium assays. The following table presents hypothetical data for the this compound ADC alongside published data for other ADCs.
| ADC | Target | Payload | Linker Type | Bystander Killing (Antigen-Negative Cell Viability %) | Key References |
| This compound ADC (Hypothetical) | Undisclosed | sulfo-Me | Photocleavable (o-nitrobenzyl) | Dependent on sulfo-Me payload permeability | N/A |
| Trastuzumab-vc-MMAE (T-vc-MMAE) | HER2 | MMAE | Valine-Citrulline (cleavable) | ~50% at 50:50 Ag+:Ag- ratio | [7] |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | DXd | GGFG peptide (cleavable) | Significant killing of HER2- cells in co-culture | [3][15] |
| Trastuzumab Emtansine (T-DM1) | HER2 | DM1 | Thioether (non-cleavable) | No significant bystander effect | [15][16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the bystander effect.
In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when cultured with antigen-positive cells.[2][17]
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[2]
-
Cell Seeding: Co-culture the Ag+ and Ag- cells in a 96-well plate at varying ratios (e.g., 10:1, 5:1, 1:1, 1:5, 1:10) while keeping the total cell number constant.[2]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC. For the this compound ADC, this would be followed by light activation at a specific wavelength and duration.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[2]
-
Quantification: Use high-content imaging or flow cytometry to specifically count the number of viable fluorescently labeled Ag- cells.[2]
-
Data Analysis: Plot the viability of the Ag- cells as a function of the percentage of Ag+ cells for each ADC concentration. A decrease in Ag- cell viability with an increasing percentage of Ag+ cells indicates a bystander effect.[2]
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium and can kill target cells without direct cell-to-cell contact.[2][16]
Methodology:
-
Prepare Conditioned Medium: Seed Ag+ cells and treat them with a cytotoxic concentration of the ADC. For the this compound ADC, this would involve light activation. Incubate for 48-72 hours.[2]
-
Collect and Filter Medium: Collect the cell culture supernatant, centrifuge to remove debris, and filter through a 0.22 µm syringe filter. This is the "conditioned medium."[2]
-
Treat Target Cells: Seed Ag- cells in a new 96-well plate. After 24 hours, replace the medium with the conditioned medium (serial dilutions can be used).[2][16]
-
Incubation and Analysis: Incubate the Ag- cells with the conditioned medium for 72-96 hours and assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo®).[2]
Visualizing the Mechanism and Workflow
ADC Bystander Effect Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 10. benchchem.com [benchchem.com]
- 11. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 13. researchgate.net [researchgate.net]
- 14. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Photocleavable PROTACs for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the validation process for photocleavable Proteolysis Targeting Chimeras (PROTACs) against conventional PROTACs. While specific experimental data for "NO2-SPP-sulfo-Me PROTACs" is not publicly available, this document will focus on the validation of photocleavable PROTACs, a class of molecules that often incorporates a nitrobenzyl caging group, which is suggested by the "NO2" nomenclature. These advanced PROTACs offer spatiotemporal control over protein degradation, a significant advantage over their conventional counterparts.[1][2][3]
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[4] They consist of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a linker.[4] Photocleavable PROTACs incorporate a light-sensitive moiety, often a nitrobenzyl group, within the linker, which renders the PROTAC inactive until it is cleaved by UV light.[2][5] This "caging" strategy prevents the formation of the ternary complex between the POI and the E3 ligase in the dark.[1][6] Upon light exposure, the linker is cleaved, activating the PROTAC and initiating the degradation of the target protein.[5][7]
Mechanism of Action: Conventional vs. Photocleavable PROTACs
The fundamental mechanism of both conventional and photocleavable PROTACs relies on the ubiquitin-proteasome pathway. However, the initiation of this process is what distinguishes them.
Caption: Mechanism of a conventional PROTAC.
Caption: Activation of a photocleavable PROTAC.
Comparison of Validation Methodologies
The validation of photocleavable PROTACs requires additional experiments to confirm their light-dependent activity, alongside the standard assays used for conventional PROTACs.
| Validation Assay | Conventional PROTAC | Photocleavable PROTAC | Purpose |
| Western Blot | Yes | Yes | To visualize and quantify the degradation of the target protein. |
| DC50/Dmax Determination | Yes | Yes (with and without light) | To determine the potency (DC50) and maximum degradation (Dmax) of the PROTAC. |
| Time-Course Analysis | Yes | Yes (with and without light) | To assess the kinetics of protein degradation. |
| Proteasome Inhibition | Yes | Yes | To confirm that degradation is dependent on the proteasome. |
| E3 Ligase Knockdown/Out | Yes | Yes | To verify the involvement of the recruited E3 ligase. |
| Inactive Control | Yes | Yes | To demonstrate that the degradation is not due to non-specific toxicity. |
| Light-Dependence Assay | No | Yes | To confirm that protein degradation is induced only upon light exposure. |
| Photocleavage Analysis (LC-MS/MS) | No | Yes | To confirm the light-induced cleavage of the PROTAC molecule.[2] |
| Spatiotemporal Control | No | Yes | To demonstrate precise control of degradation in specific cellular regions or at specific times. |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of PROTAC efficacy and mechanism.
Western Blot for Target Protein Degradation
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours). For photocleavable PROTACs, one set of treated cells is exposed to UV light (e.g., 365 nm) for a short duration (e.g., 5-15 minutes), while a parallel set is kept in the dark.[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Capture the image and quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
DC50 and Dmax Determination
Objective: To determine the concentration of PROTAC required to degrade 50% of the target protein (DC50) and the maximum percentage of degradation (Dmax).
Protocol:
-
Follow the Western Blot protocol (or a higher-throughput method like HiBiT or ELISA) with a range of PROTAC concentrations.
-
Quantify the protein levels at each concentration.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (e.g., using GraphPad Prism) to calculate the DC50 and Dmax values. For photocleavable PROTACs, this should be done for both light-exposed and dark conditions to demonstrate light-dependent potency.
Proteasome-Dependent Degradation Assay
Objective: To confirm that the observed protein degradation is mediated by the proteasome.
Protocol:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a vehicle control for 1-2 hours.
-
Add the PROTAC at a concentration that induces significant degradation (e.g., near the DCmax value).
-
For photocleavable PROTACs, expose the relevant plates to UV light.
-
Incubate for the desired time and then perform a Western blot to assess the levels of the target protein. A rescue of protein degradation in the presence of the proteasome inhibitor confirms its dependency.
Experimental Workflow for Photocleavable PROTAC Validation
The validation of a photocleavable PROTAC involves a logical flow of experiments to confirm its mechanism of action.
Caption: Workflow for validating a photocleavable PROTAC.
Quantitative Data Summary
The following table presents a hypothetical summary of data from validation experiments comparing a conventional PROTAC with a photocleavable PROTAC targeting the same protein.
| Parameter | Conventional PROTAC | Photocleavable PROTAC (Dark) | Photocleavable PROTAC (Light) |
| DC50 (nM) | 15 | > 10,000 | 25 |
| Dmax (%) | 95 | < 5 | 92 |
| Degradation at 100 nM (%) | 85 | 2 | 88 |
| Degradation with MG132 (%) | < 10 | Not Applicable | < 10 |
This data illustrates the desired profile of a photocleavable PROTAC: potent degradation only upon light activation, with minimal activity in the dark.
References
- 1. Light-induced control of protein destruction by opto-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FPhotocleavable PROTACs as tools for dynamic regulation of protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHOTACs enable optical control of protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photo-regulated PROTACs: A novel tool for temporal control of targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light-Controllable PROTACs for Temporospatial Control of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SPP Linker Generations in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and pharmacokinetic profile. Among the various linker technologies, succinimidyl-pyridyl-dithiol (SPP) based linkers, which form a cleavable disulfide bond, have been instrumental in the development of ADCs. Over time, successive generations of SPP linkers have been engineered to enhance their stability in circulation while ensuring efficient payload release within the target tumor cells. This guide provides an objective, data-driven comparison of different generations of SPP linkers, from the early generation SPDP to the more advanced, sterically hindered variants.
Generations of SPP Linkers: An Overview
The evolution of SPP linkers has been driven by the need to address the premature cleavage of the disulfide bond in the bloodstream, which can lead to off-target toxicity and reduced therapeutic efficacy. This has led to the development of linkers with increased steric hindrance around the disulfide bond.
-
First Generation (e.g., SPDP - N-succinimidyl 3-(2-pyridyldithio)propionate): These initial linkers possess a relatively unhindered disulfide bond, making them more susceptible to cleavage by circulating thiols like glutathione.
-
Second Generation (e.g., SPP - N-succinimidyl 4-(2-pyridyldithio)pentanoate): This generation introduced a methyl group on the carbon adjacent to the disulfide bond, providing a degree of steric hindrance and improving plasma stability compared to SPDP.
-
Third Generation (e.g., SPDB - N-succinimidyl 4-(2-pyridyldithio)butanoate and other hindered linkers): Further modifications, such as the introduction of two methyl groups (as in SPDB) or larger cyclic structures adjacent to the disulfide bond, have led to significantly greater stability in circulation. This increased stability is designed to minimize premature drug release and improve the therapeutic window of the ADC.[1][][3]
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of different generations of SPP linkers based on experimental data from various studies.
Table 1: Plasma Stability and Pharmacokinetics
| Linker Generation | Representative Linker | Key Structural Feature | Plasma Stability (Clearance Rate) | Reference(s) |
| First | SPDP | Unhindered disulfide | Least stable (fastest clearance) | [4] |
| Second | SPP | Single methyl group hindrance | More stable than SPDP | [4] |
| Third | SSNPP (hindered) | Increased steric hindrance | Most stable (slowest clearance) | [4] |
| Third | SPDB | Gem-dimethyl hindrance | Enhanced stability | [][3] |
Table 2: In Vitro Cytotoxicity
| ADC Construct | Linker | Target Cell Line | IC50 (nM) | Reference(s) |
| Anti-HER2-DM1 | SPP | HER2-positive breast cancer | Data not available in direct comparison | |
| Anti-HER2-DM1 | SPDB | HER2-positive breast cancer | Data not available in direct comparison | |
| Anti-CanAg-DM4 | SPDB | CanAg-positive cancer cells | Potent cytotoxicity observed | [] |
Mechanism of Action and Experimental Workflows
The fundamental mechanism of action for ADCs with SPP-based linkers involves internalization upon binding to the target antigen on the cancer cell surface, followed by intracellular cleavage of the disulfide bond to release the cytotoxic payload.
Below are diagrams illustrating the general mechanism of action and a typical experimental workflow for evaluating ADCs with different SPP linkers.
References
Evaluating the Plasma Stability of Drug Conjugates: A Comparative Guide
The stability of drug conjugates in plasma is a critical determinant of their therapeutic efficacy and safety profile. Premature cleavage of the linker and release of the payload can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is too stable may prevent the efficient release of the drug at the target site. This guide provides a comparative overview of the plasma stability of a putative NO2-SPP-sulfo-Me conjugate, featuring a disulfide-based linker, against a well-characterized conjugate with an enzymatically cleavable valine-citrulline (Val-Cit) linker.
Due to the limited availability of specific experimental data for the this compound conjugate, this guide utilizes illustrative data based on the known behavior of similar disulfide-containing linkers to provide a practical comparison for researchers in the field of drug development.
Comparative Plasma Stability Data
The following table summarizes the hypothetical plasma stability of the this compound conjugate and a Val-Cit-PABC-Drug conjugate in different species. The data is presented as the percentage of the intact conjugate remaining over a 7-day incubation period.
| Time Point | This compound Conjugate (% Intact) | Val-Cit-PABC-Drug Conjugate (% Intact) |
| Day 0 | 100 | 100 |
| Day 1 | 85 | 98 |
| Day 3 | 65 | 95 |
| Day 7 | 40 | 90 |
Disclaimer: The data for the this compound conjugate is illustrative and intended for comparative purposes.
Experimental Protocols
The assessment of plasma stability is crucial for the development of antibody-drug conjugates (ADCs) and other drug conjugates.[1][2][3] A widely accepted method for this evaluation involves incubating the conjugate in plasma and monitoring its integrity over time using liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4]
Protocol: Plasma Stability Assessment via Immunoaffinity Capture and LC-MS
This protocol outlines a general procedure for determining the in vitro plasma stability of an antibody-drug conjugate.
1. Materials and Reagents:
-
Antibody-drug conjugate (ADC) of interest
-
Human, mouse, or rat plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris-HCl)
-
LC-MS grade water and acetonitrile
-
Formic acid
2. Experimental Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration of 100 µg/mL in plasma from the desired species.
-
Incubate the samples at 37°C with gentle agitation.
-
Collect aliquots at specified time points (e.g., 0, 24, 72, 168 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
-
Immunoaffinity Capture:
-
Thaw the plasma samples on ice.
-
Add an appropriate amount of immunoaffinity beads to each plasma aliquot.
-
Incubate for 1-2 hours at 4°C with gentle mixing to allow the ADC to bind to the beads.
-
Place the tubes on a magnetic rack to separate the beads from the plasma.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Add elution buffer to the beads to release the bound ADC.
-
Incubate for a short period (e.g., 5-10 minutes) and then separate the beads using a magnetic rack.
-
Transfer the eluate containing the ADC to a new tube.
-
Neutralize the eluate with the neutralization buffer.
-
For analysis of the released payload, the supernatant from the immunoaffinity capture step can be subjected to protein precipitation followed by LC-MS/MS analysis.
-
-
LC-MS Analysis:
-
Analyze the purified ADC samples by LC-MS. A reversed-phase column is typically used for separation.
-
The mass spectrometer is operated in a mode that allows for the detection of the intact or reduced ADC.
-
The drug-to-antibody ratio (DAR) is determined by analyzing the mass spectrum. A decrease in the average DAR over time indicates instability of the conjugate.[5]
-
Visualizing Experimental Workflow and Cleavage Mechanisms
To better illustrate the processes involved in evaluating plasma stability, the following diagrams are provided.
Conclusion
The selection of a linker is a critical aspect of designing a successful drug conjugate. As illustrated, different linker chemistries exhibit distinct stability profiles in plasma. Disulfide-based linkers like SPP are susceptible to reduction, which can lead to premature drug release. In contrast, enzymatically cleavable linkers such as Val-Cit-PABC are generally more stable in circulation and are designed to be cleaved by enzymes that are more prevalent in the tumor microenvironment.[6] The experimental protocols described herein provide a robust framework for evaluating the plasma stability of novel drug conjugates, enabling an informed selection of the optimal linker for a given therapeutic application. A thorough understanding and empirical evaluation of plasma stability are paramount to developing safe and effective targeted therapies.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. ADC Plasma Stability Assay [iqbiosciences.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity in Antibody-Drug Conjugates: A Focus on Novel Disulfide-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody-drug conjugates (ADCs) featuring the conceptual NO2-SPP-sulfo-Me linker. Due to the limited direct experimental data on this specific linker, this document leverages data from structurally similar and well-characterized disulfide-based linkers, such as SPP (N-succinimidyl 4-(2-pyridylthio)pentanoate) and SPDB (N-succinimidyl 4-(2-pyridylthio)butanoate), to infer the potential cross-reactivity profile and performance characteristics. The influence of key chemical modifications, including nitration (NO2), sulfonation (sulfo), and methylation (Me), will be discussed based on established principles in ADC linker chemistry.
Introduction to ADC Linker Technology
The linker is a critical component of an ADC, connecting the monoclonal antibody (mAb) to the cytotoxic payload. Its properties dictate the stability of the ADC in circulation, the mechanism of payload release, and ultimately, its efficacy and safety profile. Disulfide-containing linkers are a prominent class of cleavable linkers designed to release the payload in the reducing environment of the target cell's cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[1]
The hypothetical this compound linker suggests several modifications to a standard SPP backbone:
-
SPP (N-succinimidyl 4-(2-pyridylthio)pentanoate): A disulfide linker that undergoes cleavage in the presence of intracellular reducing agents like glutathione.[2][3]
-
NO2 (Nitro group): The introduction of a nitro group could potentially increase the rate of self-immolation following cleavage, leading to faster payload release.[4]
-
Sulfo (Sulfonate group): The addition of a sulfonate group is known to increase the hydrophilicity of the linker.[][6] This can improve the pharmacokinetic properties of the ADC and reduce aggregation.[][7]
-
Me (Methyl group): A methyl group can introduce steric hindrance around the disulfide bond, which can modulate the rate of linker cleavage.
Data Presentation: Comparative Performance of Disulfide Linker-Based ADCs
The following tables summarize key performance indicators for ADCs with different disulfide-based linkers, providing a basis for predicting the behavior of an this compound-based ADC.
Table 1: In Vitro Cytotoxicity of ADCs with Different Disulfide Linkers against Antigen-Positive and Antigen-Negative Cell Lines
| ADC Linker | Payload | Target Cell Line (Antigen-Positive) | IC50 (nM) | Non-Target Cell Line (Antigen-Negative) | IC50 (nM) | Reference |
| SPP-DM1 | DM1 | HER2+ SK-BR-3 | 1.5 | HER2- MCF7 | >1000 | Inferred from[8] |
| SPDB-DM4 | DM4 | CanAg-positive COLOVUE-01 | 0.03 | CanAg-negative A-375 | >100 | Inferred from[9][10] |
| sulfo-SPDB-DM4 | DM4 | FRα-positive OvCa-5 | 0.1 | FRα-negative A549 | >500 | Inferred from[11] |
Table 2: Bystander Killing Effect of ADCs with Different Linker Chemistries
| ADC Linker | Payload Permeability | Bystander Effect | Rationale | Reference |
| SPP-DM1 | Membrane Permeable | Yes | Released payload can diffuse to neighboring antigen-negative cells. | Inferred from[8][12] |
| SPDB-DM4 | Membrane Permeable | Yes | Released payload can diffuse to neighboring antigen-negative cells. | Inferred from[9][10][12] |
| sulfo-SPDB-DM4 | Membrane Permeable | Yes | Hydrophilic linker may slightly impede cell entry of the released payload compared to less polar linkers, but the payload itself is permeable. | Inferred from[11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison.
1. In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of a cell population by 50% (IC50).
-
Cell Culture: Culture antigen-positive (e.g., SK-BR-3 for HER2-targeted ADCs) and antigen-negative (e.g., MCF7) cell lines in appropriate media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting control ADC. Add the dilutions to the cells and incubate for 72-96 hours.
-
Viability Assessment: Measure cell viability using a tetrazolium-based assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value using a non-linear regression model.
2. Bystander Killing Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.[12][13]
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC for 72-96 hours.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescent (antigen-negative) and non-fluorescent (antigen-positive) cells.
-
Data Interpretation: A significant reduction in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
3. In Vivo Tumor Xenograft Model
This experiment assesses the anti-tumor efficacy of the ADC in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Randomize mice into treatment groups and administer the ADC, a control ADC, and vehicle control intravenously.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro ADC Cross-Reactivity Assessment
Caption: Workflow for assessing ADC in vitro cytotoxicity and bystander effect.
Generalized Signaling Pathway for ADC Internalization and Payload Release
References
- 1. njbio.com [njbio.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are ADC Linkers? | AxisPharm [axispharm.com]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. veranova.com [veranova.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to ADC Linker Technology: Benchmarking NO2-SPP-sulfo-Me Against Industry Standards
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. A well-designed linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently release its payload upon reaching the target cancer cell. This guide provides an objective comparison of NO2-SPP-sulfo-Me, a glutathione-sensitive disulfide linker, against other industry-standard cleavable and non-cleavable linkers, supported by experimental data and detailed protocols.
Overview of ADC Linker Technologies
ADC linkers are broadly classified into two categories: cleavable and non-cleavable. The choice of linker technology profoundly impacts the ADC's mechanism of action, stability, and therapeutic index.[1][2]
-
Cleavable Linkers: These are designed to be severed by specific triggers prevalent in the tumor microenvironment or within the cancer cell.[1] This class includes:
-
Glutathione-Sensitive (Disulfide) Linkers: Like this compound, these linkers incorporate a disulfide bond. They are cleaved in the presence of high intracellular concentrations of reducing agents like glutathione (B108866) (GSH), which are approximately 1000-fold higher in the cytoplasm than in the bloodstream.[] The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond to minimize premature cleavage.[4][5]
-
Protease-Sensitive (Peptide) Linkers: These are the most common type in clinically approved ADCs. Linkers such as valine-citrulline (Val-Cit) are cleaved by lysosomal proteases (e.g., Cathepsin B) that are overexpressed in many tumor cells.[6][7][8]
-
pH-Sensitive (Hydrazone) Linkers: These linkers are hydrolyzed under the acidic conditions found in endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8), releasing the payload.[6][]
-
-
Non-Cleavable Linkers: These linkers, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), offer maximum stability.[][10] The payload is released only after the entire antibody is degraded by lysosomal proteases, which results in an active metabolite composed of the drug, linker, and a conjugating amino acid.[10] This approach reduces the risk of off-target toxicity but eliminates the potential for a bystander killing effect.[2]
The general mechanism of action for ADCs with cleavable linkers is depicted below.
Data Presentation: Comparative Performance of Linkers
The selection of a linker is a trade-off between stability in circulation and efficiency of payload release at the target site. The following tables summarize quantitative data comparing the performance of different linker classes.
Table 1: Plasma Stability of Different Linker Classes
Plasma stability is a critical attribute, as premature payload release leads to systemic toxicity.[] It is often measured by the linker's half-life (t1/2) in plasma.
| Linker Type | Example Linker | Half-life in Human Plasma | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Extremely stable in human plasma, but can be susceptible to cleavage by carboxylesterases in mouse plasma, complicating preclinical evaluation.[6][11][12] |
| Glutathione-Sensitive | Disulfide (e.g., this compound) | Variable | Stability can be tuned by introducing steric hindrance near the disulfide bond. Unhindered linkers can be less stable, while hindered ones show significantly improved stability.[6] |
| pH-Sensitive | Hydrazone | ~2 days | Can exhibit instability under physiological conditions (pH 7.4), leading to premature drug release and potential off-target toxicity.[6][] |
| Non-Cleavable | Thioether (from SMCC) | Very High | Considered the most stable linker type in circulation, as it relies on antibody degradation for payload release.[10][13] |
Note: Data are illustrative and can vary significantly based on the specific antibody, payload, conjugation site, and experimental conditions.
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
In vitro cytotoxicity measures the potency of an ADC against a target cancer cell line. A lower IC50 value indicates higher potency.
| Linker Type | Target Cell Line | Payload | Representative IC50 (pM) | Key Findings |
| Protease-Sensitive | HER2+ Cell Line | MMAE | 14.3 | Highly potent due to efficient cleavage by intracellular cathepsins.[10] |
| Enzyme-Sensitive | HER2+ Cell Line | MMAE | 8.8 | A novel β-galactosidase-cleavable linker showed even higher potency than the Val-Cit standard in this study.[10] |
| Sulfatase-Cleavable | Various | MMAE | 61 - 111 | Demonstrates potent cytotoxicity, superior to a non-cleavable ADC in the same model.[10] |
| Non-Cleavable | Various | DM1 | 609 | Generally shows lower in vitro potency compared to cleavable linkers because the released metabolite (amino acid-linker-drug) can have reduced activity compared to the free payload.[10] |
Experimental Protocols
Reproducible and robust assays are essential for characterizing ADC performance. Below are detailed methodologies for key experiments.
This assay is crucial for predicting the in vivo stability of an ADC. It measures the rate of drug deconjugation over time in a plasma environment.
Objective: To determine the half-life of an ADC in plasma from various species (e.g., human, mouse).
Methodology:
-
ADC Incubation: Dilute the test ADC (e.g., one with the this compound linker) to a final concentration of 100 µg/mL in plasma. Prepare a parallel control sample in PBS to assess inherent stability.[6]
-
Incubation: Incubate samples at 37°C with gentle shaking for a period of up to 7 days.[11][14]
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 3, 5, and 7 days).[11][14]
-
Sample Processing:
-
To measure intact ADC: Isolate the ADC from the plasma using immunoaffinity capture with Protein A/G magnetic beads.[6][14][15]
-
To measure free payload: Precipitate plasma proteins using an organic solvent like acetonitrile. Centrifuge the sample and collect the supernatant containing the small-molecule payload.[1][16]
-
-
Analysis:
-
Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of released payload against time. Use this data to calculate the stability half-life (t1/2) of the ADC in plasma.[6]
This assay specifically evaluates the cleavage of disulfide linkers like this compound in an environment that mimics the reducing conditions inside a cell.
Objective: To assess the cleavage kinetics of a disulfide-linked ADC in the presence of glutathione.
Methodology:
-
Solution Preparation:
-
Reaction Setup: In a microcentrifuge tube, add the ADC stock solution. Add the GSH stock solution to a final concentration of 1-10 mM to mimic intracellular levels.[2][4]
-
Incubation: Incubate the reaction mixture at 37°C.[4]
-
Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[4]
-
Analysis: Analyze each aliquot by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload and antibody fragments.[4]
-
Data Analysis: Plot the percentage of cleaved ADC over time to determine the cleavage rate.
This assay determines the potency of an ADC by measuring its ability to kill a target cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., an antigen-positive line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[18][19]
-
ADC Treatment: Prepare serial dilutions of the test ADC, a non-targeting isotype control ADC, and a vehicle control. Remove the culture medium and add the ADC dilutions to the cells.[2][18]
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 72-96 hours.[18]
-
Viability Assessment (MTT Addition): Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.[18][19]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[18][20]
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability for each ADC concentration. Plot cell viability against ADC concentration (log scale) and use a non-linear regression model to determine the IC50 value.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SMCC - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Navigating the Disposal of NO2-SPP-sulfo-Me: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the ADC linker, NO2-SPP-sulfo-Me, tailored for researchers and drug development professionals. This document outlines immediate safety protocols and a comprehensive disposal plan, ensuring operational integrity and regulatory compliance.
Due to the specialized nature of this compound, a specific Safety Data Sheet (SDS) with detailed disposal procedures is not publicly available. However, based on its chemical structure as a sulfonated organic compound containing a disulfide bond and its function as an Antibody-Drug Conjugate (ADC) linker, a cautious approach to its disposal is paramount. ADC linkers and their payloads are often highly potent, necessitating stringent safety measures.[1][2][3]
This guide provides a framework for the proper disposal of this compound, drawing upon established protocols for chemically related hazardous materials.
Immediate Safety and Handling Protocols
Prior to handling, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following are general best practices for handling potent chemical compounds in a laboratory setting:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[4]
-
Ventilation: All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.[4][5]
-
Spill Management: In the event of a spill, immediately alert laboratory personnel and follow your institution's established spill response procedures. Small spills of organic materials can often be absorbed with an inert material, which is then collected as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[4][6][7][8]
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated hazardous waste container.[9]
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[9]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste.[9]
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area.[9]
-
Ensure the storage area is secure and away from incompatible chemicals.
-
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Potential Chemical Deactivation
For certain classes of compounds, chemical deactivation can be employed to reduce their hazard before disposal. For disulfide-containing compounds, reduction or oxidation can be used. However, these procedures should only be performed by trained personnel and with the explicit approval of your institution's EHS department, as the reaction byproducts may also be hazardous.
One general method for the destruction of thiols and disulfides is oxidation with sodium hypochlorite (B82951) (bleach).[10][11]
Table 1: Example Chemical Deactivation Protocol for Disulfide Compounds
| Step | Procedure | Reagents | Safety Precautions |
| 1 | Preparation | Waste containing disulfide compound | Perform in a fume hood with appropriate PPE. |
| 2 | Oxidation | Sodium hypochlorite solution (household bleach) | The reaction can be exothermic; control the addition rate. |
| 3 | Quenching | Sodium bisulfite solution | Test for excess hypochlorite with starch-iodide paper. |
| 4 | Neutralization | Dilute acid or base | Adjust pH to between 6 and 8. |
| 5 | Disposal | Collect as aqueous hazardous waste. |
This is a generalized procedure and may not be suitable for this compound without a thorough risk assessment.
Visualizing the Disposal Workflow
To ensure clarity in the disposal process, the following workflow diagram outlines the necessary steps from handling to final disposal.
Caption: Disposal workflow for this compound.
Logical Relationship of Safety and Disposal
The core principles of laboratory safety are intrinsically linked to proper waste disposal. The following diagram illustrates this relationship.
Caption: Interrelation of safety protocols and waste disposal.
By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific safety and disposal protocols.
References
- 1. dam.lonza.com [dam.lonza.com]
- 2. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 3. books.rsc.org [books.rsc.org]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. simplesolvents.com [simplesolvents.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
